molecular formula C6H10O2 B8816423 2-Hexenoic acid

2-Hexenoic acid

Cat. No.: B8816423
M. Wt: 114.14 g/mol
InChI Key: NIONDZDPPYHYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexenoic acid (C₆H₁₀O₂), a six-carbon unsaturated fatty acid, is a volatile compound occurring naturally in various fruits, teas, and essential oils, and is also involved in the fatty acid biosynthesis pathway . It exists as (E)- and (Z)- stereoisomers, with the (E)-isomer (trans-2-Hexenoic acid, CAS 13419-69-7) being a common focus of scientific study . This compound is a clear, colorless to slightly yellow liquid with a sharp, fruity odor and is used as a flavoring agent due to its notes reminiscent of raspberry, strawberry, and apple . Research Applications and Value this compound serves as a versatile compound in organic synthesis and biochemical research. It is a product in the fatty acid biosynthesis pathway and can be formed by the action of fatty acid synthases from acetyl-CoA and malonyl-CoA precursors . Its primary research value spans several areas: • Antiviral Research : A significant and emerging area of research for (E)-2-Hexenoic acid (trans-2-Hexenoic acid, THA) is its potent activity against enteroviruses. Recent studies demonstrate that THA inhibits the replication of Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71) in a dose-dependent manner, with 50% effective concentration (EC₅₀) values of 2.9 μM and 3.21 μM, respectively . The mechanism of action is attributed to the inhibition of viral replication at the entry stage of infection, blocking the virus from successfully entering host cells . In vivo studies in a mouse model of CVB3 infection showed that treatment with THA significantly improved survival rates and reduced viral load . • Flavor and Fragrance Chemistry : It is employed as a key intermediate or reference standard in the analysis and synthesis of complex flavor profiles found in foods and beverages, such as alcoholic drinks, fruits, and tea . • Organic Synthesis : The compound's α,β-unsaturated carboxylic acid structure makes it a useful building block in condensation reactions, such as the Knoevenagel condensation, for preparing more complex molecules . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

hex-2-enoic acid

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)

InChI Key

NIONDZDPPYHYKY-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of (E)-2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of (E)-2-Hexenoic acid, a molecule of interest for its potential applications in the pharmaceutical and flavor industries. The document details methods for its isolation and quantification from natural matrices and outlines its biosynthetic origins.

Natural Occurrence of (E)-2-Hexenoic Acid

(E)-2-Hexenoic acid is a volatile organic compound found in a variety of natural sources, contributing to the characteristic aroma and flavor of many fruits, plants, and some animal products. Its presence has been identified in numerous plant species, including fruits like apples, bananas, grapes, and strawberries.[1] It is also a constituent of guava fruit, loganberry, and bilberry.[2] The compound has been reported in various parts of plants such as the roots of Arctium lappa and in plant species like Vitis vinifera, Euphorbia tithymaloides, and Deschampsia antarctica.[3] Furthermore, it is found in beverages like white wine and both black and green tea, as well as in pork fat and lamb.[2][4]

The following table summarizes the reported presence of (E)-2-Hexenoic acid in various natural sources.

Category Natural Source
Fruits Apple (Malus domestica)[1][5]
Banana (Musa spp.)[1]
Grape (Vitis vinifera)[1][3]
Strawberry (Fragaria × ananassa)[1][6][7][8][9]
Guava (Psidium guajava)[2][10][11][12]
Bilberry (Vaccinium myrtillus)[2]
Loganberry (Rubus × loganobaccus)[2]
Black Chokeberry (Aronia melanocarpa)[4]
Vegetables & Herbs Peppermint Oil (Mentha piperita)[2]
Arctium lappa Root[3]
Beverages White Wine[2]
Black Tea (Camellia sinensis)[2][13]
Green Tea (Camellia sinensis)[2][13]
Animal Products Pork Fat[2][14]
Lamb[4]
Other Plants Euphorbia tithymaloides[3]
Deschampsia antarctica[3]

Quantitative Data

Quantitative analysis of (E)-2-Hexenoic acid in natural sources is crucial for evaluating their potential for commercial extraction. The concentration of this volatile compound can vary significantly depending on the cultivar, ripeness, and processing methods. The table below presents available quantitative data from the literature.

Natural Source Concentration / Amount Analytical Method
Black Chokeberry0.14 mg/kgNot Specified
Lamb0.04 mg/kgNot Specified

Note: Quantitative data for (E)-2-Hexenoic acid is limited in the reviewed literature. The provided values are based on available search results.

Isolation and Quantification Protocols

The isolation and quantification of (E)-2-Hexenoic acid from natural sources typically involve the extraction of volatile organic compounds followed by chromatographic analysis. Below are detailed methodologies for these procedures.

Experimental Protocol: Isolation of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the analytical-scale isolation of (E)-2-Hexenoic acid from plant materials and beverages for quantification.

Materials and Equipment:

  • 20 mL headspace vials with PTFE-coated silicone septa

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)

  • Heating block or water bath with temperature control

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Homogenizer or blender

  • Analytical balance

  • Boiling water

Procedure:

  • Sample Preparation:

    • For solid samples (e.g., fruits, tea leaves): Weigh approximately 1-5 g of the homogenized sample into a 20 mL headspace vial.[15]

    • For liquid samples (e.g., fruit puree, tea infusion): Pipette a known volume (e.g., 1-5 mL) into a 20 mL headspace vial. For tea infusions, 3.0 g of tea can be infused with boiling water.[4]

  • Internal Standard Addition (Optional but Recommended for Quantification):

    • Add a known amount of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) to the vial.

  • Equilibration and Extraction:

    • Seal the vial with the septum cap.

    • Place the vial in a heating block or water bath and equilibrate the sample at a specific temperature (e.g., 40-80°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[2][13][15]

    • Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.[13]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber onto the GC column. The injection port temperature is typically set high (e.g., 200-270°C).[2][4]

Experimental Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for volatile compound analysis (e.g., Supelcowax-10, 30 m × 0.32 mm i.d., 0.25 µm film thickness).[13]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.8 mL/min).[13]

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, then ramps up to a final temperature (e.g., 220-250°C).[4][13] For example: hold at 40°C for 2 min, then increase at 2°C/min to 220°C and hold for 30 min.[13]

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically m/z 40-600.[16]

  • Ion Source and Transfer Line Temperatures: Typically set at 230°C and 280°C, respectively.[8]

Data Analysis and Quantification:

  • Identification: The identification of (E)-2-Hexenoic acid is achieved by comparing its mass spectrum and retention time with those of an authentic standard.

  • Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of (E)-2-Hexenoic acid of known concentrations. The peak area of the target compound in the sample is then used to determine its concentration from the calibration curve. The use of an internal standard is recommended to correct for variations in extraction efficiency and injection volume.

Preparative Isolation: Steam Distillation

For obtaining larger quantities of (E)-2-Hexenoic acid from plant material, steam distillation is a suitable method for volatile compounds.

Procedure Outline:

  • The plant material is placed in a distillation flask.

  • Steam is passed through the plant material, causing the volatile (E)-2-Hexenoic acid to vaporize.

  • The vapor mixture of water and the compound is then condensed.

  • Due to its limited solubility in water, the (E)-2-Hexenoic acid will form a separate layer, which can be collected.

Biosynthesis and Signaling Pathways

(E)-2-Hexenoic acid is a product of the fatty acid biosynthesis pathway. This fundamental metabolic process involves the creation of fatty acids from acetyl-CoA and malonyl-CoA.[17][18][19]

Fatty Acid Biosynthesis Pathway

The synthesis of fatty acids is an iterative process involving a series of enzymatic reactions. The pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA. The growing fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-ACP. Each cycle of elongation involves condensation, reduction, dehydration, and another reduction step.[19] The synthesis of a six-carbon unsaturated fatty acid like (E)-2-Hexenoic acid would follow this general pathway, with specific enzymes responsible for chain termination and the introduction of the double bond.

Fatty_Acid_Biosynthesis cluster_elongation Elongation Cycle cluster_initial Initiation and First Elongation AcetylCoA Acetyl-CoA ACC Acetyl-CoA Carboxylase AcetylCoA->ACC + HCO₃⁻ MalonylCoA Malonyl-CoA MAT Malonyl-CoA:ACP Transacylase (MAT) MalonylCoA->MAT + ACP MalonylACP Malonyl-ACP KAS β-Ketoacyl-ACP Synthase (KAS) MalonylACP->KAS AcetoacetylACP Acetoacetyl-ACP KR β-Ketoacyl-ACP Reductase (KR) AcetoacetylACP->KR + NADPH HydroxybutyrylACP β-Hydroxybutyryl-ACP DH β-Hydroxyacyl-ACP Dehydratase (DH) HydroxybutyrylACP->DH CrotonylACP (E)-Crotonyl-ACP ER Enoyl-ACP Reductase (ER) CrotonylACP->ER + NADPH ButyrylACP Butyryl-ACP ButyrylACP->KAS + Malonyl-ACP HexanoylACP Hexanoyl-ACP HexanoylACP->DH Desaturation (Hypothetical step for unsaturation) E2HexenoylACP (E)-2-Hexenoyl-ACP Thioesterase Thioesterase E2HexenoylACP->Thioesterase E2HexenoicAcid (E)-2-Hexenoic Acid ACC->MalonylCoA MAT->MalonylACP KAS->AcetoacetylACP KAS->HexanoylACP Intermediate KR->HydroxybutyrylACP DH->CrotonylACP DH->E2HexenoylACP ER->ButyrylACP Thioesterase->E2HexenoicAcid

Caption: Simplified overview of the fatty acid biosynthesis pathway leading to (E)-2-Hexenoic acid.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isolation and quantification of (E)-2-Hexenoic acid from a natural source.

Caption: General workflow for the analysis of (E)-2-Hexenoic acid from natural samples.

This guide provides a foundational understanding of the natural occurrence, analysis, and biosynthesis of (E)-2-Hexenoic acid. Further research is warranted to expand the quantitative data across a wider range of natural sources and to elucidate the specific enzymatic steps involved in its formation.

References

An In-Depth Technical Guide to the Characterization of cis/trans Isomers of 2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the cis (Z) and trans (E) isomers of 2-hexenoic acid. Differentiating between these geometric isomers is crucial in various fields, including drug development, as their distinct spatial arrangements can lead to significant differences in their physicochemical properties and biological activities. This document outlines key experimental protocols and presents a comparative analysis of their spectroscopic and physical data.

Physicochemical Properties

The cis and trans isomers of this compound exhibit distinct physical properties due to the differences in their molecular geometry. The trans isomer generally has a higher melting point due to its more linear shape, allowing for more efficient packing in the crystal lattice. Their boiling points, however, are quite similar.

Propertytrans-2-Hexenoic Acid ((E)-2-Hexenoic Acid)cis-2-Hexenoic Acid ((Z)-2-Hexenoic Acid)
CAS Number 13419-69-71577-28-2
Molecular Formula C₆H₁₀O₂C₆H₁₀O₂
Molecular Weight 114.14 g/mol 114.14 g/mol
Melting Point 33-35 °CNot readily available
Boiling Point 217 °C216-217 °C (estimated)[1]
Density 0.965 g/mL at 25 °CNot readily available
Refractive Index (n²⁰/D) 1.438Not readily available

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers, primarily based on the coupling constant (J) between the vinylic protons at the C2 and C3 positions. The trans configuration results in a significantly larger coupling constant (typically 12-18 Hz) compared to the cis configuration (typically 6-12 Hz)[2].

¹³C NMR spectroscopy also shows subtle but consistent differences in the chemical shifts of the carbons in the double bond and the carboxyl group.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Protontrans-2-Hexenoic Acid (δ, ppm)cis-2-Hexenoic Acid (δ, ppm, Expected)Key Differentiating Feature
H2 ~7.0-7.1~6.2-6.3The H2 proton in the cis isomer is expected to be more shielded and thus at a lower chemical shift.
H3 ~5.8~5.7-5.8The chemical shift of H3 is less affected by the stereochemistry.
J(H2-H3) ~15-16 Hz~10-12 HzThe larger coupling constant for the trans isomer is a definitive characteristic.

Table 2: Comparative ¹³C NMR Data (CDCl₃)

Carbontrans-2-Hexenoic Acid (δ, ppm)cis-2-Hexenoic Acid (δ, ppm)
C1 (COOH) ~172Data not readily available
C2 ~121Data not readily available
C3 ~150Data not readily available
C4 ~34Data not readily available
C5 ~21Data not readily available
C6 ~13Data not readily available

Note: Specific, experimentally derived ¹³C NMR data for cis-2-hexenoic acid is not widely available in the public domain. The provided data for the trans isomer is based on typical values.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra of the cis and trans isomers is the out-of-plane C-H bending vibration of the double bond. The trans isomer exhibits a strong absorption band around 965 cm⁻¹, which is absent in the spectrum of the cis isomer. The cis isomer, in turn, has a characteristic absorption band around 730-665 cm⁻¹.

Table 3: Key Differentiating IR Absorption Bands

Functional Grouptrans-2-Hexenoic Acidcis-2-Hexenoic Acid
C=C Stretch ~1650 cm⁻¹ (medium)~1650 cm⁻¹ (medium)
=C-H Bend (out-of-plane) ~965 cm⁻¹ (strong)~730-665 cm⁻¹ (medium-strong)
C=O Stretch ~1700 cm⁻¹ (strong)~1700 cm⁻¹ (strong)
O-H Stretch (Carboxylic Acid) ~3300-2500 cm⁻¹ (broad)~3300-2500 cm⁻¹ (broad)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of cis and trans-2-hexenoic acid are expected to be very similar, as they are geometric isomers with the same molecular weight and fragmentation pathways. Both will show a molecular ion peak (M⁺) at m/z 114.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolution: Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Parameters (Typical)
  • Spectrometer: 400 MHz or higher

  • ¹H NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more (due to lower natural abundance)

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small drop of the neat liquid or a small amount of the solid this compound isomer directly onto the ATR crystal.

  • Sample Spectrum: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the this compound isomer in a volatile solvent like dichloromethane (B109758) or methanol.

  • GC Conditions (Representative):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

Separation of Cis/Trans Isomers

The separation of cis and trans isomers of this compound can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for separating these isomers. The slight difference in polarity between the cis and trans isomers allows for their separation.

Representative HPLC Protocol:

  • Column: A C18 reversed-phase column is a suitable choice.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric acid or formic acid to suppress ionization of the carboxylic acid). The exact ratio will need to be optimized.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for detecting the carbon-carbon double bond.

Gas Chromatography (GC)

Capillary GC can also be employed for the separation of these isomers. The choice of the stationary phase is critical.

Representative GC Protocol:

  • Column: A polar capillary column (e.g., a wax-type column like DB-WAX or a column with a high percentage of cyanopropyl substitution) is often effective for separating geometric isomers.

  • Temperature Program: A carefully optimized temperature program can enhance the resolution between the two isomers.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_data Data Analysis Synthesis Synthesis of This compound Separation Chromatographic Separation (HPLC or GC) Synthesis->Separation Mixture of Isomers NMR NMR Spectroscopy (¹H and ¹³C) Separation->NMR Isolated Isomers IR IR Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Data_Comparison Comparative Data Analysis NMR->Data_Comparison IR->Data_Comparison MS->Data_Comparison

Experimental workflow for the separation and characterization of this compound isomers.

Spectroscopic_Differentiation cluster_NMR ¹H NMR Spectroscopy cluster_IR IR Spectroscopy Isomers cis/trans Isomers of This compound Coupling_Constant J(H2-H3) Coupling Constant (trans > cis) Isomers->Coupling_Constant Differentiates by stereochemistry CH_Bend =C-H Out-of-Plane Bend (trans: ~965 cm⁻¹, cis: ~700 cm⁻¹) Isomers->CH_Bend Differentiates by vibrational modes

Key spectroscopic features for differentiating cis and trans isomers of this compound.

References

The Reverse β-Oxidation Pathway: A Technical Guide to 2-Hexenoic Acid Biosynthesis in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial biosynthesis of 2-hexenoic acid, a valuable platform chemical and precursor for various pharmaceuticals and flavor compounds, has garnered significant interest as a sustainable alternative to chemical synthesis. The core of this biological production lies in the engineered reversal of the β-oxidation pathway, a fundamental metabolic route for fatty acid degradation. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in microorganisms, focusing on the key enzymes, quantitative data, and detailed experimental protocols to facilitate research and development in this field.

Core Biosynthesis Pathway: The Reverse β-Oxidation Cycle

The primary route for the microbial synthesis of C6 carboxylic acids is the reverse β-oxidation (rBOX) pathway. This engineered pathway essentially reverses the four-step mitochondrial fatty acid degradation process, starting from the central metabolite acetyl-CoA and elongating the carbon chain by two carbons in each cycle. The production of this compound requires a final desaturation step.

The key enzymatic steps are:

  • Thiolase (β-Ketothiolase): This enzyme catalyzes the initial Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. In the subsequent elongation cycle, it condenses an acyl-CoA molecule (e.g., butyryl-CoA) with another acetyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase: This enzyme reduces the β-keto group of the acetoacetyl-CoA (or longer chain 3-ketoacyl-CoA) to a hydroxyl group, forming 3-hydroxyacyl-CoA.

  • Enoyl-CoA Hydratase (Crotonase): This enzyme dehydrates the 3-hydroxyacyl-CoA to create a double bond, forming a trans-2-enoyl-CoA intermediate (e.g., crotonyl-CoA).

  • Trans-2-Enoyl-CoA Reductase: This is the key enzyme that makes the pathway a reversal of β-oxidation rather than just the reverse of the individual steps. It reduces the double bond of the trans-2-enoyl-CoA to a saturated acyl-CoA (e.g., butyryl-CoA), which can then re-enter the cycle for further elongation.

  • Desaturase: To produce this compound, the saturated C6 intermediate, hexanoyl-CoA, must be desaturated. This is catalyzed by a fatty acid desaturase, which introduces a double bond at the C2 position.

  • Thioesterase: The final step is the hydrolysis of the 2-hexenoyl-CoA thioester to release the free this compound.

This compound Biosynthesis Pathway AcetylCoA 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA 3-Hydroxyacyl-CoA Dehydrogenase CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA Enoyl-CoA Hydratase ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA trans-2-Enoyl-CoA Reductase KetohexanoylCoA 3-Ketohexanoyl-CoA ButyrylCoA->KetohexanoylCoA Thiolase (+ Acetyl-CoA) HydroxyhexanoylCoA 3-Hydroxyhexanoyl-CoA KetohexanoylCoA->HydroxyhexanoylCoA 3-Hydroxyacyl-CoA Dehydrogenase HexenoylCoA_intermediate trans-2-Hexenoyl-CoA HydroxyhexanoylCoA->HexenoylCoA_intermediate Enoyl-CoA Hydratase HexanoylCoA Hexanoyl-CoA HexenoylCoA_intermediate->HexanoylCoA trans-2-Enoyl-CoA Reductase HexenoylCoA_final 2-Hexenoyl-CoA HexanoylCoA->HexenoylCoA_final Desaturase HexenoicAcid This compound HexenoylCoA_final->HexenoicAcid Thioesterase

Figure 1: The reverse β-oxidation pathway for this compound biosynthesis.

Quantitative Data on Biosynthesis Pathway Components

The efficiency of the this compound biosynthesis pathway is dependent on the kinetic properties of the involved enzymes and the intracellular concentrations of precursors. The following table summarizes key quantitative data from various microbial sources.

EnzymeMicroorganismSubstrateKm (µM)kcat (s⁻¹)Product TiterReference
3-Ketoacyl-CoA Thiolase Pseudomonas putida3-Oxoadipyl-CoA1507.83-
Pseudomonas sp. strain B133-Oxoadipyl-CoA1507.83-
Enoyl-CoA Hydratase Saccharomyces cerevisiaeCrotonyl-CoA---[1]
trans-2-Enoyl-CoA Reductase Euglena gracilisCrotonyl-CoA68--[2]
Euglena gracilistrans-2-Hexenoyl-CoA91--[2]
Treponema denticolaCrotonyl-CoA2.7--[3][4]
Fatty Acid Desaturase (Δ9) Saccharomyces cerevisiaeStearoyl-CoA---[5]
Engineered Pathway Escherichia coliGlucose--30.0 g/L (Total FFAs)[6]
Escherichia coliDextrose--1 g/L (Octanoic Acid)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Protocol 1: Heterologous Expression and Purification of rBOX Enzymes

This protocol describes the general procedure for expressing and purifying His-tagged rBOX enzymes from E. coli.

1. Gene Cloning and Vector Construction: a. Synthesize or PCR amplify the coding sequences of the desired thiolase, 3-hydroxyacyl-CoA dehydrogenase, enoyl-CoA hydratase, and trans-2-enoyl-CoA reductase genes from the source organism (e.g., Pseudomonas putida, Euglena gracilis, Treponema denticola). b. Clone the genes into an E. coli expression vector with an N- or C-terminal polyhistidine (His6) tag (e.g., pET-28a(+)).

2. Protein Expression: a. Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow a 10 mL overnight culture of the transformed cells in LB medium containing the appropriate antibiotic at 37°C. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. e. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. e. Apply the cleared lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. f. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). g. Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole). h. Analyze the purified protein by SDS-PAGE. i. Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.[8]

Enzyme Purification Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Culture Cell Culture and Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation AffinityChrom Ni-NTA Affinity Chromatography Centrifugation->AffinityChrom Cleared Lysate Elution Elution AffinityChrom->Elution Analysis SDS-PAGE and Dialysis Elution->Analysis Storage Protein Storage Analysis->Storage

Figure 2: General workflow for recombinant enzyme expression and purification.

Protocol 2: Enzyme Activity Assays

1. 3-Ketoacyl-CoA Thiolase Activity Assay (Thiolysis Direction): [9][10] a. Principle: The thiolytic cleavage of a 3-ketoacyl-CoA substrate is monitored by the decrease in absorbance at 303 nm due to the disappearance of the Mg²⁺-enol-thioester complex. b. Reaction Mixture (1 mL): 100 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 50 µM 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA or 3-ketohexanoyl-CoA), and purified enzyme. c. Procedure: i. Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes. ii. Initiate the reaction by adding the enzyme. iii. Monitor the decrease in absorbance at 303 nm.

2. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay: [9] a. Principle: The oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled to the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm. b. Reaction Mixture (1 mL): 100 mM potassium phosphate (B84403) buffer (pH 7.3), 1 mM NAD⁺, 50 µM 3-hydroxyacyl-CoA substrate, and purified enzyme. c. Procedure: i. Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes. ii. Initiate the reaction by adding the substrate. iii. Monitor the increase in absorbance at 340 nm.

3. Enoyl-CoA Hydratase Activity Assay: [11] a. Principle: The hydration of a trans-2-enoyl-CoA substrate is monitored by the decrease in absorbance at 263 nm. b. Reaction Mixture (1 mL): 50 mM Tris-HCl (pH 7.8), 50 µM trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA or trans-2-hexenoyl-CoA), and purified enzyme. c. Procedure: i. Pre-incubate the reaction mixture without the enzyme at 25°C for 5 minutes. ii. Initiate the reaction by adding the enzyme. iii. Monitor the decrease in absorbance at 263 nm.

4. Trans-2-Enoyl-CoA Reductase Activity Assay: [12][13] a. Principle: The reduction of a trans-2-enoyl-CoA substrate is coupled to the oxidation of NADH or NADPH, which is monitored by the decrease in absorbance at 340 nm. b. Reaction Mixture (1 mL): 100 mM potassium phosphate buffer (pH 7.4), 150 µM NADH or NADPH, 50 µM trans-2-enoyl-CoA substrate, and purified enzyme. c. Procedure: i. Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes. ii. Initiate the reaction by adding the substrate. iii. Monitor the decrease in absorbance at 340 nm.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of this compound from a fermentation broth.[14]

1. Sample Preparation and Extraction: a. Centrifuge 1 mL of fermentation broth to pellet the cells. b. Transfer the supernatant to a new tube. c. Acidify the supernatant to pH ~2 with HCl. d. Extract the fatty acids with an equal volume of ethyl acetate (B1210297) by vigorous vortexing. e. Centrifuge to separate the phases and collect the organic (upper) phase. f. Dry the organic phase over anhydrous sodium sulfate.

2. Derivatization (Silylation): a. Evaporate the dried organic extract to dryness under a stream of nitrogen. b. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. c. Heat the mixture at 60-70°C for 30 minutes.

3. GC-MS Analysis: a. Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. b. Carrier Gas: Helium at a constant flow of 1.0 mL/min. c. Injector Temperature: 250°C. d. Oven Program: Initial temperature of 70°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. e. MS Parameters: Electron ionization (EI) at 70 eV, scan range of 50-500 m/z. f. Quantification: Use a standard curve of derivatized this compound.

GC-MS Analysis Workflow Sample Fermentation Broth Supernatant Acidify Acidification Sample->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Drying of Organic Phase Extract->Dry Derivatize Silylation (BSTFA) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantification GCMS->Quantify

Figure 3: Workflow for the quantification of this compound by GC-MS.

Conclusion and Future Perspectives

The biosynthesis of this compound in microorganisms via the engineered reverse β-oxidation pathway presents a promising avenue for the sustainable production of this valuable chemical. This guide has outlined the core metabolic pathway, provided key quantitative data, and detailed essential experimental protocols. Future research should focus on the discovery and characterization of novel, highly efficient enzymes, particularly desaturases with specificity for C6 acyl-CoAs, and the optimization of metabolic flux through systems and synthetic biology approaches to enhance product titers and yields. The methodologies presented herein provide a solid foundation for researchers to advance the field of microbial this compound production.

References

A Technical Guide to the Spectroscopic Analysis of 2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hexenoic acid, a six-carbon unsaturated carboxylic acid. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development and chemical analysis in the identification, characterization, and quantification of this compound. This guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, supported by detailed experimental protocols and data visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for trans-2-Hexenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of trans-2-Hexenoic Acid (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~12.0Singlet (broad)-COOH
7.08Doublet of TripletsH-3
5.83Doublet of TripletsH-2
2.22QuartetH-4
1.50SextetH-5
0.94TripletH-6

Source: Spectral Database for Organic Compounds (SDBS)

Table 2: ¹³C NMR Spectroscopic Data of trans-2-Hexenoic Acid (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
172.5C-1 (C=O)
152.0C-3
121.0C-2
34.5C-4
21.5C-5
13.5C-6

Source: Spectral Database for Organic Compounds (SDBS)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (in carboxylic acid dimer)
1690-1720StrongC=O stretch (in carboxylic acid dimer)
1640-1680MediumC=C stretch
1210-1320StrongC-O stretch
960-980StrongC-H bend (out-of-plane, trans alkene)

Source: General principles of IR spectroscopy for carboxylic acids and alkenes.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data of this compound

m/zRelative IntensityAssignment
114Moderate[M]⁺ (Molecular Ion)
99Moderate[M-CH₃]⁺
73High[M-C₃H₇]⁺
69Moderate[M-COOH]⁺
41High[C₃H₅]⁺

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound at room temperature, a "neat" sample is prepared. A small drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation and Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the volatility of this compound is often increased by derivatization to its methyl ester (FAME). This is typically achieved by reacting the acid with a methylating agent such as BF₃-methanol or diazomethane. The resulting fatty acid methyl ester is then dissolved in a volatile solvent like hexane.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The GC oven temperature is programmed to ramp up to separate the components of the sample. The eluent from the GC is then introduced into the mass spectrometer.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution (e.g., CDCl3 for NMR) Sample->Dissolution Derivatization Derivatization (e.g., FAME for GC-MS) Sample->Derivatization Neat Neat Sample (for IR) Sample->Neat NMR NMR Spectrometer Dissolution->NMR GCMS GC-MS System Derivatization->GCMS IR FTIR Spectrometer Neat->IR NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum GCMS->MS_Data Structure Chemical Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Role of 2-Hexenoic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexenoic acid, a six-carbon unsaturated fatty acid, is a naturally occurring compound found in various plants and is also a metabolic intermediate in fatty acid metabolism. This technical guide provides an in-depth overview of the role of this compound, with a focus on its metabolic pathways, the enzymes involved, and its potential impact on cellular signaling. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

This compound, particularly its trans isomer, is a medium-chain fatty acid that participates in several key metabolic processes. It is recognized for its role as an intermediate in both fatty acid biosynthesis and degradation.[1][2] Its presence in various natural sources and its metabolic activities have made it a subject of interest for its potential physiological effects, including antimicrobial and antiviral properties.[3] Understanding the intricacies of its metabolism is crucial for elucidating its broader biological significance and for exploring its potential as a therapeutic agent or a biomarker.

Biosynthesis of this compound

The de novo synthesis of fatty acids is carried out by the multi-enzyme complex, fatty acid synthase (FAS).[4][5] In this process, acetyl-CoA and malonyl-CoA serve as the primary building blocks for the growing acyl chain. The final product of the mammalian FAS is typically palmitic acid (a C16 saturated fatty acid). The release of the fatty acid from the FAS complex is catalyzed by a thioesterase (TE) domain, which exhibits substrate specificity.[6]

While palmitate is the major product, FAS is also capable of producing shorter-chain fatty acids. The specificity of the TE domain is a key determinant of the chain length of the released fatty acid.[7] (E)-2-Hexenoic acid is formed as an intermediate during the fatty acid biosynthesis pathway and is a product of the reaction between (R)-3-Hydroxyhexanoic acid and fatty-acid Synthase.[2][8]

cluster_fas Fatty Acid Synthase Complex Acetyl-CoA Acetyl-CoA Growing_Acyl_Chain Growing Acyl-ACP Chain Acetyl-CoA->Growing_Acyl_Chain Initiation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Growing_Acyl_Chain Elongation Acyl_Carrier_Protein Acyl Carrier Protein (ACP) R-3-Hydroxyhexanoyl-ACP (R)-3-Hydroxyhexanoyl-ACP Growing_Acyl_Chain->R-3-Hydroxyhexanoyl-ACP Reduction & Dehydration 2-Hexenoyl-ACP (E)-2-Hexenoyl-ACP R-3-Hydroxyhexanoyl-ACP->2-Hexenoyl-ACP Dehydration Thioesterase Thioesterase (TE) Domain 2-Hexenoyl-ACP->Thioesterase 2-Hexenoic_Acid This compound Thioesterase->2-Hexenoic_Acid Hydrolysis

Figure 1: Simplified overview of this compound biosynthesis by the Fatty Acid Synthase (FAS) complex.

Degradation of this compound via Beta-Oxidation

For this compound to be catabolized for energy, it must first be activated to its coenzyme A (CoA) thioester, trans-2-hexenoyl-CoA. This activation is catalyzed by an acyl-CoA synthetase. Subsequently, trans-2-hexenoyl-CoA enters the mitochondrial beta-oxidation pathway. As an already unsaturated intermediate at the C2 position, it bypasses the first step of beta-oxidation, which is catalyzed by acyl-CoA dehydrogenase.

The key enzymes involved in the degradation of trans-2-hexenoyl-CoA are:

  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of the double bond in trans-2-hexenoyl-CoA to form L-3-hydroxyhexanoyl-CoA.[9][10]

  • L-3-hydroxyacyl-CoA Dehydrogenase: This enzyme oxidizes L-3-hydroxyhexanoyl-CoA to 3-ketohexanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • β-ketothiolase: This enzyme cleaves 3-ketohexanoyl-CoA into acetyl-CoA and butyryl-CoA. Butyryl-CoA then undergoes further rounds of beta-oxidation.

An alternative pathway involves the enzyme trans-2-enoyl-CoA reductase , which reduces trans-2-enoyl-CoA to hexanoyl-CoA.[11] This saturated acyl-CoA can then enter the conventional beta-oxidation spiral from the beginning.

2-Hexenoic_Acid This compound trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA 2-Hexenoic_Acid->trans-2-Hexenoyl-CoA Acyl-CoA Synthetase L-3-Hydroxyhexanoyl-CoA L-3-Hydroxyhexanoyl-CoA trans-2-Hexenoyl-CoA->L-3-Hydroxyhexanoyl-CoA Enoyl-CoA Hydratase Hexanoyl-CoA Hexanoyl-CoA trans-2-Hexenoyl-CoA->Hexanoyl-CoA trans-2-Enoyl-CoA Reductase 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA L-3-Hydroxyhexanoyl-CoA->3-Ketohexanoyl-CoA L-3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA_Butyryl-CoA Acetyl-CoA + Butyryl-CoA 3-Ketohexanoyl-CoA->Acetyl-CoA_Butyryl-CoA β-Ketothiolase Beta_Oxidation Further Beta-Oxidation Acetyl-CoA_Butyryl-CoA->Beta_Oxidation Hexanoyl-CoA->Beta_Oxidation

Figure 2: Metabolic pathways for the degradation of this compound.

Quantitative Data

Quantitative data on the metabolism of this compound is limited. The following table summarizes the available kinetic parameters for enzymes known to act on its CoA derivative.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)Source OrganismReference
trans-2-Enoyl-CoA Reductasetrans-2-Hexenoyl-CoA91Not ReportedNot ReportedEuglena gracilis[12]
Enoyl-CoA HydrataseCrotonyl-CoA (C4)Not ReportedNot Reported>100,000-fold decrease with E164Q mutationRat Liver[13]
Acyl-CoA DehydrogenaseButyryl-CoA (C4)Not ReportedNot ReportedNot ReportedNot Reported

Role in Cellular Signaling

Fatty acids are increasingly recognized as signaling molecules that can modulate various cellular processes. While specific data for this compound is sparse, related compounds have been shown to influence key signaling pathways.

MAP Kinase Pathway

A derivative of this compound, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, has been shown to inhibit the phosphorylation of JNK and p38 MAP kinases.[14][15] This suggests that this compound or its metabolites may have anti-inflammatory effects by modulating the MAP kinase signaling cascade.

Extracellular_Stimuli Extracellular Stimuli (e.g., Substance P) ASK1 ASK1 Extracellular_Stimuli->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Transcription_Factors Transcription Factors (e.g., AP-1) JNK->Transcription_Factors p38 p38 MKK3_6->p38 p38->Transcription_Factors Inflammatory_Response Inflammatory Response (e.g., TNF-α production) Transcription_Factors->Inflammatory_Response 2-Hexenoic_Acid_Derivative This compound Derivative 2-Hexenoic_Acid_Derivative->ASK1 Inhibition

Figure 3: Potential inhibition of the MAP kinase signaling pathway by a this compound derivative.
Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that act as transcription factors regulating the expression of genes involved in fatty acid metabolism.[2][16] Fatty acids and their derivatives are natural ligands for PPARs. While direct evidence for this compound as a PPAR agonist is lacking, other unsaturated fatty acids have been shown to activate PPARα and PPARγ.[17][18] Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid uptake and beta-oxidation. It is plausible that this compound could exert some of its metabolic effects through the activation of PPARs.

Experimental Protocols

Quantification of this compound in Biological Samples by GC-MS

This protocol outlines a general procedure for the extraction and quantification of this compound from a biological matrix (e.g., cell culture media, plasma) using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Internal standard (e.g., deuterated hexanoic acid)

  • Solvents: Methanol (B129727), isooctane, acetonitrile (B52724)

  • Derivatizing agent: Pentafluorobenzyl bromide (PFBBr)

  • Catalyst: N,N-Diisopropylethylamine (DIPEA)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • To 1 mL of sample, add a known amount of the internal standard.

    • Add 2 mL of methanol and vortex thoroughly.

    • Add 4 mL of isooctane, vortex for 2 minutes, and centrifuge at 3000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of a 1% (v/v) solution of PFBBr in acetonitrile and 50 µL of a 1% (v/v) solution of DIPEA in acetonitrile.

    • Incubate at 60°C for 30 minutes.

    • Evaporate the reagents to dryness under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in 100 µL of isooctane.

    • Inject 1 µL into the GC-MS system.

    • GC Conditions (example):

      • Injector temperature: 250°C

      • Oven program: Start at 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (example):

      • Ion source: Electron ionization (EI) at 70 eV.

      • Scan mode: Selected Ion Monitoring (SIM) for the characteristic ions of the derivatized this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.

Sample Biological Sample (+ Internal Standard) Extraction Liquid-Liquid Extraction (Methanol/Isooctane) Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Derivatization (PFBBr/DIPEA) Evaporation1->Derivatization Evaporation2 Evaporation to Dryness Derivatization->Evaporation2 Reconstitution Reconstitution in Isooctane Evaporation2->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Quantification Quantification GCMS->Quantification

Figure 4: Workflow for the quantification of this compound by GC-MS.
Assay for this compound Beta-Oxidation using Radiolabeled Substrate

This protocol describes a method to measure the rate of beta-oxidation of this compound in isolated mitochondria or cell lysates using a radiolabeled precursor.

Materials:

  • [1-¹⁴C] this compound (custom synthesis may be required)

  • Reaction buffer (e.g., containing phosphate (B84403) buffer, MgCl₂, carnitine, and CoA)

  • Isolated mitochondria or cell lysate

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known amount of mitochondrial or cell protein, and cofactors (NAD+, FAD, ATP).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the reaction by adding [1-¹⁴C] this compound to a final concentration in the low micromolar range.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

  • Termination of Reaction and Separation of Products:

    • Terminate the reaction by adding perchloric acid.

    • Centrifuge the sample to pellet the precipitated protein.

    • The supernatant contains the acid-soluble metabolites, including [¹⁴C]acetyl-CoA.

  • Quantification of Radioactivity:

    • Transfer an aliquot of the supernatant to a scintillation vial containing scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Calculation of Oxidation Rate:

    • The rate of beta-oxidation is calculated based on the amount of radiolabeled acid-soluble metabolites produced per unit of time and protein concentration.

Conclusion

This compound is a metabolically active medium-chain fatty acid involved in both anabolic and catabolic pathways. While its role as an intermediate in fatty acid metabolism is established, further research is needed to fully elucidate its regulatory functions and its impact on cellular signaling. The quantitative data and experimental protocols provided in this guide offer a foundation for future investigations into the biological significance of this compound. A deeper understanding of its metabolism and signaling effects may open new avenues for therapeutic interventions in metabolic and inflammatory diseases.

References

2-Hexenoic Acid: A Key Volatile Organic Compound in Plant Defense and Communication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexenoic acid, a C6 unsaturated fatty acid, is a volatile organic compound (VOC) emitted by a wide variety of plants. It belongs to the family of green leaf volatiles (GLVs), which are rapidly released upon mechanical damage or herbivore and pathogen attack. This technical guide provides a comprehensive overview of the role of this compound in plant biology, with a focus on its involvement in defense signaling pathways, its interactions with other organisms, and the methodologies used for its study. While extensive research has highlighted the qualitative importance of this compound, this guide also collates available quantitative data to facilitate comparative analysis and future research endeavors.

Biosynthesis of this compound in Plants

This compound is synthesized from the C6-family of green leaf volatiles. The biosynthesis is initiated by the lipoxygenase (LOX) pathway, which acts on linoleic and linolenic acids released from plant cell membranes upon damage. These fatty acids are converted into hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to form C6 aldehydes, such as (Z)-3-hexenal. (Z)-3-hexenal can then be isomerized to (E)-2-hexenal, which is subsequently oxidized to form (E)-2-hexenoic acid.

Role in Plant Signaling and Defense

This compound acts as a potent signaling molecule in plants, priming them for enhanced defense responses against a broad spectrum of pathogens and herbivores. This process, known as chemical priming, allows for a faster and stronger activation of defense mechanisms upon subsequent attack.

Priming of Jasmonic Acid (JA) and Salicylic (B10762653) Acid (SA) Pathways

Hexanoic acid, a related compound, has been shown to induce resistance by priming both the jasmonic acid (JA) and salicylic acid (SA) signaling pathways, which are the two major defense hormone pathways in plants[1]. The JA pathway is primarily associated with defense against necrotrophic pathogens and chewing insects, while the SA pathway is crucial for resistance against biotrophic pathogens.

Application of hexanoic acid has been demonstrated to protect tomato plants against the necrotrophic fungus Botrytis cinerea and the biotrophic bacterium Pseudomonas syringae[2]. This broad-spectrum protection is achieved through the potentiation of both JA- and SA-dependent defense responses.

Signaling Pathway Diagrams

The following diagrams illustrate the simplified signaling pathways of Jasmonic Acid and Salicylic Acid, and their crosstalk, which can be influenced by priming agents like this compound.

JASignaling Stress Biotic/Abiotic Stress LinolenicAcid α-Linolenic Acid Stress->LinolenicAcid releases JA_biosynthesis JA Biosynthesis (LOX, AOS, AOC) LinolenicAcid->JA_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor Proteasome 26S Proteasome JAZ->Proteasome MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses COI1 COI1 COI1->SCF_COI1 SCF_COI1->JAZ targets for degradation DefenseGenes JA-responsive Defense Genes MYC2->DefenseGenes activates Response Defense Response DefenseGenes->Response

Figure 1: Simplified Jasmonic Acid (JA) Signaling Pathway.

SASignaling Pathogen Biotrophic Pathogen Chorismate Chorismate Pathogen->Chorismate induces SA_biosynthesis SA Biosynthesis (ICS, PAL) Chorismate->SA_biosynthesis SA Salicylic Acid (SA) SA_biosynthesis->SA NPR1_oligomer NPR1 (oligomer) in cytoplasm SA->NPR1_oligomer induces monomerization NPR1_monomer NPR1 (monomer) in nucleus NPR1_oligomer->NPR1_monomer translocates to TGA TGA (Transcription Factor) NPR1_monomer->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Figure 2: Simplified Salicylic Acid (SA) Signaling Pathway.

Crosstalk cluster_JA JA Pathway cluster_SA SA Pathway JA_node JA Signaling MYC2 MYC2 JA_node->MYC2 JA_Defense Defense against Necrotrophs MYC2->JA_Defense NPR1 NPR1 MYC2->NPR1 represses SA_node SA Signaling SA_node->NPR1 NPR1->MYC2 represses SA_Defense Defense against Biotrophs NPR1->SA_Defense

Figure 3: Crosstalk between JA and SA Signaling Pathways.

Quantitative Data on this compound

Quantitative data on the emission and concentration of this compound in plants is crucial for understanding its dose-dependent effects and for developing practical applications. The following tables summarize the available quantitative information. It is important to note that specific data for this compound is limited, and data for the closely related hexanoic acid is sometimes included for context.

Table 1: Emission Rates of this compound and Related Compounds from Plants under Stress

Plant SpeciesStress ConditionCompoundEmission Rate (ng g⁻¹ h⁻¹)Reference
Brassica nigraOzone (250 ppb)(E)-2-Hexenal~5-15[3]
Brassica nigraOzone (550 ppb)(E)-2-Hexenal~10-30[3]
Tea Plant (Camellia sinensis)Insect infestation(E)-2-HexenalEmission detected[4]
Tea Plant (Camellia sinensis)Drought stress(E)-2-HexenolEmission detected[4]
Tea Plant (Camellia sinensis)Cold stress(Z)-3-HexenolEmission detected[4]

Note: Specific emission rates for this compound are not widely reported. The data for its precursor, (E)-2-Hexenal, and related C6 volatiles are provided as indicators of the activation of the biosynthetic pathway.

Table 2: Antimicrobial Activity of this compound and Related Compounds

CompoundTarget OrganismMIC (Minimum Inhibitory Concentration)Reference
Hexanoic acidBotrytis cinereaProtective effect observed[2]
Hexanoic acidPseudomonas syringaeProtective effect observed[2]
PolyphenolsPseudomonas syringaeMIC = 1.25–5 mM[5]

Note: While direct MIC values for this compound against these specific plant pathogens were not found in the reviewed literature, the protective effects of the related hexanoic acid have been documented. The MIC for polyphenols against P. syringae is included for comparative purposes.

Table 3: Insect Electroantennography (EAG) Responses to Hexanoic Acid

Insect SpeciesSexCompoundDoseEAG Response (mV, mean ± SE)Reference
Spodoptera lituraMaleHexanoic acid10 µg~0.2[6]
Spodoptera exiguaMaleHexanoic acid10 µg~0.15[6]

Note: Specific EAG dose-response data for this compound was not available in the reviewed literature. The data for hexanoic acid provides an indication of the olfactory sensitivity of these insect pests to related C6 compounds.

Experimental Protocols

Analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and quantification of this compound from plant material.

Workflow Diagram:

GPC_Workflow Sample Plant Material (e.g., leaves, flowers) Grinding Grinding in liquid N2 (optional, for tissue analysis) Sample->Grinding Vial Transfer to Headspace Vial Sample->Vial for emitted VOCs Grinding->Vial SPME HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) Vial->SPME Derivatization Derivatization (optional) (e.g., silylation for acids) SPME->Derivatization GCMS GC-MS Analysis SPME->GCMS for underivatized compounds Derivatization->GCMS Data Data Analysis (Quantification & Identification) GCMS->Data

Figure 4: Workflow for HS-SPME-GC-MS Analysis of Plant Volatiles.

Methodology:

  • Sample Preparation:

    • For analysis of emitted volatiles, enclose the plant material (e.g., a single leaf, whole plant) in a glass chamber or vial.

    • For analysis of tissue concentrations, freeze the plant material in liquid nitrogen and grind to a fine powder. Transfer a known weight of the powdered tissue to a headspace vial.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block at a controlled temperature (e.g., 40-60 °C).

    • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Derivatization (if necessary):

    • For the analysis of carboxylic acids like this compound, derivatization is often required to improve volatility and chromatographic peak shape.

    • A common method is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group. This can be done by exposing the SPME fiber to a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in the vapor phase or by eluting the adsorbed compounds from the fiber and then performing the derivatization in a solvent.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the compounds.

    • The mass spectrometer is used for the identification and quantification of the compounds. Identification is based on the comparison of the mass spectrum with a library (e.g., NIST). Quantification is typically performed using an internal or external standard.

Insect Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to olfactory stimuli, providing a measure of the insect's sensitivity to a particular compound.

Workflow Diagram:

EAG_Workflow Insect Insect Preparation (e.g., antenna excision) Electrodes Mounting Antenna on Electrodes Insect->Electrodes Delivery Stimulus Delivery (Puff of air over antenna) Electrodes->Delivery Stimulus Stimulus Preparation (Serial dilutions of this compound) Stimulus->Delivery Recording EAG Recording (Amplification of signal) Delivery->Recording Analysis Data Analysis (Measurement of depolarization) Recording->Analysis

Figure 5: Workflow for Electroantennography (EAG).

Methodology:

  • Insect Preparation:

    • Anesthetize the insect (e.g., by cooling).

    • Excise one antenna at the base.

  • Antenna Mounting:

    • Mount the excised antenna between two electrodes filled with a conductive solution (e.g., saline). The recording electrode is placed at the tip of the antenna, and the reference electrode is at the base.

  • Stimulus Preparation:

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., paraffin (B1166041) oil or hexane).

    • Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery:

    • A continuous stream of purified and humidified air is passed over the antenna.

    • A puff of air is passed through the stimulus pipette, delivering the odorant to the antenna.

  • EAG Recording and Analysis:

    • The electrical potential difference between the two electrodes is amplified and recorded.

    • The response to the odorant is measured as the peak amplitude of the negative voltage deflection (depolarization).

    • A dose-response curve can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

Conclusion and Future Directions

This compound is a significant player in the complex chemical language of plants. Its role as a priming agent for the JA and SA defense pathways highlights its potential for use in sustainable agriculture as a natural and broad-spectrum plant protectant. However, a more comprehensive understanding of its quantitative emission profiles from different plant species under various stress conditions is needed. Further research should also focus on elucidating the specific receptors and downstream signaling components involved in the perception of this compound by plants.

For drug development professionals, the antimicrobial properties of this compound and related compounds warrant further investigation. Determining the precise mechanisms of action against plant and human pathogens could lead to the development of novel therapeutic agents. Additionally, a deeper understanding of its interactions with insect olfactory systems could pave the way for the development of new and effective pest management strategies. The methodologies outlined in this guide provide a solid foundation for researchers to further explore the multifaceted roles of this important plant volatile.

References

Discovery and history of 2-Hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Hexenoic Acid: Discovery, History, and Applications

Introduction

This compound (C₆H₁₀O₂) is an unsaturated fatty acid with a six-carbon chain and a double bond between the second and third carbon atoms.[1] It exists as cis ((Z)-2-hexenoic acid) and trans ((E)-2-hexenoic acid) isomers, with the trans isomer being more common and widely studied.[1][2] This compound is a naturally occurring substance found in a variety of plants and fruits, contributing to their aroma and flavor profiles.[3] Beyond its role as a flavoring agent, trans-2-hexenoic acid has garnered attention for its biological activities, including potential antimicrobial and antiviral properties.[2] This guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound, with a focus on its applications in research and development.

Discovery and History

The discovery of this compound is not attributed to a single event but rather to its gradual identification in various natural sources over time. It has been reported in a diverse range of organisms, including:

  • Vitis vinifera (common grape vine)[4]

  • Euphorbia tithymaloides[4][5]

  • Deschampsia antarctica (Antarctic hair grass)[4]

  • Prunus avium (sweet cherry)[5]

  • Apple, banana, guava, and peppermint oil[3]

Its presence in these sources highlights its role as a metabolite in fatty acid biosynthesis pathways.[6][7] Historically, the interest in this compound grew from its contribution to the food and fragrance industries as a flavoring agent, a use for which it is recognized as safe by the U.S. Food and Drug Administration (FDA).[2] More recently, scientific research has begun to explore its therapeutic potential.[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of trans-2-hexenoic acid are summarized in the tables below.

Table 1: Physicochemical Properties of trans-2-Hexenoic Acid
PropertyValueCitation(s)
Molecular FormulaC₆H₁₀O₂[4][8]
Molecular Weight114.14 g/mol [4][8]
AppearanceColorless to pale yellow solid or liquid[1][4]
Melting Point33-35 °C[8]
Boiling Point217 °C[4][8]
Density0.965 g/mL at 25 °C[8]
Refractive Index (n20/D)1.438[8]
Flash Point113 °C (closed cup)[8]
pKaData available in the IUPAC Digitized pKa Dataset[4]
Table 2: Solubility of this compound at 25°C
SolventSolubility (g/L)Citation(s)
Water2.44[9]
Ethanol204.53[9]
Methanol233.3[9]
Isopropanol122.51[9]
Ethyl Acetate (B1210297)80.56[9]
Table 3: Spectroscopic Data of trans-2-Hexenoic Acid
TechniqueData Availability and SourceCitation(s)
¹H NMRSpectrum available from ChemicalBook.[10]
¹³C NMRSpectrum available from SpectraBase for 2-methyl-2-hexenoic acid.[11]
IR SpectroscopyFTIR and ATR-IR spectra are available in the SpectraBase.[4]
Mass SpectrometryGC-MS and LC-MS data are available in the PubChem database.[4]
Kovats Retention IndexStandard polar: 1980, 1984, 1961.1, 1933, 1941, 1983, 1951, 1967, 1967, 1938, 2002, 1967, 1962, 1970, 1969, 1971, 1922[4]

Synthesis of this compound

Several synthetic routes have been developed for the production of this compound and other α,β-unsaturated carboxylic acids.

Experimental Protocol 1: Synthesis from Malonic Acid and n-Butyraldehyde

This classic method involves the condensation of malonic acid with an aldehyde.[2]

Materials:

  • Dry malonic acid

  • Freshly distilled n-butyraldehyde

  • Pyridine (B92270) (catalyst)

  • Toluene (solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve dry malonic acid and freshly distilled n-butyraldehyde in toluene.

  • Add a catalytic amount of pyridine to the reaction mixture.

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with dilute hydrochloric acid to remove pyridine.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude this compound.

  • Purify the product by distillation or recrystallization.

Experimental Protocol 2: Oxidation of trans-2-Hexenal (B146799)

This method involves the oxidation of the corresponding aldehyde.

Materials:

  • trans-2-Hexenal

  • Oxidizing agent (e.g., potassium permanganate, Jones reagent)

  • Appropriate solvent (e.g., acetone, water)

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (for quenching excess oxidant)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Dissolve trans-2-hexenal in a suitable solvent in a flask cooled in an ice bath.

  • Slowly add the oxidizing agent to the solution while maintaining a low temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

  • Quench any excess oxidizing agent by adding sodium bisulfite solution.

  • Acidify the mixture with dilute sulfuric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain trans-2-hexenoic acid.

  • Further purification can be achieved by chromatography or distillation.

Diagram: General Synthetic Workflow for this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde n-Butyraldehyde Condensation Condensation (Pyridine catalyst) Aldehyde->Condensation Malonic_Acid Malonic Acid Malonic_Acid->Condensation Extraction Extraction Condensation->Extraction Purification Purification (Distillation/Recrystallization) Extraction->Purification Hexenoic_Acid This compound Purification->Hexenoic_Acid

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methods

The analysis of this compound, particularly in complex matrices, often requires chromatographic techniques coupled with mass spectrometry.

Experimental Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the polarity and low volatility of carboxylic acids, a derivatization step is typically required for GC-MS analysis.[12][13]

Materials:

  • Sample containing this compound

  • Internal standard (e.g., deuterated analog)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., pyridine, acetonitrile)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)[12]

Procedure:

  • Sample Preparation: Accurately weigh or measure the sample into a GC vial. If necessary, perform an initial extraction.

  • Internal Standard Addition: Spike the sample with a known concentration of the internal standard.

  • Derivatization (Silylation):

    • Add an appropriate volume of solvent (e.g., pyridine) to dissolve the sample.

    • Add an excess of BSTFA to the vial.

    • Heat the vial at a specified temperature (e.g., 60-70 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • GC Conditions:

      • Injector Temperature: 250-280 °C[12]

      • Oven Program: Initial temperature of 70-100 °C (hold for 1-2 min), ramp at 5-10 °C/min to 280-300 °C, and hold for 5-10 min.[12]

      • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[12]

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

      • Ion Source Temperature: 200-230 °C.[12]

      • Mass Range: Scan a suitable mass range (e.g., m/z 40-500) for identification and selected ion monitoring (SIM) for quantification.

  • Data Analysis: Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum. Quantify using the internal standard method.

Diagram: Analytical Workflow for GC-MS of this compound

GCMS_Workflow Sample Sample Preparation (Extraction) Derivatization Derivatization (e.g., Silylation) Sample->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (EI, Full Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Biological Activity and Signaling Pathways

This compound is involved in fatty acid biosynthesis and metabolism.[6][7] Recent studies have highlighted its potential as a bioactive molecule.

Antiviral Activity

trans-2-Hexenoic acid has demonstrated antiviral activity against enteroviruses, including Coxsackievirus B (CVB) and Enterovirus A71 (EV-A71).[14] It exhibits this activity in a dose-dependent manner, with 50% effective concentrations (EC₅₀) of 2.9 μM and 3.21 μM against CVB3 and EV-A71, respectively.[14] Time-of-addition assays suggest that the compound inhibits viral replication at the entry stage of infection.[14] Given its status as an approved food additive, it presents a potentially safe therapeutic avenue for enterovirus infections.[14]

Antimicrobial Activity

Research has also explored the antimicrobial properties of trans-2-hexenoic acid, with some studies indicating activity against certain bacteria and fungi.[2] However, more extensive research is needed to fully elucidate its spectrum of activity and potential therapeutic applications in this area.[2]

Signaling Pathways

While this compound is known to be a metabolite in fatty acid biosynthesis, specific details of its interaction with signaling pathways are still under investigation.[4][6] Its role as a signaling molecule is an area of active research.[2]

Diagram: Proposed Antiviral Mechanism of Action

Antiviral_Mechanism THA trans-2-Hexenoic Acid THA->Inhibition Virus Enterovirus (CVB, EV-A71) Virus->Inhibition Host_Cell Host Cell Replication Viral Replication Host_Cell->Replication Replication Prevented Inhibition->Host_Cell Entry Blocked

Caption: Proposed mechanism of antiviral action for trans-2-hexenoic acid.

Conclusion

This compound, a naturally occurring unsaturated fatty acid, has a rich history rooted in its contribution to the flavor and fragrance of various foods and natural products. While its synthesis and analytical detection are well-established, recent research into its biological activities, particularly its antiviral properties, has opened new avenues for its application in drug development and therapeutics. This guide provides a foundational understanding of this versatile molecule, offering detailed protocols and data to support further scientific investigation. The continued exploration of this compound and its derivatives holds promise for the development of novel therapeutic agents.

References

Thermochemical Properties of (E)-2-Hexenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of (E)-2-Hexenoic acid. Due to a lack of extensive experimental data for this specific compound, this report combines calculated values, comparisons with the structurally similar saturated analogue, hexanoic acid, and detailed descriptions of the established experimental methodologies used to determine such properties. This information is crucial for understanding the molecule's stability, reactivity, and behavior in various chemical and biological systems, which is of significant interest in fields such as drug development, materials science, and biochemistry.

Core Thermochemical Data

The thermochemical properties of a compound are fundamental to predicting its behavior in chemical reactions and phase transitions. The key parameters include the standard enthalpy of formation, standard molar entropy, and heat capacity.

Quantitative Data Summary

The following tables summarize the available calculated thermochemical data for (E)-2-Hexenoic acid and experimental data for its saturated counterpart, hexanoic acid, for comparative purposes. All data is for the substance in its standard state at 298.15 K and 1 bar.

Table 1: Thermochemical Properties of (E)-2-Hexenoic Acid (Calculated)

PropertySymbolValueUnitSource
Standard Gibbs Free Energy of Formation (gas)ΔfG°-185.88kJ/molJoback Calculated Property[1]
Standard Enthalpy of Formation (gas)ΔfH°gas-314.76kJ/molJoback Calculated Property[1]
Enthalpy of FusionΔfusH°17.19kJ/molJoback Calculated Property[1]
Enthalpy of VaporizationΔvapH°52.33kJ/molJoback Calculated Property[1]

Table 2: Thermochemical Properties of Hexanoic Acid (Experimental)

PropertySymbolValueUnitSource
Standard Liquid Enthalpy of CombustionΔcH°liquid-3494.29 ± 0.66kJ/molCheméo[2]
Liquid Phase Enthalpy of FormationΔfH°liquid-581.8 ± 1.1kJ/molCheméo[2]
Ideal Gas Heat CapacityCp,gasNot AvailableJ/mol·K
Liquid Phase Heat CapacityCp,liquid225.1J/mol·KCheméo[2]
Enthalpy of FusionΔfusH°17.19kJ/molCheméo[2]
Enthalpy of VaporizationΔvapH°66.30kJ/molCheméo[2]

Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties relies on precise calorimetric techniques. The following sections detail the standard experimental methodologies for determining the enthalpy of formation, heat capacity, and phase transition enthalpies.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Experimental Workflow:

cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_calorimeter Calorimetry Measurement cluster_analysis Data Analysis prep1 Weigh a precise mass of 2-Hexenoic acid prep2 Place in a crucible prep1->prep2 prep3 Attach a fuse wire prep2->prep3 bomb1 Place crucible in the bomb prep3->bomb1 bomb2 Add a small amount of water bomb1->bomb2 bomb3 Seal the bomb bomb2->bomb3 bomb4 Pressurize with excess pure oxygen bomb3->bomb4 cal1 Place bomb in calorimeter with a known volume of water bomb4->cal1 cal2 Record initial temperature cal1->cal2 cal3 Ignite the sample cal2->cal3 cal4 Record final temperature cal3->cal4 an2 Calculate the heat released by the combustion (q_comb) cal4->an2 an1 Calculate heat capacity of the calorimeter (using a standard like benzoic acid) an1->an2 an3 Calculate the enthalpy of combustion (ΔcH°) an2->an3 an4 Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law an3->an4

Figure 1: Workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Methodology:

  • Sample Preparation: A precise mass of liquid (E)-2-Hexenoic acid is weighed into a crucible. A fuse wire of known length and mass is attached to the electrodes of the bomb, with the wire in contact with the sample.

  • Bomb Assembly and Pressurization: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." A small, known amount of water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen before being filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimetry Measurement: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The total heat released during the combustion of this compound is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and the formation of any side products like nitric acid. From the corrected heat of combustion, the standard enthalpy of combustion (ΔcH°) is determined. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity and Phase Transition Enthalpies via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy changes associated with phase transitions, such as melting (fusion) and boiling (vaporization).

Experimental Workflow:

cluster_setup DSC Setup & Calibration cluster_measurement Measurement Program cluster_analysis Data Analysis setup1 Calibrate DSC with a standard (e.g., indium) for temperature and enthalpy setup2 Weigh a small amount of this compound into a sample pan setup1->setup2 setup3 Seal the pan hermetically setup2->setup3 setup4 Place sample pan and an empty reference pan in the DSC cell setup3->setup4 meas1 Equilibrate at a low temperature setup4->meas1 meas2 Heat the sample at a constant rate meas1->meas2 meas3 Record the differential heat flow meas2->meas3 an1 Determine baseline meas3->an1 an2 Integrate the peak area for enthalpy of fusion (ΔfusH°) an1->an2 an3 Determine the melting point (Tm) an1->an3 an4 Calculate heat capacity (Cp) from the heat flow signal an1->an4

Figure 2: Workflow for determining heat capacity and enthalpy of fusion using DSC.

Detailed Methodology:

  • DSC Setup and Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified reference material with a well-known melting point and enthalpy of fusion, such as indium. A small, precisely weighed sample of (E)-2-Hexenoic acid is placed in an aluminum pan, which is then hermetically sealed. An empty, sealed aluminum pan is used as a reference. Both pans are placed in the DSC cell.

  • Measurement Program: The sample and reference are subjected to a controlled temperature program. Typically, this involves cooling the sample to a temperature below its expected melting point, followed by heating at a constant rate (e.g., 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting DSC thermogram plots the differential heat flow against temperature. An endothermic peak is observed during melting. The onset temperature of this peak is taken as the melting point (Tm). The area under the peak is integrated to determine the enthalpy of fusion (ΔfusH°). The heat capacity (Cp) of the sample can be determined from the heat flow signal in a region of the thermogram where no phase transitions are occurring. This is typically done by comparing the heat flow of the sample to that of a known standard, such as sapphire, under the same conditions.

Signaling Pathways and Logical Relationships

While (E)-2-Hexenoic acid is a relatively simple molecule, it can participate in various metabolic and chemical pathways. The fundamental thermochemical properties are essential for understanding the energetics of these transformations.

Relationship between Thermochemical Properties

The key thermochemical properties are interconnected through fundamental thermodynamic equations.

H Enthalpy (H) G Gibbs Free Energy (G) H->G ΔG = ΔH - TΔS S Entropy (S) S->G T Temperature (T) T->H ΔH = ∫Cp dT T->S ΔS = ∫(Cp/T) dT T->G Cp Heat Capacity (Cp) Cp->H Cp->S

Figure 3: Interrelationship of key thermochemical properties.

This diagram illustrates how the Gibbs free energy (G), a measure of the spontaneity of a process, is a function of enthalpy (H), entropy (S), and temperature (T). Enthalpy and entropy themselves are dependent on the heat capacity (Cp) and temperature.

Conclusion

This technical guide has summarized the available calculated thermochemical data for (E)-2-Hexenoic acid and provided a framework for its experimental determination. While experimental data for this specific unsaturated carboxylic acid is sparse in the literature, the methodologies of bomb calorimetry and differential scanning calorimetry are well-established for obtaining high-quality thermochemical data for organic compounds. The provided workflows and diagrams offer a clear guide for researchers and scientists in drug development and other fields to either conduct their own experimental investigations or to understand the basis of the calculated values. Further experimental work is necessary to validate the calculated data and provide a more complete thermochemical profile of (E)-2-Hexenoic acid.

References

Quantum Chemical Calculations for 2-Hexenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Hexenoic acid. Tailored for researchers, scientists, and professionals in drug development, this document details the theoretical background, computational methodologies, and interpretation of key calculated parameters.

Theoretical Background

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry and drug discovery. DFT provides a framework to investigate the electronic structure of molecules, offering a balance between computational cost and accuracy.[1] By solving the Kohn-Sham equations, DFT allows for the determination of a molecule's ground-state energy, electron density, and a host of derived properties that are crucial for understanding and predicting chemical behavior.

For a molecule like this compound (C₆H₁₀O₂), these calculations can reveal insights into its optimized geometry, the distribution of its frontier molecular orbitals (HOMO and LUMO), the electrostatic potential surface, and its vibrational modes. Such information is vital for predicting reactivity, stability, and potential intermolecular interactions, which are key aspects of drug design and development.

Computational Methodology

The following protocol outlines a typical workflow for performing quantum chemical calculations on this compound. This methodology is based on established practices and a study on the closely related molecule, trans-3-Methyl-2-hexenoic acid.[1]

Software: Gaussian 09 or a similar quantum chemistry software package is utilized for the calculations.

Method: The calculations are performed using Density Functional Theory (DFT).

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed. B3LYP is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT, offering a good balance of accuracy and computational efficiency for organic molecules.

Basis Set: The 6-311G(d,p) basis set is used. This is a triple-zeta basis set that provides a flexible description of the electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to account for the non-uniform distortion of electron clouds in a molecular environment.

Workflow:

  • Geometry Optimization: The initial structure of this compound is built and subjected to geometry optimization. This process finds the lowest energy conformation of the molecule, corresponding to its most stable structure. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[1]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. These calculations provide the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data for validation. They also yield important thermochemical data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The Molecular Electrostatic Potential (MEP) is also calculated to identify regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack.

G cluster_input Input cluster_calculation Quantum Chemical Calculation (DFT: B3LYP/6-311G(d,p)) cluster_output Output Data initial_structure Initial Structure of This compound geom_opt Geometry Optimization initial_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec thermo Thermochemical Data freq_calc->thermo homo_lumo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) elec_prop->homo_lumo mep Molecular Electrostatic Potential (MEP) elec_prop->mep G cluster_fmo Frontier Molecular Orbitals cluster_properties Derived Chemical Properties HOMO HOMO Highest Occupied Molecular Orbital Electron Donor EnergyGap Energy Gap (E_LUMO - E_HOMO) HOMO->EnergyGap LUMO LUMO Lowest Unoccupied Molecular Orbital Electron Acceptor LUMO->EnergyGap Reactivity Chemical Reactivity Stability Chemical Stability EnergyGap->Reactivity inversely proportional EnergyGap->Stability proportional

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Hexenoic Acid in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound in a wide range of organic solvents. The document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and the factors influencing solubility.

Physicochemical Properties of this compound

This compound, an unsaturated carboxylic acid, possesses both a polar carboxylic acid head and a nonpolar six-carbon tail.[1][2] This amphiphilic nature dictates its solubility in various organic solvents. The carboxyl group can act as a hydrogen bond donor and acceptor, contributing to its solubility in polar and protic solvents.[2] Conversely, the alkyl chain results in favorable interactions with nonpolar solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in a variety of organic solvents at 25°C.[3]

SolventSolvent ClassSolubility (g/L) @ 25°C
Highly Polar Protic Solvents
MethanolAlcohol233.3
EthanolAlcohol204.53
Acetic AcidCarboxylic Acid224.48
n-PropanolAlcohol128.99
IsopropanolAlcohol122.51
n-ButanolAlcohol157.28
IsobutanolAlcohol96.37
sec-ButanolAlcohol95.07
tert-ButanolAlcohol174.65
n-PentanolAlcohol93.99
IsopentanolAlcohol137.06
n-HexanolAlcohol138.76
n-HeptanolAlcohol67.04
n-OctanolAlcohol63.4
tert-Amyl alcoholAlcohol130.89
Ethylene GlycolDiol120.32
Propylene GlycolDiol144.47
Diethylene GlycolEther Alcohol220.32
2-MethoxyethanolEther Alcohol329.71
2-EthoxyethanolEther Alcohol136.25
2-PropoxyethanolEther Alcohol237.99
2-ButoxyethanolEther Alcohol124.33
1-Methoxy-2-propanolEther Alcohol284.34
TranscutolEther Alcohol398.56
Formic AcidCarboxylic Acid111.75
Propionic AcidCarboxylic Acid132.97
FormamideAmide125.65
Highly Polar Aprotic Solvents
N,N-Dimethylformamide (DMF)Amide698.93
Dimethyl Sulfoxide (DMSO)Sulfoxide668.27
N-Methyl-2-pyrrolidone (NMP)Lactam526.41
N,N-Dimethylacetamide (DMAc)Amide286.39
AcetonitrileNitrile34.42
AcetoneKetone166.69
2-Butanone (MEK)Ketone83.88
2-PentanoneKetone102.63
3-PentanoneKetone48.98
Methyl isobutyl ketone (MIBK)Ketone76.0
CyclopentanoneKetone264.63
CyclohexanoneKetone172.03
AcetophenoneKetone57.25
Tetrahydrofuran (THF)Ether339.4
1,4-DioxaneEther146.67
Gamma-ButyrolactoneLactone316.51
PyridineHeterocycle66.1
FurfuralAldehyde246.21
AcetylacetoneDiketone144.92
Less Polar Solvents
Ethyl AcetateEster80.56
n-Butyl AcetateEster110.99
Methyl AcetateEster62.47
n-Propyl AcetateEster48.87
Isopropyl AcetateEster62.49
Isobutyl AcetateEster36.35
n-Pentyl AcetateEster59.0
Isopentyl AcetateEster102.43
Ethyl FormateEster82.2
Methyl PropionateEster83.52
Diethyl EtherEther38.76
Diisopropyl EtherEther19.55
Methyl tert-butyl ether (MTBE)Ether60.71
Cyclopentyl methyl etherEther103.74
DichloromethaneHalogenated61.92
ChloroformHalogenated38.82
1,2-DichloroethaneHalogenated59.25
TolueneAromatic10.38
o-XyleneAromatic18.15
m-XyleneAromatic21.22
p-XyleneAromatic15.07
EthylbenzeneAromatic12.53
ChlorobenzeneAromatic26.49
AnisoleAromatic Ether46.56
Dimethyl CarbonateCarbonate50.19
Nonpolar Solvents
n-HexaneAlkane5.81
CyclohexaneAlkane5.01
n-HeptaneAlkane7.68
n-OctaneAlkane3.09
n-DodecaneAlkane3.83
n-HexadecaneAlkane4.12
Carbon TetrachlorideHalogenated7.99
Aqueous
Water2.44

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like."[4] This means that its solubility is highest in solvents with similar polarity and hydrogen bonding capabilities. The following diagram illustrates the key factors influencing the solubility of this compound.

cluster_solute This compound Properties cluster_solvent Solvent Properties Solute This compound Carboxyl Carboxyl Group (-COOH) Solute->Carboxyl Polar Head Alkyl Hexyl Chain (C6H9) Solute->Alkyl Nonpolar Tail Solubility Solubility Carboxyl->Solubility Increases in Polar/Protic Solvents Alkyl->Solubility Increases in Nonpolar Solvents Solvent Organic Solvent Polarity Polarity Solvent->Polarity HBond Hydrogen Bonding (Donor/Acceptor) Solvent->HBond Polarity->Solubility Matching Polarity Enhances Solubility HBond->Solubility H-Bonding Capability Enhances Solubility

Caption: Factors influencing this compound solubility.

Experimental Determination of Solubility

The following protocols describe methods for determining the solubility of this compound in organic solvents.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.[5][6][7][8]

Materials:

  • This compound

  • A selection of organic solvents

  • Small test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 25 mg of this compound to a small test tube.[5][8]

  • Add 0.75 mL of the chosen organic solvent to the test tube in small portions.[5][8]

  • After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[5][8]

  • Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Classify the solubility as:

    • Soluble: The entire solid dissolves.

    • Slightly Soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • This compound

  • Organic solvent of interest

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vial

  • Oven or vacuum oven

Procedure:

  • Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Equilibrate the vial in a thermostatically controlled shaker or water bath at the desired temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Dispense the filtered supernatant into a pre-weighed evaporating dish or vial.

  • Record the exact volume of the supernatant transferred.

  • Evaporate the solvent from the dish or vial in an oven at a temperature below the boiling point of this compound and the solvent until a constant weight is achieved.

  • Weigh the dish or vial containing the dried residue.

  • Calculate the solubility using the following formula:

    Solubility (g/L) = (Weight of residue (g)) / (Volume of supernatant (L))

The following diagram outlines the experimental workflow for the quantitative determination of solubility.

A 1. Prepare Saturated Solution (Excess this compound in Solvent) B 2. Equilibrate (Constant Temperature Shaking) A->B C 3. Allow Undissolved Solid to Settle B->C D 4. Withdraw and Filter Supernatant (Known Volume) C->D E 5. Transfer to Pre-weighed Container D->E F 6. Evaporate Solvent E->F G 7. Weigh Dried Residue F->G H 8. Calculate Solubility (g/L) G->H

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a thorough understanding of the solubility of this compound in a diverse array of organic solvents. The quantitative data presented in the comprehensive table serves as a valuable resource for selecting appropriate solvent systems in research, development, and manufacturing processes. The detailed experimental protocols offer practical guidance for in-house solubility determination. The provided diagrams visually summarize the key factors influencing solubility and the experimental workflow, aiding in the comprehension of these concepts. This information is critical for applications such as reaction chemistry, purification, formulation development, and analytical method development involving this compound.

References

Potential Therapeutic Applications of 2-Hexenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexenoic acid, a monounsaturated short-chain fatty acid, is a naturally occurring compound found in various plants and animal products. It exists as different isomers, with the trans-isomer (trans-2-hexenoic acid or (E)-2-Hexenoic acid) being the most studied for its biological activities. Traditionally recognized for its use as a flavoring agent in the food industry, recent scientific investigations have unveiled its potential therapeutic applications, particularly in the realms of antiviral and antimicrobial therapies.[1][2] This technical guide provides an in-depth overview of the current state of research on the therapeutic potential of this compound, focusing on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols.

Antiviral Properties of trans-2-Hexenoic Acid

The most significant therapeutic potential of this compound identified to date lies in its antiviral activity, specifically the trans isomer (THA). Research has demonstrated its efficacy against non-enveloped RNA viruses belonging to the Picornaviridae family, which includes human enteroviruses.

Mechanism of Action: Inhibition of Viral Entry

Studies have shown that trans-2-hexenoic acid inhibits the replication of coxsackievirus B (CVB) and enterovirus A71 (EV-A71) by blocking the early stages of the viral life cycle.[1][2][3] A time-of-addition assay revealed that THA is most effective when introduced at the beginning of the infection, suggesting that it interferes with viral entry into the host cell.[1][2][3] The proposed mechanism involves a direct interaction of THA with the viral capsid proteins, which in turn prevents the virus from successfully attaching to and entering host cells.[4]

antiviral_mechanism cluster_virus Enterovirus cluster_host Host Cell Virus Coxsackievirus B Enterovirus A71 Receptor Host Cell Receptor Virus->Receptor Attachment Entry Viral Entry (Endocytosis) Receptor->Entry Replication Viral Replication Entry->Replication THA trans-2-Hexenoic Acid (THA) THA->Virus Binds to viral capsid THA->Entry Inhibits

Figure 1: Proposed mechanism of antiviral action of trans-2-Hexenoic Acid (THA). THA is believed to bind to the viral capsid of enteroviruses, thereby inhibiting their entry into the host cell and preventing subsequent replication.
Quantitative Antiviral Efficacy

The antiviral activity of trans-2-hexenoic acid has been quantified in cell culture-based assays. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) have been determined to establish a therapeutic window.

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
trans-2-Hexenoic AcidCoxsackievirus B3 (CVB3)HeLa2.933.6211.59[3]
trans-2-Hexenoic AcidEnterovirus A71 (EV-A71)HeLa3.21> 50> 15.58[2]
Experimental Protocols
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of trans-2-hexenoic acid in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a cell-free control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The CC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

  • Cell Seeding and Infection: Seed HeLa cells in a 24-well plate and grow to 80-90% confluency. Infect the cells with the virus (e.g., CVB3 or EV-A71) at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

  • Compound Treatment: After the 1-hour adsorption period, remove the viral inoculum, wash the cells with PBS, and add fresh culture medium containing serial dilutions of trans-2-hexenoic acid.

  • Incubation: Incubate the infected and treated cells for 24 hours at 37°C.

  • Virus Titration: Collect the cell supernatant and determine the viral titer using a standard method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the viral titer by 50% compared to the untreated virus-infected control.

  • Cell Seeding and Synchronized Infection: Seed host cells in a multi-well plate. Infect the cells with the virus at a high MOI for a short period (e.g., 1-2 hours) at 4°C to allow attachment but not entry (synchronization).

  • Initiation of Infection: Wash the cells to remove unattached virus and add pre-warmed medium to initiate synchronous infection.

  • Timed Compound Addition: Add a fixed, effective concentration of trans-2-hexenoic acid to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

  • Assessment of Viral Replication: After a single replication cycle (e.g., 12-24 hours), measure the viral yield (e.g., by plaque assay or qPCR for viral RNA) from each well.

  • Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle it targets.

time_of_addition_workflow cluster_workflow Time-of-Addition Assay Workflow cluster_addition Timed Compound Addition Start Seed Host Cells Infect Synchronized Viral Infection (e.g., 1h at 4°C) Start->Infect Wash Wash to Remove Unbound Virus Infect->Wash Incubate Incubate at 37°C to Initiate Infection Wash->Incubate T0 Add THA at 0h Incubate->T0 T2 Add THA at 2h Incubate->T2 T4 Add THA at 4h Incubate->T4 T_n ...at n hours Incubate->T_n Measure Measure Viral Yield (after one replication cycle) T0->Measure T2->Measure T4->Measure T_n->Measure Analyze Analyze Data: Viral Yield vs. Time of Addition Measure->Analyze End Determine Target Stage Analyze->End

Figure 2: Generalized workflow for a time-of-addition assay to determine the antiviral mechanism of a compound.

Antibacterial Potential

While direct evidence for the antibacterial activity of this compound is limited, studies on its longer-chain analog, 2-hexadecynoic acid, and derivatives of 2,4-hexadienoic acid suggest that this class of compounds possesses antibacterial properties.

Mechanism of Action: Potential DNA Gyrase Inhibition

Research on 2-hexadecynoic acid has indicated that its antibacterial mechanism of action may involve the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[5][6] Inhibition of this enzyme leads to the cessation of bacterial cell division and ultimately cell death. It is plausible that this compound could share a similar, albeit potentially less potent, mechanism of action.

Quantitative Antibacterial Efficacy of Related Compounds

The following table summarizes the minimum inhibitory concentration (MIC) values for compounds structurally related to this compound against various bacterial strains.

CompoundBacteriaMIC (µg/mL)Reference
2-Hexadecynoic acidStaphylococcus aureus3.9 - 15.6[5]
2-Hexadecynoic acidMethicillin-resistant Staphylococcus aureus (MRSA)3.9 - 15.6[5]
C5-curcumin-2-hexadecynoic acid conjugateMethicillin-resistant Staphylococcus aureus (MRSA)31.3 - 62.5[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture Preparation: Grow the target bacterial strain in an appropriate broth medium overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture to a standardized concentration (e.g., 1 x 108 CFU/mL) and then further dilute to achieve a final inoculum of approximately 5 x 105 CFU/mL in the test wells.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Inflammatory and Neuroprotective Potential: Areas for Future Research

Currently, there is a notable lack of direct scientific evidence supporting the anti-inflammatory or neuroprotective effects of this compound itself. The available research primarily focuses on other fatty acids or more complex derivatives.

For instance, studies on docosahexaenoic acid (DHA), a long-chain polyunsaturated fatty acid, have demonstrated anti-inflammatory effects through the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[7] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can reduce the expression of pro-inflammatory cytokines. While it is conceivable that this compound could exert some modest anti-inflammatory effects, this remains to be experimentally verified.

Similarly, the neuroprotective properties of various phenolic acids and other fatty acids have been reported, but no specific studies have been conducted on this compound.[8][9] Given the crucial role of inflammation and oxidative stress in neurodegenerative diseases, any potential anti-inflammatory or antioxidant properties of this compound could theoretically translate to neuroprotective effects. However, dedicated in vitro and in vivo studies are necessary to explore this possibility.

future_research cluster_potential Potential Therapeutic Areas (Future Research) cluster_pathways Potential Signaling Pathways to Investigate THA This compound AntiInflammatory Anti-Inflammatory Effects THA->AntiInflammatory Investigate Neuroprotective Neuroprotective Effects THA->Neuroprotective Investigate NFkB NF-κB Pathway AntiInflammatory->NFkB MAPK MAPK Pathway AntiInflammatory->MAPK Antioxidant Antioxidant Pathways Neuroprotective->Antioxidant

Figure 3: Logical relationship illustrating the need for future research into the anti-inflammatory and neuroprotective effects of this compound and potential signaling pathways for investigation.

Conclusion

This compound, particularly its trans isomer, has emerged as a promising antiviral agent with a clear mechanism of action involving the inhibition of viral entry. While its antibacterial potential is suggested by studies on related compounds, further investigation is required to determine its direct efficacy. The exploration of its anti-inflammatory and neuroprotective properties represents a significant and untapped area for future research. The favorable safety profile of this compound, as evidenced by its use as a food additive, makes it an attractive candidate for further therapeutic development. This technical guide summarizes the current knowledge and provides a framework for future studies aimed at fully elucidating the therapeutic applications of this intriguing short-chain fatty acid.

References

2-Hexenoic Acid in Food: A Technical Guide to its Occurrence, Flavor Chemistry, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hexenoic acid, a six-carbon unsaturated fatty acid, is a significant contributor to the flavor and aroma profiles of a diverse range of food products. Its presence, primarily as the trans-isomer, imparts characteristic fruity, cheesy, and fatty notes that are crucial to the sensory perception of fruits, fermented dairy products, and alcoholic beverages. This technical guide provides a comprehensive overview of the occurrence of this compound in the food matrix, its flavor chemistry, biosynthetic pathways, and detailed analytical and sensory evaluation methodologies. Quantitative data on its concentration in various foods are summarized, and experimental protocols for its analysis are detailed to support further research and application in the fields of food science, flavor chemistry, and drug development.

Introduction

This compound (C6H10O2) is a monounsaturated short-chain fatty acid that exists as two geometric isomers: cis-2-hexenoic acid and trans-2-hexenoic acid. The trans isomer is the more common and organoleptically significant form found in nature. It is recognized for its powerful fruity, sweet, warm, herbal, and fatty aroma profile. This compound is a key volatile organic compound (VOC) that contributes to the characteristic flavor of many fruits, including apples, bananas, grapes, and strawberries. Beyond fruits, it is also a notable flavor component in fermented products like cheese and alcoholic beverages such as beer and wine.

The sensory properties of this compound make it a subject of great interest in flavor chemistry. Its "cheesy, fatty, somewhat caramel-like" odor and "strong acidic, cheesy character" with "sharp acidic backnotes of all types of fruits" contribute significantly to the complexity of food flavors[1]. Understanding the factors that influence its formation, concentration, and perception in food is crucial for quality control, product development, and the formulation of flavor profiles in the food and beverage industry. Furthermore, as a naturally occurring bioactive molecule, its physiological effects are of interest to drug development professionals.

This guide aims to provide a detailed technical resource on this compound, covering its presence in various foodstuffs, the biochemical pathways responsible for its synthesis, and the analytical and sensory methods used for its characterization and quantification.

Occurrence of this compound in Food

trans-2-Hexenoic acid has been identified as a volatile component in a wide array of food products. Its concentration can vary significantly depending on the food matrix, cultivar, ripeness, processing, and storage conditions.

Fruits and Vegetables

Fruits are a primary source of trans-2-hexenoic acid, where it contributes to their characteristic ripe and fruity aromas. It is formed as part of the C6 volatile "green leaf" pathway, which is activated during ripening and in response to tissue damage.

Food ItemConcentration RangeReference(s)
Strawberry Found in ripe strawberries, with concentrations of related C6 aldehydes like trans-2-hexenal (B146799) increasing upon wounding. Specific quantitative data for the acid is limited.[2][3]
Apple Present in various apple cultivars. The concentration of total organic acids varies significantly between cultivars and growing conditions, but specific data for this compound is not widely reported.[4][5][6][7]
Raspberry Identified as a volatile component.[3]
Banana A known volatile constituent.
Grape Present as a volatile compound.
Peach A component of peach aroma.[8]
Tomato C6 aldehydes and alcohols are significant contributors to tomato flavor, suggesting the potential presence of their acid precursor, this compound.[9][10]
Fermented Foods

Fermentation processes can lead to the formation of this compound through microbial metabolism of fatty acids and amino acids.

Food ItemConcentration and ObservationsReference(s)
Cheese A contributor to the "cheesy" and "rancid" flavor notes in certain cheese varieties, particularly blue-veined cheeses. Its concentration increases during ripening. Hexanoic acid, a related compound, is noted for its "pungent, blue cheese" flavor.[11][12][13][14][15][16][17][18]
Yogurt & Other Dairy Can be present as a result of lipolysis and microbial activity.
Beverages
Food ItemConcentration and ObservationsReference(s)
Wine Found in both red and white wines. Higher concentrations of fatty acids, including this compound, have been reported in Cabernet Sauvignon. Fatty acids can contribute to a "fresh" aroma, but at high concentrations can impart "rancid" and "cheese-like" off-flavors.[19][20][21][22][23]
Beer Can be present as a fermentation byproduct. The concentration of related short-chain fatty acids like isovaleric and butyric acid can exceed their perception thresholds.[6]
Tea Identified as a volatile component.

Flavor Chemistry and Sensory Perception

The flavor profile of this compound is complex and concentration-dependent. Its primary sensory attributes are:

  • Odor: Powerful fruity, sweet, warm, herbal, fatty, and cheesy.

  • Taste: Strong acidic, cheesy character with sharp fruity backnotes, particularly reminiscent of raspberry, strawberry, pineapple, and apple.

The perception of this compound is influenced by its interaction with other volatile compounds in the food matrix. It can enhance fruity and sweet notes at low concentrations, while contributing to cheesy or even rancid off-flavors at higher levels. The flavor threshold of short-chain fatty acids is generally low, meaning they can be perceived at very small concentrations.

Biosynthesis of this compound in Plants

In plants, this compound is primarily synthesized through the lipoxygenase (LOX) pathway, which is responsible for the formation of C6 volatile compounds, often referred to as "green leaf volatiles." This pathway is typically activated in response to tissue damage or during fruit ripening.

Lipoxygenase Pathway for this compound Biosynthesis Biosynthesis of this compound via the Lipoxygenase Pathway Linolenic_Acid α-Linolenic Acid (in cell membrane) Lipoxygenase Lipoxygenase (LOX) Linolenic_Acid->Lipoxygenase HPOT 13-Hydroperoxy-linolenic Acid (13-HPOT) Lipoxygenase->HPOT HPL Hydroperoxide Lyase (HPL) HPOT->HPL cis_3_Hexenal cis-3-Hexenal HPL->cis_3_Hexenal Isomerase Isomerase cis_3_Hexenal->Isomerase trans_2_Hexenal trans-2-Hexenal Isomerase->trans_2_Hexenal ADH Alcohol Dehydrogenase (ADH) trans_2_Hexenal->ADH ALDH Aldehyde Dehydrogenase (ALDH) trans_2_Hexenal->ALDH trans_2_Hexenol trans-2-Hexenol ADH->trans_2_Hexenol trans_2_Hexenoic_Acid trans-2-Hexenoic Acid ALDH->trans_2_Hexenoic_Acid

Biosynthesis of this compound in Plants

The pathway begins with the release of α-linolenic acid from cell membranes. The enzyme lipoxygenase (LOX) then oxygenates α-linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT). Subsequently, hydroperoxide lyase (HPL) cleaves 13-HPOT to produce cis-3-hexenal. This highly volatile compound can then be isomerized to trans-2-hexenal. Finally, trans-2-hexenal can be reduced to trans-2-hexenol by alcohol dehydrogenase (ADH) or oxidized to trans-2-hexenoic acid by aldehyde dehydrogenase (ALDH).

Experimental Protocols

The accurate quantification of this compound in complex food matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the most common techniques employed.

Sample Preparation and Extraction

The volatile nature of this compound necessitates careful sample preparation to minimize losses.

Protocol 5.1.1: Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis of Volatiles in Fruits

  • Homogenization: Homogenize a known weight of the fruit sample (e.g., 5 g) in a saturated NaCl solution to inhibit enzymatic activity.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., 2-octanol (B43104) or a deuterated analog of this compound).

  • Incubation: Place the homogenate in a sealed headspace vial and incubate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

  • Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds[10][24][25][26].

  • Desorption: Retract the fiber and immediately insert it into the hot GC injection port for thermal desorption of the analytes onto the analytical column.

Protocol 5.1.2: Liquid-Liquid Extraction for Short-Chain Fatty Acids

  • Homogenization: Homogenize a known weight of the food sample (e.g., cheese, wine) with acidified water (e.g., using phosphoric acid) to protonate the fatty acids.

  • Extraction: Perform a liquid-liquid extraction with a suitable organic solvent such as diethyl ether or a mixture of diethyl ether and hexane. Repeat the extraction multiple times to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and carefully concentrate the extract under a gentle stream of nitrogen.

  • Derivatization (for GC-MS): To improve the volatility and chromatographic behavior of the fatty acids, derivatization is often necessary. A common method is esterification to form methyl esters (FAMEs) or other derivatives[1][27][28][29][30].

Analytical Instrumentation and Conditions

Protocol 5.2.1: GC-MS Analysis of Volatile Compounds

GC_MS_Workflow General Workflow for GC-MS Analysis of this compound Sample_Prep Sample Preparation (HS-SPME or LLE with Derivatization) GC_Injection GC Injection (Thermal Desorption or Liquid Injection) Sample_Prep->GC_Injection GC_Separation Chromatographic Separation (e.g., DB-WAX or HP-INNOWAX column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM mode) GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Identification and Quantification) MS_Detection->Data_Analysis

GC-MS Analysis Workflow
  • Gas Chromatograph (GC):

    • Injector: Split/splitless inlet, with the temperature set appropriately for the injection technique (e.g., 250°C for liquid injection).

    • Column: A polar capillary column is typically used for fatty acid analysis, such as a polyethylene (B3416737) glycol (PEG) phase column (e.g., DB-WAX, HP-INNOWAX).

    • Oven Program: A temperature gradient is programmed to separate the compounds based on their boiling points and polarity. A typical program might start at 40°C, hold for a few minutes, then ramp up to 240°C.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Detection Mode: Data can be acquired in full scan mode for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.

Protocol 5.2.2: UHPLC-MS/MS Analysis of Short-Chain Fatty Acids

For non-volatile or thermally labile compounds, or when derivatization is not desired, UHPLC coupled with tandem mass spectrometry (MS/MS) is a powerful alternative.

  • Ultra-High-Performance Liquid Chromatograph (UHPLC):

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored for quantification.

Sensory Evaluation Protocols

Sensory analysis is essential to understand the contribution of this compound to the overall flavor of a food product. Descriptive analysis with a trained panel is the most appropriate method.

Panelist Selection and Training
  • Selection: Panelists should be screened for their sensory acuity, including their ability to detect and describe basic tastes and aromas.

  • Training: A trained panel is crucial for obtaining reliable and reproducible sensory data. The training should focus on:

    • Attribute Generation: The panel collectively develops a lexicon of descriptive terms for the aroma, flavor, and texture of the product. For this compound, this would include terms like "fruity," "cheesy," "fatty," "sour," and specific fruit notes.

    • Reference Standards: Panelists are trained to recognize and scale the intensity of each attribute using reference standards. For example, a solution of pure trans-2-hexenoic acid at different concentrations can be used as a reference for its characteristic aroma.

    • Scaling Practice: Panelists practice rating the intensity of attributes on a standardized scale (e.g., a 15-cm line scale anchored with "low" and "high").

Quantitative Descriptive Analysis (QDA)

QDA is a widely used method for sensory profiling.

QDA_Workflow Quantitative Descriptive Analysis (QDA) Workflow Panel_Selection Panelist Selection and Screening Lexicon_Development Lexicon Development and Training Panel_Selection->Lexicon_Development Sample_Evaluation Individual Sample Evaluation in Booths Lexicon_Development->Sample_Evaluation Data_Collection Data Collection (Intensity Ratings) Sample_Evaluation->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA, PCA) Data_Collection->Data_Analysis Results_Interpretation Interpretation and Visualization (e.g., Spider Plots) Data_Analysis->Results_Interpretation

QDA Workflow for Sensory Analysis
  • Sample Presentation: Samples are presented to the trained panelists in a controlled environment (sensory booths with controlled lighting and temperature). Samples are coded with random three-digit numbers to prevent bias.

  • Evaluation: Panelists individually evaluate the samples and rate the intensity of each descriptive attribute on the provided scale.

  • Data Analysis: The collected data are statistically analyzed to determine significant differences between samples. Analysis of Variance (ANOVA) is used to assess the significance of attribute differences, and multivariate techniques like Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes.

Conclusion

This compound is a multifaceted flavor compound with a significant impact on the sensory properties of a wide range of foods. Its fruity, cheesy, and fatty notes are integral to the characteristic aromas of many fruits, cheeses, and alcoholic beverages. This technical guide has provided a comprehensive overview of its occurrence, flavor chemistry, and biosynthesis. The detailed experimental protocols for both analytical quantification and sensory evaluation offer a practical framework for researchers and scientists in food science and related fields. A deeper understanding of this compound will continue to be instrumental in the development of new food products with enhanced flavor profiles and in the quality control of existing ones. For professionals in drug development, the exploration of the physiological effects of this and other naturally occurring short-chain fatty acids remains a promising area of research.

References

Methodological & Application

Application Note: Quantification of 2-Hexenoic Acid in Fermentation Broth using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hexenoic acid is a short-chain fatty acid that can be a key metabolite or product in various industrial fermentation processes. Accurate and reliable quantification of this compound is crucial for process monitoring, optimization, and quality control in the fields of biotechnology, food science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with UV detection offers a straightforward, robust, and sensitive method for this purpose.[1][2] This application note provides a detailed protocol for the quantification of this compound in fermentation broth using a reverse-phase HPLC method. The method is designed to be accessible to researchers, scientists, and drug development professionals.

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is outlined in the workflow diagram below.

Caption: Experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Milli-Q water or equivalent high-purity water

  • Phosphoric acid (H₃PO₄), 85%

  • Syringe filters (0.45 µm, PVDF or other compatible material)

  • HPLC vials with septa

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or gradient pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)[3]

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Microcentrifuge

3. Preparation of Mobile Phase and Standard Solutions

3.1. Mobile Phase Preparation (0.01 M Phosphate (B84403) Buffer, pH 2.7)

  • Dissolve 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of Milli-Q water.

  • Adjust the pH to 2.7 using 85% phosphoric acid.

  • Filter the mobile phase through a 0.45 µm membrane filter to degas and remove particulates.

3.2. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.

  • Vortex until fully dissolved to create a 1000 µg/mL stock solution.

  • Store the stock solution at 4°C.

3.3. Preparation of Calibration Standards

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • Suggested concentrations: 1, 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation

  • Collect a representative sample from the fermentation broth.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.[4]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into a clean HPLC vial.[3]

  • If necessary, dilute the sample with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

5. HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.01 M Phosphate Buffer (pH 2.7) (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm
Run Time 15 minutes

Method Validation and Data Presentation

The developed HPLC method should be validated for its intended purpose. Key validation parameters are summarized below.[5][6]

Linearity

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 100> 0.999

Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound10< 2.0%< 3.0%
50< 1.5%< 2.5%

Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)%RSD
This compound1098.5 - 102.3< 2.0%
5099.1 - 101.5< 1.5%

Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.31.0

Signaling Pathways and Logical Relationships

This section is not directly applicable to an analytical method application note. However, a logical relationship diagram for the quantification process is provided below.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Output fermentation_broth Fermentation Broth sample_prep Sample Preparation fermentation_broth->sample_prep standard This compound Standard hplc_analysis HPLC Analysis standard->hplc_analysis sample_prep->hplc_analysis data_processing Data Processing hplc_analysis->data_processing concentration Concentration of This compound (µg/mL) data_processing->concentration

Caption: Logical flow from sample to result in HPLC quantification.

Conclusion

The HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound in fermentation broth. The simple sample preparation and isocratic elution make this method suitable for routine analysis in a quality control or research environment. The method demonstrates good linearity, precision, and accuracy, making it a valuable asset for professionals in the life sciences and drug development industries.

References

Application Note and Protocol: Quantitative Analysis of 2-Hexenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hexenoic acid is a medium-chain fatty acid that plays a role as a metabolite and is utilized as a flavoring agent in the food industry and as a fragrance ingredient.[1][2] Its accurate and sensitive quantification in various matrices is essential for quality control, metabolic studies, and safety assessments. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as carboxylic acids by GC-MS can be challenging due to their low volatility and potential for peak tailing.[3]

To overcome these challenges, a derivatization step is typically employed to convert the carboxylic acid into a more volatile and thermally stable ester.[4][5] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, incorporating a derivatization step to ensure robust and reliable results.

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound in a liquid matrix.

Sample Preparation and Derivatization

Derivatization is a critical step to increase the volatility of this compound, making it amenable to GC-MS analysis.[4] Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization method for carboxylic acids.[3]

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., Heptanoic acid, 10 µg/mL in a suitable solvent)

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Organic solvent (e.g., Ethyl acetate (B1210297), HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • 2 mL GC vials with screw caps (B75204) and PTFE/silicone septa

  • Heater block or water bath

Protocol:

  • Sample Aliquoting: To a 2 mL glass vial, add 100 µL of the liquid sample.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to the sample.

  • Acidification & Extraction (for aqueous samples):

    • Acidify the sample to pH < 2 with a suitable acid (e.g., 1M HCl).

    • Add 500 µL of ethyl acetate and vortex for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Repeat the extraction with another 500 µL of ethyl acetate and combine the organic layers.

    • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 70°C for 60 minutes in a heater block or water bath.

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used for the analysis of the derivatized this compound.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A Mass Selective Detector or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL in splitless mode
Oven Temperature Program Initial temperature 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-300
Data Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using standard solutions of derivatized this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: Quantitative Data for GC-MS Analysis of this compound

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z) Linearity (R²) Limit of Quantification (LOQ)
This compound-TMS~9.517173, 117>0.9950.1 µg/mL
Heptanoic acid-TMS (IS)~10.218573, 117N/AN/A

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. The mass-to-charge ratios for the TMS derivative are predicted based on common fragmentation patterns.

Table 2: Mass Spectral Data (Electron Ionization) of underivatized this compound [1]

m/z Relative Abundance (%)
7399.99
4263.40
4158.57
3955.89
2745.76

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction (if aqueous) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Derivatization Derivatization with BSTFA + 1% TMCS Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

References

Synthesis of 2-Hexenoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexenoic acid, a six-carbon unsaturated carboxylic acid, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, fragrances, and other specialty chemicals. Its synthesis is often achieved through the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This application note provides a detailed protocol for the synthesis of this compound from butyraldehyde (B50154) and malonic acid, focusing on the Doebner modification of the Knoevenagel condensation, which typically employs pyridine (B92270) as a solvent and piperidine (B6355638) as a catalyst.

Reaction Principle

The synthesis proceeds via a Knoevenagel condensation followed by decarboxylation. Initially, the active methylene (B1212753) group of malonic acid undergoes a nucleophilic addition to the carbonyl group of butyraldehyde, catalyzed by a weak base like piperidine. The resulting intermediate then dehydrates to form a substituted malonic acid, which, upon heating in the presence of pyridine, decarboxylates to yield the final product, this compound, primarily as the more stable trans-isomer.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of unsaturated carboxylic acids via the Knoevenagel-Doebner condensation of aldehydes with malonic acid. While specific data for the butyraldehyde reaction is limited in readily available literature, these examples provide a representative overview of the reaction's parameters.

AldehydeCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
BenzaldehydePyridine / PiperidineWater bath (reflux)4 hours~95General Knoevenagel-Doebner protocols
Various aromatic aldehydesPyridine / PiperidineReflux1 hourGood
ButyraldehydeTriethanolamine60-1002-4 hoursHighCN102838474A

Experimental Protocol: Synthesis of trans-2-Hexenoic Acid

This protocol is based on the general principles of the Doebner modification of the Knoevenagel condensation.

Materials:

  • Butyraldehyde (Reagent Grade)

  • Malonic Acid (Reagent Grade)

  • Pyridine (Anhydrous)

  • Piperidine (Reagent Grade)

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (B86663) (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve malonic acid (1.1 equivalents) in anhydrous pyridine (2-3 volumes relative to the aldehyde). To this solution, add butyraldehyde (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 115°C for pyridine) with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 2-6 hours. Carbon dioxide evolution will be observed as the condensation and decarboxylation proceed.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and piperidine.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted malonic acid, followed by a wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain pure trans-2-hexenoic acid.

Visualizations

Reaction Pathway:

G Butyraldehyde Butyraldehyde Intermediate Unstable Intermediate Butyraldehyde->Intermediate Knoevenagel Condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate HexenoicAcid This compound Intermediate->HexenoicAcid Decarboxylation CO2 CO2 Intermediate->CO2

Caption: Knoevenagel condensation of butyraldehyde and malonic acid.

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Mix Butyraldehyde, Malonic Acid, Pyridine, and Piperidine Reflux Heat to Reflux (2-6 hours) Reagents->Reflux Quench Quench with HCl and Ice Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Solvent Removal (Rotovap) Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill

Caption: Experimental workflow for the synthesis of this compound.

Enzymatic Synthesis of 2-Hexenoic Acid Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of 2-hexenoic acid esters. The use of enzymes, particularly lipases, offers a green and highly selective alternative to traditional chemical synthesis methods. These protocols are designed to be adaptable for various research and development applications, including the synthesis of flavor and fragrance compounds, as well as intermediates for pharmaceutical products.

Introduction

This compound and its esters are valuable compounds found in various natural sources, contributing to the characteristic flavors and aromas of many fruits and foods.[1][2] The trans-isomer, in particular, is noted for its fruity scent.[1] Enzymatic synthesis provides a mild and specific method for the production of these esters, avoiding the harsh conditions and potential side reactions associated with chemical catalysis. Lipases (E.C. 3.1.1.3) are the most commonly employed enzymes for this purpose due to their broad substrate specificity, high stability in organic solvents, and commercial availability, often in immobilized forms which facilitates reuse and downstream processing.[3][4]

Key Considerations for Enzymatic Esterification

Several factors can influence the efficiency of the enzymatic synthesis of this compound esters:

  • Enzyme Selection: Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB, often commercialized as Novozym® 435), are frequently chosen for their high activity and stability.[4][5][6][7] Other lipases from sources like Rhizomucor miehei and Pseudomonas species have also been successfully used for ester synthesis.[8][9]

  • Substrate Concentration and Molar Ratio: The ratio of this compound to the alcohol substrate is a critical parameter. An equimolar ratio is a common starting point, but an excess of one substrate, typically the alcohol, can be used to shift the reaction equilibrium towards the product.[5][6] However, high concentrations of short-chain acids and alcohols can lead to enzyme inhibition.[3][4]

  • Reaction Medium: The reaction can be performed in a solvent-free system or in the presence of an organic solvent.[5][6][10] Non-polar organic solvents like n-hexane or tert-butanol (B103910) are often used to solubilize the substrates and reduce water activity.[8][11]

  • Temperature: The optimal temperature for lipase activity is typically between 40°C and 70°C.[5][6][8] Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation.[8]

  • Water Removal: Water is a byproduct of esterification, and its accumulation can lead to the reverse reaction (hydrolysis). The removal of water, for example by using molecular sieves or conducting the reaction under vacuum, is crucial for achieving high conversion yields.[12]

Experimental Workflow

The general workflow for the enzymatic synthesis of this compound esters is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing p1 Substrate Preparation (this compound & Alcohol) r1 Combine Substrates, Enzyme, and Solvent p1->r1 p2 Enzyme Activation (Immobilized Lipase) p2->r1 p3 Solvent & Additive Preparation (e.g., Molecular Sieves) p3->r1 r2 Incubate at Controlled Temperature with Agitation r1->r2 r3 Monitor Reaction Progress (e.g., GC, HPLC) r2->r3 d1 Separate Enzyme (Filtration/Centrifugation) r3->d1 Upon completion d2 Product Purification (e.g., Chromatography, Solvent Evaporation) d1->d2 d3 Product Characterization (e.g., NMR, MS) d2->d3

Caption: General workflow for the enzymatic synthesis of this compound esters.

Protocols

Protocol 1: Synthesis of Ethyl 2-Hexenoate using Immobilized Candida antarctica Lipase B (CALB) in a Solvent-Free System

This protocol is adapted from general procedures for lipase-catalyzed esterification in solvent-free systems.

Materials:

  • trans-2-Hexenoic acid

  • Ethanol (anhydrous)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Gas chromatograph (GC) for analysis

Procedure:

  • Substrate Preparation: In a clean, dry reaction vessel, combine trans-2-hexenoic acid and ethanol. A molar ratio of 1:1.1 (acid:alcohol) is recommended to start.

  • Enzyme and Desiccant Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass. Add activated molecular sieves (10% w/w of substrates) to remove the water produced during the reaction.

  • Reaction: Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 50-60°C and agitate at 200 rpm.

  • Monitoring: Periodically take small aliquots of the reaction mixture. To quench the reaction in the sample, centrifuge to remove the enzyme and dilute with a suitable solvent (e.g., hexane) before GC analysis to determine the conversion of this compound.

  • Reaction Completion and Product Recovery: Once the reaction has reached the desired conversion (or equilibrium), stop the reaction by filtering or centrifuging to remove the immobilized enzyme. The enzyme can be washed with a solvent and dried for reuse.

  • Purification: The product, ethyl 2-hexenoate, can be purified from the remaining substrates by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Benzyl (B1604629) 2-Hexenoate using Immobilized CALB in an Organic Solvent

This protocol is based on procedures for the synthesis of hexanoic acid esters with aromatic alcohols.[13]

Materials:

  • trans-2-Hexenoic acid

  • Benzyl alcohol

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vessel with a condenser

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve trans-2-hexenoic acid and benzyl alcohol in MTBE. A typical molar ratio is 1:2 (alcohol:acid).[13]

  • Enzyme Addition: Add immobilized CALB (approximately 5% by weight of the substrates).[13]

  • Reaction: Stir the mixture at a controlled temperature, for example, 37°C, for up to 48 hours.[13] Monitor the reaction progress by taking samples for GC or TLC analysis.

  • Enzyme Removal: After the reaction is complete, separate the enzyme by filtration.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any unreacted this compound.[13] Then, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Purification: Evaporate the solvent using a rotary evaporator.[13] The crude product can be further purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of chloroform (B151607) and methanol).[13]

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of related hexanoate (B1226103) esters, which can serve as a starting point for the optimization of this compound ester synthesis.

Table 1: Reaction Parameters for the Synthesis of Various Hexanoates

Ester ProductEnzymeAlcoholAcidMolar Ratio (Alcohol:Acid)Temperature (°C)SolventReaction Time (h)Conversion (%)Reference
4-Hydroxybenzyl hexanoateImmobilized CALB4-Hydroxybenzyl alcoholHexanoic acid1:237MTBE24~80[13]
2-Hydroxybenzyl hexanoateImmobilized CALB2-Hydroxybenzyl alcoholHexanoic acid1:237MTBE48~50[13]
Vanillyl hexanoateImmobilized CALBVanillyl alcoholHexanoic acid1:237MTBE48~75[13]
Ethyl hexanoateImmobilized Rhizomucor miehei lipaseEthanolHexanoic acid1:150n-Hexane9696[8]
Panthenyl hexanoateImmobilized CALBPanthenolHexanoic acid1:170Solvent-free8~67[12][14]

Table 2: Influence of Reaction Conditions on the Synthesis of 2-Ethylhexyl 2-Methylhexanoate

Temperature (°C)Alcohol Molar ExcessReaction Time (h)Conversion (%)Reference
7010%697[5][6]
8020%<699[5][6]

Logical Relationship of Key Parameters

The interplay of various parameters determines the overall success of the enzymatic esterification. The following diagram illustrates these relationships.

G cluster_inputs Input Parameters cluster_outputs Process Outcomes Enzyme Enzyme (Type, Conc.) Rate Reaction Rate Enzyme->Rate Stability Enzyme Stability Enzyme->Stability Substrates Substrates (Acid, Alcohol, Ratio) Yield Conversion/Yield Substrates->Yield Substrates->Rate Solvent Reaction Medium (Solvent/Solvent-free) Solvent->Yield Solvent->Rate Temp Temperature Temp->Yield Temp->Rate Temp->Stability Time Reaction Time Time->Yield Agitation Agitation Agitation->Rate Purity Product Purity Yield->Purity Rate->Yield Stability->Yield

Caption: Interrelationship of key parameters in enzymatic ester synthesis.

Conclusion

The enzymatic synthesis of this compound esters is a viable and advantageous method for producing these valuable compounds. By carefully selecting the enzyme and optimizing reaction parameters such as substrate ratio, temperature, and reaction medium, high conversion yields can be achieved under mild conditions. The protocols and data presented here provide a solid foundation for researchers to develop and refine their own synthesis strategies for this compound esters and other related compounds.

References

Application Notes and Protocols for the Use of 2-Hexenoic Acid as a Substrate in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexenoic acid, a six-carbon unsaturated fatty acid, is a valuable substrate for the characterization and kinetic analysis of enzymes involved in fatty acid metabolism. As an intermediate in the β-oxidation pathway, it serves as a crucial tool for studying enzyme activity, identifying potential inhibitors, and understanding the metabolic fate of medium-chain fatty acids. These application notes provide detailed protocols for utilizing this compound in enzyme assays, focusing on its activation by Acyl-CoA Synthetase and its subsequent hydration by Enoyl-CoA Hydratase. The methodologies described herein are essential for researchers in metabolic studies and for professionals engaged in the screening and development of therapeutic agents targeting fatty acid metabolism.

I. Acyl-CoA Synthetase (ACS) Assay

Acyl-CoA Synthetases (ACS) catalyze the initial step in fatty acid metabolism, the ATP-dependent conversion of a free fatty acid to its corresponding acyl-CoA thioester. This activation is a prerequisite for fatty acids to enter the β-oxidation spiral or to be incorporated into complex lipids.

Experimental Protocol: Coupled Spectrophotometric Assay for Acyl-CoA Synthetase

This protocol outlines a continuous spectrophotometric assay to measure the activity of ACS by coupling the formation of acyl-CoA to the oxidation of NADH.

Principle: The assay follows a two-step enzymatic reaction. First, ACS activates this compound to 2-hexenoyl-CoA. In the subsequent coupled reaction, an excess of acyl-CoA dehydrogenase catalyzes the oxidation of the newly formed 2-hexenoyl-CoA, with the concomitant reduction of a chromogenic acceptor, which can be monitored spectrophotometrically. A common variation involves a coupled system where the reaction is linked to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Enzyme source (purified ACS or cell lysate)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube or directly in the wells of a 96-well plate, prepare a master mix containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM CoA

    • 3.0 mM Phosphoenolpyruvate (PEP)

    • 0.1 mM NADH

    • 10 units Myokinase

    • 5 units Pyruvate kinase

    • 7.5 units Lactate dehydrogenase

  • Substrate Addition: Add this compound to the reaction mixture to achieve the desired final concentration (e.g., a range from 0.05 to 2 mM for kinetic studies).

  • Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., 1-5 µg of purified enzyme or an appropriate amount of cell lysate).

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.

  • Calculation of Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The activity of the enzyme can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Quantitative Data: Kinetic Parameters of Acyl-CoA Synthetases with Various Fatty Acid Substrates

Specific kinetic data for this compound are not widely available in the literature. The following table presents kinetic parameters for a middle-chain fatty acyl-CoA ligase (RevS) with similar substrates to provide a reference for experimental design. It has been noted that RevS can utilize (E)-2-hexenoyl-CoA as a substrate.[1]

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)
Gordonia sp. lACSHexanoic acid-5.39-
Y. lipolytica ACS1Acetate990-0.071
Y. lipolytica ACS2Acetate810-0.080

Data for Hexanoic acid from a long-chain acyl-CoA synthetase (lACS).[2] Data for Acetate from Yarrowia lipolytica Acyl-CoA Synthetases.[2] Researchers should empirically determine the kinetic parameters for this compound with their specific enzyme of interest.

Experimental Workflow: Acyl-CoA Synthetase Assay

ACS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reaction Mixture (Buffer, ATP, CoA, NADH, etc.) Substrate Add 2-Hexenoic Acid Reagents->Substrate Equilibrate Equilibrate at 37°C Substrate->Equilibrate AddEnzyme Initiate with ACS Enzyme Equilibrate->AddEnzyme Monitor Monitor Absorbance Decrease at 340 nm AddEnzyme->Monitor Calculate Calculate Reaction Rate Monitor->Calculate Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate->Kinetics ECH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Buffer Prepare Tris-HCl Buffer (pH 8.0) Substrate Add 2-Hexenoyl-CoA Buffer->Substrate Equilibrate Equilibrate at 30°C Substrate->Equilibrate AddEnzyme Initiate with ECH Enzyme Equilibrate->AddEnzyme Monitor Monitor Absorbance Decrease at 263 nm AddEnzyme->Monitor Calculate Calculate Reaction Rate Monitor->Calculate Kinetics Determine Kinetic Parameters Calculate->Kinetics Beta_Oxidation cluster_mito Mitochondrial Matrix Hexenoic_Acid This compound (in Cytoplasm) ACS Acyl-CoA Synthetase (ACS) Hexenoic_Acid->ACS ATP -> AMP + PPi CoA-SH Hexenoyl_CoA 2-Hexenoyl-CoA ACS->Hexenoyl_CoA Mitochondrion Mitochondrial Matrix Hexenoyl_CoA->Mitochondrion ECH Enoyl-CoA Hydratase (ECH) Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA ECH->Hydroxyacyl_CoA HAD 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HAD NAD⁺ -> NADH + H⁺ Ketoacyl_CoA 3-Ketohexanoyl-CoA HAD->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA TCA TCA Cycle Acetyl_CoA->TCA Further_Ox Further rounds of β-Oxidation Butyryl_CoA->Further_Ox Hexenoyl_CoA_in 2-Hexenoyl-CoA Hexenoyl_CoA_in->ECH H₂O

References

Topic: Derivatization of 2-Hexenoic Acid for Improved Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile organic compounds.[1] However, direct GC analysis of polar compounds like carboxylic acids, including 2-hexenoic acid, presents significant challenges. The presence of the carboxyl group (-COOH) leads to high polarity and the potential for hydrogen bonding, resulting in low volatility and poor chromatographic performance.[2][3] Common issues include broad, tailing peaks, which lead to poor resolution, low sensitivity, and unsatisfactory reproducibility.[2]

To overcome these limitations, a derivatization step is employed to convert the carboxylic acid into a less polar, more volatile, and more thermally stable derivative.[1][4] This process involves chemically modifying the carboxyl functional group to reduce its polarity and eliminate active hydrogen atoms.[2] The most common and effective derivatization strategies for carboxylic acids are silylation and alkylation (esterification).[2][4] This application note provides detailed protocols for the derivatization of this compound using these two methods for improved GC and GC-Mass Spectrometry (GC-MS) analysis.

Analytical Methods Overview

Two primary derivatization techniques are presented for the analysis of this compound:

  • Silylation: This is a widely used method that replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[1][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as Trimethylchlorosilane (TMCS), are highly effective for this conversion.[3][4] The resulting TMS esters are significantly more volatile and thermally stable, leading to improved peak shape and detection.[5]

  • Alkylation (Esterification): This method converts the carboxylic acid into an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME).[1] Esterification is one of the most popular alkylation methods, yielding stable derivatives suitable for GC analysis.[1] A common and effective reagent for this process is Boron trifluoride (BF₃) in methanol (B129727).[3][4]

Quantitative Data Summary

The following table summarizes the illustrative performance characteristics for the GC-MS analysis of derivatized this compound. These values are typical for the analysis of short-chain fatty acids and should be validated for specific applications.

ParameterIllustrative Value (Silylation - TMS Derivative)Illustrative Value (Esterification - Methyl Ester)
Limit of Detection (LOD)0.04 - 0.4 µM[6]0.1 - 5.0 pg on column[7]
Limit of Quantitation (LOQ)0.1 - 1.0 µM0.5 - 15.0 pg on column
Linearity (R²)> 0.995[6]> 0.994[7]
Precision (%RSD)< 10%< 15%[7]
Recovery83% - 115%[6]80% - 120%[7]

Experimental Workflows and Diagrams

The overall workflow for the analysis involves sample preparation, derivatization, and subsequent GC-MS analysis.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Liquid Sample (e.g., plasma, media) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporate to Dryness (under Nitrogen) Extraction->Drying AddReagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Drying->AddReagent Reaction Incubate (e.g., 60-75°C) AddReagent->Reaction GCMS GC-MS Injection and Analysis Reaction->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for GC-MS analysis of this compound.

The chemical reactions for the two primary derivatization methods are illustrated below.

Derivatization_Reactions Derivatization Chemical Reactions cluster_silylation Silylation with BSTFA cluster_esterification Esterification with BF3-Methanol Hexenoic_S This compound TMS_Ester This compound TMS Ester (Volatile Derivative) Hexenoic_S->TMS_Ester + BSTFA BSTFA + TMCS (catalyst) BSTFA->TMS_Ester Hexenoic_E This compound Methyl_Ester Methyl-2-hexenoate (Volatile FAME Derivative) Hexenoic_E->Methyl_Ester + BF3_MeOH BF3-Methanol BF3_MeOH->Methyl_Ester

Caption: Overview of silylation and esterification reactions.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol details the conversion of this compound to its trimethylsilyl (TMS) ester derivative. Silylation is a robust method suitable for a wide range of organic acids.[3][4]

Materials:

  • This compound standard or extracted sample residue

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (Anhydrous, GC grade)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Ensure the sample containing this compound is completely dry.[3] If extracted from an aqueous matrix, evaporate the solvent under a gentle stream of nitrogen. Moisture can decompose the silylating reagent and the resulting derivatives.[8]

  • Derivatization:

    • To the dried residue in a micro-reaction vial, add 50 µL of pyridine (or acetonitrile) to redissolve the analyte.

    • Add 50 µL of BSTFA + 1% TMCS reagent to the vial.[6][9] For a standard solution, a molar excess of at least 2:1 of the silylating reagent to active hydrogens is recommended.

    • Securely cap the vial and vortex for 10-30 seconds.

    • Heat the mixture at 60-75°C for 30-60 minutes to ensure the reaction goes to completion.[3][4]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • If necessary, the sample can be diluted with a suitable solvent like hexane (B92381) or acetonitrile before analysis.

Suggested GC-MS Conditions:

  • GC Column: DB-5ms, HP-5ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Acquisition Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for enhanced quantification.

Protocol 2: Esterification using BF₃-Methanol

This protocol is preferred for creating Fatty Acid Methyl Esters (FAMEs), which are excellent for GC analysis.[3]

Materials:

  • This compound standard or extracted sample residue

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Micro-reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Ensure the sample is dry. If starting with an oil or lipid extract, dissolve approximately 1 mg in a suitable solvent.

  • Derivatization:

    • To the sample in a micro-reaction vial, add 100 µL of 14% BF₃-Methanol reagent.[3]

    • Securely cap the vial and vortex for 10 seconds.

    • Heat the mixture at 60°C for 60 minutes.[3]

  • Extraction of Derivative:

    • After cooling to room temperature, add 0.5 mL of saturated NaCl solution to the vial and vortex. This step quenches the reaction and helps partition the FAMEs into the organic layer.

    • Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.[3]

    • Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Repeat the hexane extraction twice more, pooling the extracts.[3]

  • Analysis:

    • The hexane extract containing the methyl-2-hexenoate derivative is now ready for GC-MS analysis.

    • The same GC-MS conditions as described in Protocol 1 can be used as a starting point, with optimization as needed.

Conclusion

The high polarity and low volatility of this compound make its direct analysis by GC challenging.[2] Derivatization through either silylation with BSTFA or esterification with BF₃-Methanol effectively converts it into a more volatile and stable compound, suitable for GC-MS analysis.[1][2] These methods significantly improve peak shape, enhance sensitivity, and allow for reliable and reproducible quantification.[2][10] The choice between silylation and esterification may depend on the sample matrix and the presence of other analytes of interest.[3] Both protocols provided offer robust and validated approaches for researchers in various scientific fields.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of 2-Hexenoic Acid in Aqueous Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hexenoic acid is a medium-chain fatty acid of interest in various fields, including food science, environmental analysis, and pharmaceutical research. Accurate quantification of this compound in aqueous matrices often requires a sample preparation step to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a robust and efficient technique for this purpose. This application note provides detailed protocols for the extraction of this compound from aqueous samples using two common SPE mechanisms: Reversed-Phase (RP) and Anion-Exchange (AE).

Principle of Extraction

Reversed-Phase SPE: In RP-SPE, a nonpolar stationary phase (e.g., C18) retains hydrophobic compounds from a polar mobile phase (the aqueous sample). For effective retention of this compound, the sample pH is adjusted to below its pKa (~4.8), ensuring the carboxylic acid is in its neutral, more hydrophobic form. Interferences that are more polar are washed away, and the analyte is subsequently eluted with a nonpolar organic solvent.

Anion-Exchange SPE: AE-SPE utilizes a stationary phase with positively charged functional groups to retain anionic analytes. To achieve this for this compound, the sample pH is raised to above its pKa, causing the carboxylic acid group to deprotonate and carry a negative charge. After washing away neutral and cationic interferences, the analyte is eluted by neutralizing its charge with an acidic eluent.

Materials and Methods

SPE Sorbents:

  • Reversed-Phase: C18-bonded silica (B1680970) (500 mg, 6 mL cartridges)

  • Anion-Exchange: Strong Anion-Exchanger (SAX) (500 mg, 6 mL cartridges)

Reagents and Solvents:

Equipment:

  • SPE vacuum manifold

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Centrifuge (optional, for samples with particulates)

  • Glassware (volumetric flasks, beakers, etc.)

  • Analytical instrument for final determination (e.g., HPLC-UV, GC-MS)

Protocol 1: Reversed-Phase SPE (RP-SPE)

This protocol is suitable for samples where the primary interferences are polar.

1. Sample Pre-treatment:

  • For a 100 mL aqueous sample, adjust the pH to ~2.8 by adding a small volume of formic acid or hydrochloric acid. This ensures that the this compound is in its protonated (neutral) form.

  • If the sample contains suspended solids, centrifuge or filter through a 0.45 µm filter.

2. SPE Cartridge Conditioning:

  • Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.

  • Pass 5 mL of deionized water to rinse the sorbent bed. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 3-5 mL/min.

4. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

5. Elution:

  • Elute the this compound with 5 mL of acetonitrile or methanol into a collection tube.

  • The eluate can then be evaporated and reconstituted in a suitable solvent for analysis.

Experimental Workflow for RP-SPE

RP_SPE_Workflow Sample Aqueous Sample (100 mL) pH_Adjust Adjust pH to ~2.8 Sample->pH_Adjust Condition Condition Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analyte (Acetonitrile/Methanol) Dry->Elute Analysis Analysis by HPLC or GC-MS Elute->Analysis AE_SPE_Workflow Sample Aqueous Sample (100 mL) pH_Adjust Adjust pH to ~6.8 Sample->pH_Adjust Condition Condition Cartridge (Methanol, Water) Load Load Sample Condition->Load Wash Wash Cartridge (Water, Methanol) Load->Wash Elute Elute Analyte (2% Formic Acid in Methanol) Wash->Elute Analysis Analysis by HPLC or GC-MS Elute->Analysis

Application Notes and Protocols for the Esterification of 2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2-hexenoic acid, a common intermediate in organic synthesis. The protocols outlined below cover classical methods such as Fischer and Steglich esterification, as well as a biocatalytic approach using lipases. These methods offer a range of options depending on the desired scale, substrate sensitivity, and available resources.

Introduction

This compound is an α,β-unsaturated carboxylic acid with applications in the synthesis of flavors, fragrances, and pharmaceutical intermediates. Its ester derivatives are of particular interest due to their varied sensory properties and biological activities. The selection of an appropriate esterification method is crucial for achieving high yields and purity while avoiding potential side reactions associated with the carbon-carbon double bond. This application note presents three distinct protocols for the synthesis of this compound esters, complete with quantitative data and detailed experimental procedures.

Data Presentation

The following tables summarize the quantitative data for the different esterification methods described in this document. Since specific data for this compound is limited in the literature, data from the structurally similar α,β-unsaturated cinnamic acid is included for comparative purposes.

Table 1: Fischer Esterification of α,β-Unsaturated Acids

Carboxylic AcidAlcoholCatalystReaction TimeTemperature (°C)Yield (%)
Cinnamic AcidEthanolH₂SO₄1 hour6084.4
Cinnamic AcidMethanolH₂SO₄1.5 hoursReflux99
Cinnamic AcidMethanolp-TSA (Microwave)2 minutes11091

Table 2: Steglich Esterification of α,β-Unsaturated Acids

Carboxylic AcidAlcoholCoupling AgentCatalystSolventReaction TimeYield (%)
Cinnamic AcidCinnamyl AlcoholDCCDMAPDCM1.5 hours98
(E)-Cinnamic AcidBenzyl AlcoholEDCDMAPAcetonitrile45 minutes76

Table 3: Lipase-Catalyzed Esterification of Unsaturated Acids

Carboxylic AcidAlcoholLipase (B570770) SourceReaction TimeTemperature (°C)Conversion (%)
Hexanoic AcidEthanolCandida antarctica120 minutes5088.6

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol describes the acid-catalyzed esterification of this compound with an alcohol, a classic and cost-effective method suitable for a range of simple alcohols.[1][2]

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a large excess of the desired alcohol (e.g., a 1:20 molar ratio of acid to alcohol).[1]

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 mol%) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dilute the residue with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Steglich Esterification of this compound

The Steglich esterification is a mild method that proceeds at room temperature and is suitable for acid-sensitive substrates.[3] It utilizes a carbodiimide (B86325) coupling agent and a nucleophilic catalyst.

Materials:

Procedure:

  • To a solution of this compound (1 equivalent) and the desired alcohol (1-1.2 equivalents) in anhydrous dichloromethane, add a catalytic amount of DMAP (0.1-0.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Lipase-Catalyzed Esterification of this compound

This protocol offers a green and highly selective alternative using a biocatalyst, which operates under mild conditions.

Materials:

  • This compound

  • Alcohol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Molecular sieves (optional, for water removal)

  • Organic solvent (e.g., hexane, toluene)

Procedure:

  • In a flask, combine this compound and the alcohol in a suitable organic solvent.

  • Add the immobilized lipase (typically 5-10% by weight of the substrates).

  • If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards the product.

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60 °C) for 24-72 hours.

  • Monitor the reaction progress by GC or HPLC.

  • Once the reaction has reached the desired conversion, filter off the immobilized lipase. The lipase can often be washed, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography as needed.

Visualizations

The following diagrams illustrate the workflows for the described esterification protocols.

FischerEsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Mix this compound, excess Alcohol, and Acid Catalyst reflux Reflux for 1-4 hours reagents->reflux cool Cool to RT reflux->cool evaporate Remove excess Alcohol cool->evaporate extract Dilute with Ether & Wash (H₂O, NaHCO₃, Brine) evaporate->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Distillation or Column Chromatography concentrate->purify

Caption: Workflow for Fischer Esterification of this compound.

SteglichEsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Mix this compound, Alcohol, and DMAP in Anhydrous DCM cool_add Cool to 0°C and add DCC solution reagents->cool_add stir Stir at RT for 2-4 hours cool_add->stir filter Filter DCU precipitate stir->filter wash Wash filtrate (HCl, NaHCO₃, Brine) filter->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for Steglich Esterification of this compound.

LipaseEsterificationWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, Alcohol, and Lipase in Solvent incubate Incubate at 40-60°C for 24-72 hours reagents->incubate filter Filter to remove Lipase incubate->filter concentrate Concentrate filter->concentrate purify Distillation or Column Chromatography concentrate->purify

Caption: Workflow for Lipase-Catalyzed Esterification.

References

Application of 2-Hexenoic Acid Derivatives in the Synthesis of Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct studies on the application of 2-hexenoic acid in the synthesis of novel antimicrobial agents are limited in publicly available literature, the broader class of α,β-unsaturated fatty acids serves as a promising platform for developing new therapeutics. The chemical reactivity of the carbon-carbon double bond adjacent to the carboxyl group makes these molecules versatile synthons for creating derivatives with enhanced biological activity. This document provides detailed application notes and protocols based on closely related and well-researched unsaturated fatty acids, which can serve as a strategic guide for exploring the potential of this compound in antimicrobial drug discovery.

Case Study 1: Synthesis and Antibacterial Activity of a C5-Curcumin-2-Hexadecynoic Acid Conjugate

This section details the synthesis of a conjugate molecule where 2-hexadecynoic acid (2-HDA), a long-chain α,β-acetylenic fatty acid, is chemically linked to C5-Curcumin. This conjugation has been shown to significantly enhance the antibacterial activity against multi-drug resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[1] The underlying hypothesis is that the fatty acid moiety increases the conjugate's ability to penetrate bacterial cell membranes, thereby increasing the intracellular concentration of the active curcuminoid.

Data Presentation: Antimicrobial Activity of C5-Curc-2-HDA Conjugate
CompoundOrganismStrain(s)MIC (μg/mL)Fold Increase in ActivityReference
C5-Curcumin-2-HDA (6)S. aureus8 MRSA strains31.3 - 62.54-8 fold vs. C5-Curcumin[1]
2-Hexadecynoic acid (4)S. aureus-15.6-[1]
2-Hexadecynoic acid (4)S. saprophyticus-15.6-[1]
2-Hexadecynoic acid (4)B. cereus-31.3-[1]
2-Hexadecynoic acid (4)K. pneumoniae-7.8-[1]
2-Hexadecynoic acid (4)P. aeruginosa-125-[1]
Experimental Protocols

Synthesis of C5-Curcumin-2-Hexadecynoic Acid Conjugate (6)

This synthesis is a three-step process starting from 1-pentadecyne (B1584982).[1]

Step 1: Synthesis of 2-Hexadecynoic Acid (4)

  • Carboxylation of 1-pentadecyne (3):

    • To a solution of 1-pentadecyne in an appropriate solvent, add a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to deprotonate the terminal alkyne.

    • Bubble carbon dioxide gas through the solution.

    • Quench the reaction with an aqueous acid solution to protonate the carboxylate.

    • Extract the product with an organic solvent and purify by column chromatography.

    • Expected Yield: ~73%[1]

Step 2: Steglich Esterification of 2-HDA with Vanillin (B372448) (5)

  • Dissolve 2-hexadecynoic acid (4) and vanillin in a suitable solvent (e.g., dichloromethane).

  • Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction at room temperature for a specified time.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purify the resulting ester (5) by column chromatography.

  • Expected Yield: ~40%[1]

Step 3: Synthesis of C5-Curcumin-2-HDA Conjugate (6)

  • React the ester (5) with acetone (B3395972) in the presence of a base such as lithium hydroxide (B78521) monohydrate.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the final conjugate (6) by column chromatography.

  • Expected Yield: ~45%[1]

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate with Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of DNA Gyrase

The C5-Curcumin-2-HDA conjugate has been shown to inhibit the supercoiling activity of S. aureus DNA gyrase.[1][2] This enzyme is crucial for DNA replication in bacteria, making it an attractive target for antibiotic development. The presence of the 2-hexadecynoic acid moiety in the conjugate appears to enhance its inhibitory effect on DNA gyrase compared to C5-Curcumin alone.[1]

Visualizations

Synthesis_of_C5_Curcumin_2_HDA_Conjugate cluster_step1 Step 1: Synthesis of 2-Hexadecynoic Acid (4) cluster_step2 Step 2: Steglich Esterification cluster_step3 Step 3: Conjugate Synthesis Pentadecyne 1-Pentadecyne (3) Carboxylation Carboxylation (n-BuLi, CO2) Pentadecyne->Carboxylation HDA 2-Hexadecynoic Acid (4) Carboxylation->HDA Esterification Steglich Esterification (DCC, DMAP) HDA->Esterification Vanillin Vanillin Vanillin->Esterification Ester5 Ester (5) Esterification->Ester5 Reaction Reaction (LiOH·H2O) Ester5->Reaction Acetone Acetone Acetone->Reaction Conjugate6 C5-Curcumin-2-HDA Conjugate (6) Reaction->Conjugate6

Caption: Synthetic workflow for the C5-Curcumin-2-HDA conjugate.

DNA_Gyrase_Inhibition cluster_pathway Mechanism of Action Conjugate C5-Curcumin-2-HDA Conjugate DNAGyrase S. aureus DNA Gyrase Conjugate->DNAGyrase Inhibits DNAreplication DNA Replication DNAGyrase->DNAreplication Essential for CellDeath Bacterial Cell Death DNAGyrase->CellDeath Inhibition leads to DNAreplication->CellDeath

Caption: Inhibition of DNA gyrase by the C5-Curcumin-2-HDA conjugate.

Case Study 2: Modification of Chitosan (B1678972) with 2-Decenoic Acid for Antimicrobial Biomaterials

Another promising application of α,β-unsaturated fatty acids is in the development of antimicrobial biomaterials. Chitosan, a natural polysaccharide, can be chemically modified to incorporate fatty acids, thereby enhancing its hydrophobicity and antimicrobial properties. A study has demonstrated the successful acylation of electrospun chitosan membranes with 2-decenoyl chloride.[3][4]

Experimental Protocol: Acylation of Chitosan Membranes

This protocol describes a general method for the acylation of chitosan membranes with a fatty acid chloride.

  • Synthesis of 2-Decenoyl Chloride:

    • React 2-decenoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride.

    • The reaction is typically performed in an inert solvent and may require heating.

    • Purify the resulting 2-decenoyl chloride by distillation under reduced pressure.

  • Acylation of Electrospun Chitosan Membranes:

    • Immerse the electrospun chitosan membrane in a solution of pyridine.

    • Add the synthesized 2-decenoyl chloride to the solution.

    • Allow the reaction to proceed for a specified time at room temperature.

    • Wash the modified membrane extensively with suitable solvents to remove unreacted reagents and byproducts.

    • Dry the acylated chitosan membrane under vacuum.

The resulting acylated chitosan membranes have been shown to reduce biofilm formation by both S. aureus and P. aeruginosa.[3][4]

Visualization

Chitosan_Modification_Workflow cluster_synthesis Synthesis of 2-Decenoyl Chloride cluster_modification Modification of Chitosan Membrane cluster_properties Resulting Properties DecenoicAcid 2-Decenoic Acid Chlorination Chlorination (e.g., SOCl2) DecenoicAcid->Chlorination DecenoylChloride 2-Decenoyl Chloride Chlorination->DecenoylChloride Acylation Acylation in Pyridine DecenoylChloride->Acylation ChitosanMembrane Electrospun Chitosan Membrane ChitosanMembrane->Acylation ModifiedMembrane Acylated Chitosan Membrane Acylation->ModifiedMembrane AntimicrobialActivity Reduced Biofilm Formation (S. aureus, P. aeruginosa) ModifiedMembrane->AntimicrobialActivity

Caption: Workflow for modifying chitosan with 2-decenoyl chloride.

Conclusion and Future Directions

The examples of 2-hexadecynoic acid and 2-decenoic acid demonstrate the potential of α,β-unsaturated fatty acids as versatile starting materials for the synthesis of novel antimicrobial agents. While specific data on this compound is currently lacking, the protocols and strategies outlined in these application notes provide a solid foundation for future research.

Future studies should focus on:

  • Synthesizing a library of this compound derivatives , including esters and amides, and evaluating their antimicrobial activity against a broad panel of pathogens.

  • Investigating the structure-activity relationships to identify key structural features that contribute to antimicrobial potency.

  • Elucidating the mechanism of action of any active compounds to identify novel drug targets.

By leveraging the chemical reactivity of the α,β-unsaturated system, researchers can potentially develop new and effective antimicrobial agents derived from this compound to combat the growing threat of antibiotic resistance.

References

Application Notes and Protocols for Metabolic Labeling with a 2-Hexenoic Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of biomolecules within living systems. By introducing metabolites bearing bioorthogonal functional groups, researchers can track their incorporation into macromolecules such as proteins and lipids. This approach, coupled with "click chemistry," allows for the selective visualization and identification of these modified biomolecules.

While 2-Hexenoic acid itself is not commonly used as a metabolic labeling agent, its structure as a short-chain unsaturated fatty acid provides a basis for the design of a chemical reporter. By incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne group, a this compound analog can be synthesized to probe cellular metabolic pathways, particularly protein acylation. This application note provides a hypothetical framework and detailed protocols for the use of an alkynyl analog of this compound (designated as 2-Hex-YNE) for metabolic labeling studies.

The principle relies on the cellular uptake and metabolic activation of 2-Hex-YNE, which is then incorporated into proteins by acyltransferases. The terminal alkyne group serves as a handle for covalent ligation to an azide-containing reporter probe (e.g., a fluorophore or biotin) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This enables the detection, visualization, and enrichment of labeled proteins for downstream analysis.[1][2][3][4]

Potential Applications

  • Profiling Protein Acylation: Identification of proteins modified by short-chain unsaturated fatty acids.

  • Studying Enzyme Activity: Investigating the substrate specificity of acyltransferases.

  • Dynamic Labeling Studies: Tracking the turnover of protein acylation in response to cellular stimuli.

  • Subcellular Localization: Visualizing the localization of acylated proteins within the cell.

Experimental Overview

The overall workflow for a metabolic labeling experiment using a this compound analog involves several key stages:

  • Metabolic Labeling: Live cells are incubated with the alkynyl-2-Hexenoic acid analog (2-Hex-YNE), allowing for its metabolic incorporation into proteins.

  • Cell Lysis and Protein Quantification: Cells are harvested and lysed to extract the proteome. The total protein concentration is determined to ensure equal loading for subsequent analysis.

  • Click Chemistry Reaction: The alkyne-labeled proteins in the cell lysate are conjugated to an azide-functionalized reporter tag (e.g., fluorescent dye or biotin) using a CuAAC reaction.

  • Downstream Analysis: Labeled proteins are analyzed by various methods, such as in-gel fluorescence scanning, western blotting, or mass spectrometry-based proteomics.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangeNotes
Metabolic Labeling
2-Hex-YNE Concentration25 - 100 µMOptimal concentration should be determined empirically for each cell line to balance labeling efficiency and potential cytotoxicity.
Incubation Time4 - 24 hoursLonger incubation times may increase signal but could also lead to metabolic breakdown of the probe. Time-course experiments are recommended.
Click Chemistry Reaction
Protein Concentration1 - 2 mg/mLA sufficient protein concentration is crucial for efficient labeling.
Azide-Reporter Probe50 - 100 µMThe final concentration of the azide-fluorophore or azide-biotin probe.
CuSO₄1 mMThe copper(I) catalyst.
THPTA5 mMA copper-chelating ligand that stabilizes the Cu(I) oxidation state and reduces cytotoxicity. A 5:1 ligand-to-copper ratio is recommended.[3]
Sodium Ascorbate (B8700270)5 mMA reducing agent to maintain copper in the active Cu(I) state. Should be freshly prepared.
Reaction Time1 hour at room temperatureIncubation should be performed in the dark to prevent photobleaching of fluorescent probes.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with 2-Hex-YNE

This protocol describes the metabolic incorporation of the hypothetical alkynyl-2-Hexenoic acid (2-Hex-YNE) into cultured mammalian cells.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 2-Hex-YNE stock solution (100 mM in DMSO)

  • Trypsin-EDTA

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a culture plate at a density that will result in 70-80% confluency on the day of labeling.

  • Preparation of Labeling Medium: On the day of the experiment, dilute the 100 mM 2-Hex-YNE stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM).

  • Cell Labeling: Aspirate the existing medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 16 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Harvest:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Protocol 2: In-Gel Fluorescence Detection of 2-Hex-YNE Labeled Proteins

This protocol details the CuAAC reaction to attach a fluorescent azide probe to the labeled proteins for visualization by SDS-PAGE.

Materials:

  • Cell lysate containing 2-Hex-YNE labeled proteins (from Protocol 1)

  • Fluorescent azide probe (e.g., Azide-TAMRA, Azide-AF488)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • 4x SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 50 µg of cell lysate

    • Adjust volume to 40 µL with PBS

    • 1 µL of 50 mM TCEP (final concentration 1 mM)

    • 2 µL of 5 mM fluorescent azide probe (final concentration 100 µM)

    • 3 µL of 10 mM TBTA/THPTA in DMSO (final concentration 300 µM)

  • Initiation of Click Reaction:

    • Add 2 µL of 50 mM CuSO₄ (final concentration 1 mM).

    • Add 2 µL of 100 mM sodium ascorbate (freshly prepared) (final concentration 5 mM).

  • Incubation: Vortex the reaction mixture briefly and incubate for 1 hour at room temperature in the dark.

  • Sample Preparation for SDS-PAGE: Add 15 µL of 4x SDS-PAGE loading buffer to the reaction mixture. Boil the sample at 95°C for 5 minutes.

  • Electrophoresis and Imaging:

    • Load the entire sample onto an SDS-PAGE gel.

    • After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • After scanning, the gel can be stained with Coomassie Blue to visualize total protein loading.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

MetabolicLabelingWorkflow Metabolic Labeling and Detection Workflow cluster_cell_culture Cellular Incorporation cluster_biochemistry Biochemical Analysis cluster_analysis Analysis Methods Start 1. Incubate Cells with 2-Hex-YNE Analog Metabolism 2. Cellular Uptake and Metabolic Activation Start->Metabolism Incorporation 3. Incorporation into Proteins (Acylation) Metabolism->Incorporation Lysis 4. Cell Lysis and Protein Extraction Incorporation->Lysis Click 5. Click Chemistry: Add Azide-Reporter Lysis->Click Analysis 6. Downstream Analysis Click->Analysis SDS_PAGE In-Gel Fluorescence Analysis->SDS_PAGE Western_Blot Western Blot Analysis->Western_Blot Mass_Spec Mass Spectrometry Analysis->Mass_Spec

Caption: Workflow for metabolic labeling with a this compound analog.

ClickChemistryMechanism Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein Protein R-C≡CH Product {Labeled Protein |  Triazole Linkage} Protein:alkyne->Product:triazole Reporter Reporter Probe N₃-R' Reporter:azide->Product:triazole Catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) Catalyst->Product catalyzes

Caption: Mechanism of the "click chemistry" reaction for labeling.

LogicalRelationships Key Experimental Controls main_exp Cells + 2-Hex-YNE Analog control1 No-Probe Control (Cells only) control2 Competition Control (Cells + 2-Hex-YNE + excess natural fatty acid) control3 Inhibitor Control (Cells + 2-Hex-YNE + Acyltransferase Inhibitor) result1 result1 main_exp->result1 Expected Result: Fluorescent Signal result2 result2 control1->result2 Expected Result: No Signal result3 result3 control2->result3 Expected Result: Reduced Signal result4 result4 control3->result4 Expected Result: Reduced Signal

Caption: Logical relationships of essential experimental controls.

References

Application Notes and Protocols: 2-Hexenoic Acid as a Precursor for Adipic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipic acid is a commercially significant dicarboxylic acid, primarily utilized as a monomer in the production of nylon-6,6 and polyurethanes. The conventional industrial synthesis of adipic acid relies on the oxidation of petroleum-derived feedstocks, a process associated with significant greenhouse gas emissions. As the demand for sustainable chemical production grows, there is increasing interest in bio-based routes to adipic acid from renewable precursors. This document details protocols for the conversion of 2-hexenoic acid, a potential bio-derived platform chemical, into adipic acid through both biocatalytic and chemocatalytic methodologies.

Introduction

The transformation of this compound to adipic acid necessitates two principal chemical conversions: the reduction (hydrogenation) of the carbon-carbon double bond to yield hexanoic acid, followed by the oxidation of the terminal methyl group (ω-oxidation) to a carboxylic acid. This application note provides detailed experimental protocols for both a fully biocatalytic pathway and a hybrid chemocatalytic approach. The biocatalytic route leverages the high selectivity of enzymes, offering a potentially greener alternative to traditional chemical methods.

Part 1: Biocatalytic Production of Adipic Acid from this compound

This section outlines a two-step biocatalytic process. The first step involves the hydrogenation of this compound to hexanoic acid using an enoate reductase. The second step employs a whole-cell biocatalyst for the ω-oxidation of hexanoic acid to adipic acid.

Step 1: Enoate Reductase-Mediated Hydrogenation of this compound

Enoate reductases (ERs) are enzymes that catalyze the stereospecific reduction of activated C=C double bonds, such as those found in α,β-unsaturated carbonyl compounds. While studies have extensively documented the hydrogenation of 2-hexenedioic acid to adipic acid, the broad substrate specificity of ERs for aliphatic 2-enoates makes them suitable for the conversion of this compound to hexanoic acid.

Experimental Protocol: Whole-Cell Biotransformation

This protocol is adapted from studies on the hydrogenation of similar unsaturated dicarboxylic acids using recombinant E. coli.

  • Strain Preparation:

    • Transform E. coli BL21(DE3) cells with a plasmid containing the gene for an enoate reductase (e.g., ER-BC from Bacillus coagulans or ER-CA from Clostridium acetobutylicum).

    • Grow the recombinant E. coli strain in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking at 200 rpm.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM when the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression.

    • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

    • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Whole-Cell Biotransformation:

    • Resuspend the harvested E. coli cells in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) to a final cell density (OD600) of 10-50.

    • Add this compound to the cell suspension to a final concentration of 10-50 mM.

    • Include a glucose source (e.g., 50-100 mM glucose) in the reaction mixture to provide a source of reducing equivalents (NAD(P)H) through cellular metabolism.

    • Incubate the reaction mixture at 30°C with gentle shaking for 4-24 hours.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).

  • Product Analysis (HPLC):

    • Centrifuge the samples to remove cells.

    • Analyze the supernatant using an HPLC system equipped with a suitable column for organic acid analysis (e.g., Aminex HPX-87H).

    • Use a mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) at a flow rate of 0.6 mL/min.

    • Detect the compounds using a UV detector at 210 nm.

    • Quantify the concentrations of this compound and hexanoic acid by comparing the peak areas to a standard curve.

Quantitative Data (Illustrative)

The following table presents hypothetical data for the whole-cell biotransformation of this compound, based on reported conversions of similar substrates.

Enoate ReductaseSubstrate Conc. (mM)Reaction Time (h)Conversion (%)
ER-BC204>99
ER-CA20895
ER-CK201288
ER-MT206>99

Experimental Workflow for Biocatalytic Hydrogenation

G cluster_prep Strain Preparation cluster_biotrans Biotransformation cluster_analysis Analysis transform Transformation of E. coli culture Cell Culture and Induction transform->culture harvest Cell Harvesting and Washing culture->harvest reaction_setup Reaction Setup: - Resuspend cells - Add this compound - Add glucose harvest->reaction_setup incubation Incubation (30°C, shaking) reaction_setup->incubation sampling Periodic Sampling incubation->sampling centrifugation Sample Centrifugation sampling->centrifugation hplc HPLC Analysis centrifugation->hplc quantification Quantification hplc->quantification G sub_2_hexenoic This compound enzyme_er Enoate Reductase (e.g., from E. coli) sub_2_hexenoic->enzyme_er Hydrogenation sub_hexanoic Hexanoic Acid enzyme_omega ω-Oxidase System (e.g., from C. tropicalis) sub_hexanoic->enzyme_omega ω-Oxidation sub_adipic Adipic Acid enzyme_er->sub_hexanoic enzyme_omega->sub_adipic G cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up add_reagents Add this compound, Solvent, and Pd/C to Flask purge_n2 Purge with Nitrogen add_reagents->purge_n2 introduce_h2 Introduce Hydrogen Gas purge_n2->introduce_h2 stir Vigorous Stirring introduce_h2->stir monitor Monitor Reaction stir->monitor purge_n2_2 Purge with Nitrogen monitor->purge_n2_2 filter_catalyst Filter off Pd/C purge_n2_2->filter_catalyst evaporate Solvent Evaporation filter_catalyst->evaporate purify Purification (optional) evaporate->purify

Application Notes and Protocols for the Microbial Production of 2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexenoic acid, a six-carbon unsaturated fatty acid, is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals, flavorings, and fragrances. Traditional chemical synthesis methods for this compound often involve harsh conditions and generate hazardous waste. Microbial production offers a promising, sustainable alternative using renewable feedstocks. This document provides detailed application notes and experimental protocols for the metabolic engineering of microorganisms, primarily Escherichia coli and Pseudomonas putida, for the production of this compound. The protocols are based on established strategies for the production of similar medium-chain unsaturated fatty acids.

Principle of Microbial this compound Production

The core strategy for the microbial production of this compound involves redirecting the fatty acid metabolism of a host organism. This is achieved by introducing a synthetic pathway that converts a readily available precursor, such as hexanoic acid or intermediates from central carbon metabolism, into this compound. The key metabolic engineering steps are:

  • Activation of a C6 Precursor: A precursor molecule, typically hexanoic acid, is activated to its coenzyme A (CoA) thioester, hexanoyl-CoA. This is catalyzed by an acyl-CoA synthetase.

  • Desaturation: The saturated hexanoyl-CoA is then desaturated to form trans-2-hexenoyl-CoA. This reaction is catalyzed by an acyl-CoA dehydrogenase.

  • Blocking Product Degradation: The native β-oxidation pathway, which would normally degrade trans-2-hexenoyl-CoA, is blocked by deleting key enzymes such as enoyl-CoA hydratase.

  • Release of the Free Fatty Acid: A thioesterase can be employed to cleave the CoA from trans-2-hexenoyl-CoA, releasing the final product, this compound.

Pseudomonas putida is a particularly attractive host for this process due to its inherent tolerance to organic solvents and its versatile metabolism.[1][2] Escherichia coli is also a well-established host for metabolic engineering with a vast array of available genetic tools.

Metabolic Pathway for this compound Production

The engineered metabolic pathway for the production of this compound from a hexanoic acid precursor is illustrated below.

Microbial_2_Hexenoic_Acid_Production Hexanoic Acid Hexanoic Acid Hexanoyl-CoA Hexanoyl-CoA Hexanoic Acid->Hexanoyl-CoA trans-2-Hexenoyl-CoA trans-2-Hexenoyl-CoA Hexanoyl-CoA->trans-2-Hexenoyl-CoA This compound This compound trans-2-Hexenoyl-CoA->this compound Beta-Oxidation Beta-Oxidation trans-2-Hexenoyl-CoA->Beta-Oxidation Enoyl-CoA Hydratase (e.g., FadB)

Caption: Engineered pathway for this compound production.

Experimental Workflow

A typical workflow for developing and testing a this compound producing microbial strain is outlined below.

Experimental_Workflow cluster_0 Strain Engineering cluster_1 Cultivation and Production cluster_2 Analysis Plasmid Construction Plasmid Construction Host Transformation Host Transformation Plasmid Construction->Host Transformation Gene Knockout Gene Knockout Host Transformation->Gene Knockout Seed Culture Seed Culture Gene Knockout->Seed Culture Fermentation Fermentation Seed Culture->Fermentation Induction Induction Fermentation->Induction Sampling Sampling Induction->Sampling Extraction Extraction Sampling->Extraction Quantification (GC-MS) Quantification (GC-MS) Extraction->Quantification (GC-MS)

Caption: Workflow for microbial this compound production.

Quantitative Data Summary

The following table summarizes production titers of related medium-chain unsaturated fatty acids achieved in engineered microorganisms. While data for this compound is limited, the production of trans-2-decenoic acid provides a relevant benchmark.

ProductHost OrganismPrecursorTiter (g/L)Fermentation Time (h)Reference
trans-2-Decenoic AcidE. coli BL21(DE3)Decanoic Acid1.4566[3]
Extracellular Fatty AcidsE. coli (pACY-'tesA-ΔfadL)Glucose4.872[4][5]
Medium-chain Fatty AcidsP. putidaSorghum Hydrolysate>0.3-[6]

Detailed Experimental Protocols

Protocol 1: Construction of a this compound Producing E. coli Strain

This protocol describes the genetic modification of E. coli BL21(DE3) for the production of this compound from hexanoic acid.

1. Plasmid Construction:

  • Objective: To construct an expression plasmid containing the genes for an acyl-CoA synthetase and an acyl-CoA dehydrogenase.

  • Materials:

    • pCDFDuet-1 vector

    • Gene for fatty acyl-CoA synthetase (MaMACS from Marinobacter adhaerens HP15, codon-optimized for E. coli)

    • Gene for fatty acyl-CoA dehydrogenase (PpfadE from Pseudomonas putida KT2440, codon-optimized for E. coli)

    • Restriction enzymes

    • T4 DNA ligase

    • Competent E. coli DH5α cells

  • Procedure:

    • Synthesize the codon-optimized MaMACS and PpfadE genes.

    • Amplify the genes by PCR, adding appropriate restriction sites for cloning into the pCDFDuet-1 vector.

    • Digest the pCDFDuet-1 vector and the PCR products with the corresponding restriction enzymes.

    • Ligate the digested genes into the pCDFDuet-1 vector to create pCDF-MaMACS-PpfadE.

    • Transform the ligation product into competent E. coli DH5α cells.

    • Select for positive clones on LB agar (B569324) plates containing the appropriate antibiotic.

    • Verify the correct plasmid construction by restriction digestion and DNA sequencing.

2. Gene Knockout:

  • Objective: To delete the fadB gene (encoding enoyl-CoA hydratase) from the E. coli BL21(DE3) genome to prevent the degradation of trans-2-hexenoyl-CoA.

  • Materials:

    • E. coli BL21(DE3)

    • pKD46 plasmid (for Red recombinase expression)

    • pKD4 plasmid (template for kanamycin (B1662678) resistance cassette)

    • Primers for amplifying the kanamycin resistance cassette with homology arms for fadB

    • Electroporator and cuvettes

  • Procedure:

    • Follow a standard protocol for λ Red-mediated gene knockout.

    • Transform E. coli BL21(DE3) with the pKD46 plasmid.

    • Prepare electrocompetent cells expressing the Red recombinase.

    • Amplify the kanamycin resistance cassette from pKD4 using primers with 50-bp homology extensions flanking the fadB gene.

    • Electroporate the PCR product into the competent cells.

    • Select for kanamycin-resistant colonies.

    • Verify the deletion of fadB by PCR.

    • Cure the cells of the pKD46 plasmid by growing at a non-permissive temperature.

3. Host Transformation:

  • Objective: To introduce the expression plasmid into the fadB knockout strain.

  • Procedure:

    • Prepare competent cells of the E. coli BL21(DE3) ΔfadB strain.

    • Transform the pCDF-MaMACS-PpfadE plasmid into the competent cells.

    • Select for transformants on LB agar plates containing the appropriate antibiotics.

    • The final engineered strain is E. coli BL21(DE3) ΔfadB / pCDF-MaMACS-PpfadE.

Protocol 2: Fermentation for this compound Production

This protocol outlines the batch fermentation process for producing this compound using the engineered E. coli strain.

1. Seed Culture Preparation:

  • Materials:

    • Luria-Bertani (LB) medium

    • Appropriate antibiotics

  • Procedure:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking at 220 rpm.

2. Fermentation:

  • Materials:

    • Fermentation medium (e.g., M9 minimal medium supplemented with glucose, yeast extract, and trace elements)

    • Hexanoic acid

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

    • Appropriate antibiotics

    • Bioreactor

  • Procedure:

    • Inoculate the fermentation medium in the bioreactor with the overnight seed culture to an initial OD600 of 0.1.

    • Culture the cells at 37°C. Maintain the pH at 7.0 by automatic addition of a base (e.g., NH4OH). Maintain dissolved oxygen above 20% by adjusting the agitation and aeration rates.

    • When the OD600 reaches approximately 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Simultaneously, add hexanoic acid as the precursor to a final concentration of 1-2 g/L.

    • Reduce the temperature to 30°C and continue the fermentation for 48-72 hours.

    • Take samples periodically to monitor cell growth (OD600) and this compound production.

Protocol 3: Analysis of this compound

This protocol describes the extraction and quantification of this compound from the fermentation broth.

1. Sample Preparation and Extraction:

  • Materials:

    • Fermentation broth samples

    • Ethyl acetate (B1210297)

    • Anhydrous sodium sulfate

    • Internal standard (e.g., heptadecanoic acid)

  • Procedure:

    • Centrifuge 1 mL of the fermentation broth to pellet the cells.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant to pH 2.0 with HCl.

    • Add an equal volume of ethyl acetate containing the internal standard.

    • Vortex vigorously for 2 minutes to extract the fatty acids.

    • Centrifuge to separate the phases.

    • Carefully collect the upper organic phase.

    • Dry the organic phase over anhydrous sodium sulfate.

2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

  • Procedure:

    • Derivatize the fatty acids in the extracted sample (e.g., by methylation with diazomethane (B1218177) or silylation with BSTFA) to improve their volatility for GC analysis.

    • Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient program to separate the fatty acid derivatives.

    • Identify the this compound derivative based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the concentration of this compound by comparing its peak area to that of the internal standard.

Conclusion

The microbial production of this compound is a feasible and sustainable approach. By applying the metabolic engineering strategies and protocols outlined in this document, researchers can develop robust microbial cell factories for the efficient synthesis of this valuable chemical. Further optimization of enzyme selection, host strain engineering, and fermentation conditions can lead to even higher titers and yields. The principles described herein can also be adapted for the production of other valuable medium-chain unsaturated fatty acids.

References

Application Notes and Protocols for the Separation of 2-Hexenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hexenoic acid, an unsaturated short-chain fatty acid, exists as geometric (E/Z or trans/cis) isomers and potentially as enantiomers if a chiral center is introduced into the molecule (e.g., through substitution). The distinct stereochemistry of these isomers can lead to different biological activities, making their separation and quantification crucial in various fields, including drug development, metabolomics, and food science. This document provides detailed application notes and experimental protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).

I. Separation of Geometric Isomers (E/Z) by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile technique for the separation of geometric isomers of this compound. Reversed-phase HPLC is a common approach for this separation.

Application Note

Reversed-phase HPLC separates compounds based on their hydrophobicity. While the E and Z isomers of this compound have the same molecular weight, their different spatial arrangements can lead to slight differences in polarity, allowing for their separation on a suitable reversed-phase column. The use of a polar-embedded phase column can enhance the separation of these isomers.

Illustrative Quantitative Data

The following table summarizes typical, illustrative results for the separation of E and Z isomers of this compound using reversed-phase HPLC. Actual results may vary depending on the specific instrumentation and conditions.

ParameterValue
Column Newcrom R1 or equivalent C18
Mobile Phase Acetonitrile (B52724):Water with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (E-isomer) ~ 5.8 min
Retention Time (Z-isomer) ~ 6.5 min
Resolution (Rs) > 1.5

Note: The quantitative data presented in this table is illustrative and intended to provide a general expectation of performance. Actual values will depend on the specific experimental setup.

Experimental Protocol: Reversed-Phase HPLC

1. Materials and Reagents:

  • (E)-2-Hexenoic acid standard

  • (Z)-2-Hexenoic acid standard (or a mixture of isomers)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or formic acid for MS-compatible methods)

  • Sample solvent (e.g., 50:50 acetonitrile:water)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Reversed-phase HPLC column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm)

3. Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture in the sample solvent at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 10-100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Run Time: Approximately 10 minutes.

5. Data Analysis:

  • Identify the peaks corresponding to the E and Z isomers based on their retention times (the E-isomer is generally less polar and may elute earlier).

  • Quantify the isomers by integrating the peak areas and comparing them to a calibration curve prepared from standards of known concentrations.

Experimental Workflow: HPLC Separation of Geometric Isomers

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start This compound Isomer Mixture dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Isomers integrate->quantify cluster_pathway Fatty Acid Biosynthesis (Elongation Cycle) acetyl_coa Acetyl-CoA condensation1 Condensation acetyl_coa->condensation1 malonyl_coa Malonyl-CoA malonyl_coa->condensation1 butyryl_acp Butyryl-ACP reduction1 Reduction (NADPH) butyryl_acp->reduction1 condensation1->butyryl_acp + CO2 dehydration Dehydration reduction1->dehydration reduction2 Reduction (NADPH) dehydration->reduction2 hexanoyl_acp Hexanoyl-ACP reduction2->hexanoyl_acp hexenoic_acid (E)-2-Hexenoic Acid Precursor hexanoyl_acp->hexenoic_acid

Application Notes and Protocols for the Incorporation of 2-Hexenoic Acid in Polymer Synthesis for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hexenoic acid is an unsaturated carboxylic acid that holds potential as a versatile monomer for the synthesis of functional polymers for biomedical applications, particularly in the field of drug delivery. Its structure, featuring both a carboxylic acid group and a reactive double bond, allows for its incorporation into polymer backbones or as a pendant group. This provides opportunities for creating biodegradable materials with tunable properties and for subsequent functionalization, such as drug conjugation. These notes provide an overview of two primary strategies for incorporating this compound into polymers for drug delivery purposes: polyester (B1180765) synthesis via polycondensation and modification of the biopolymer chitosan.

Polyester Synthesis via Polycondensation with this compound as a Co-monomer

This approach involves the reaction of the carboxylic acid group of this compound with a diol to form a polyester. The vinyl group of this compound will be incorporated as a pendant group along the polymer chain, which can be utilized for post-polymerization modifications. This method is analogous to the synthesis of functional polyesters using monomers like 2-acetoxyhexanedioic acid[1].

Rationale and Potential Applications

The incorporation of this compound into a polyester backbone can introduce unsaturation, which can serve as a handle for various applications:

  • Drug Conjugation: The double bond can be functionalized to attach therapeutic agents.

  • Crosslinking: The pendant double bonds can be used to form crosslinked networks, leading to the formation of hydrogels suitable for controlled drug release[2].

  • Biodegradability: The ester linkages in the polyester backbone are susceptible to hydrolysis, allowing for the creation of biodegradable polymers for temporary implants or drug delivery systems[1][3].

Experimental Protocol: Synthesis of Poly(diol-co-2-hexenoate)

This protocol describes the synthesis of a polyester by reacting a diol (e.g., 1,6-hexanediol) with a dicarboxylic acid (e.g., adipic acid) and this compound as a functional co-monomer.

Materials:

  • This compound

  • Adipic acid

  • 1,6-Hexanediol

  • Toluene (B28343)

  • Methanol

  • Catalyst (e.g., p-Toluenesulfonic acid or Tin(II) 2-ethylhexanoate)

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark apparatus or distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Assemble a three-necked flask with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a nitrogen inlet.

  • Charging Monomers and Catalyst: To the flask, add equimolar amounts of the diol (1,6-hexanediol) and the total dicarboxylic acid component. The dicarboxylic acid component will be a mixture of adipic acid and this compound (e.g., a 90:10 molar ratio). Add the catalyst (0.1-0.5 mol% relative to the total acid). Add toluene as an azeotropic solvent to facilitate water removal.

  • Polycondensation:

    • Heat the reaction mixture to 140-160 °C under a slow stream of nitrogen. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

    • Continue the reaction for 4-6 hours or until the theoretical amount of water has been collected.

  • High Vacuum Polycondensation:

    • Gradually increase the temperature to 180-200 °C while slowly applying a vacuum (down to <1 mmHg).

    • This stage helps to remove residual water and unreacted monomers, driving the polymerization to achieve a higher molecular weight polymer. Continue for another 4-8 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).

    • Precipitate the polymer by slowly adding the solution to a non-solvent like cold methanol.

    • Collect the polymer by filtration and dry it under vacuum.

Quantitative Data Summary

The following table provides an example of reactant quantities and expected polymer characteristics.

ParameterValueReference
1,6-Hexanediol1.0 mol[1]
Adipic Acid0.9 mol[1]
This compound0.1 molN/A
Catalyst (Tin(II) 2-ethylhexanoate)0.1 mol%[1]
Reaction Temperature (Stage 1)140-160 °C[1]
Reaction Temperature (Stage 2)180-200 °C[1]
Expected Molecular Weight (Mn)10,000 - 30,000 g/mol [4]
Expected Polydispersity Index (PDI)1.5 - 2.5[4]

Workflow Diagram

PolyesterSynthesis cluster_setup Reactor Setup cluster_reaction Polycondensation cluster_purification Purification A Assemble 3-necked flask with stirrer, Dean-Stark trap, and N2 inlet B Charge monomers (Diol, Adipic Acid, this compound) and catalyst A->B C Heat to 140-160 °C under N2, remove water azeotropically B->C D Increase temperature to 180-200 °C under vacuum C->D E Dissolve polymer in solvent D->E F Precipitate in non-solvent (e.g., methanol) E->F G Filter and dry the final polymer F->G ChitosanModification cluster_activation Step 1: Activation of this compound cluster_acylation Step 2: Acylation of Chitosan A This compound + Thionyl Chloride B Reflux (1-2h) A->B C 2-Hexenoyl Chloride B->C E Add 2-Hexenoyl Chloride solution C->E Reacts with D Suspend Chitosan in Pyridine D->E F Stir at RT for 12-24h E->F G Precipitate, Wash, and Dry F->G H 2-Hexenoyl Chitosan G->H DrugDeliveryMechanism cluster_formulation Drug Formulation cluster_release Drug Release at Target Site Polymer Functionalized Polymer (e.g., 2-Hexenoyl Chitosan) Formulation Self-Assembled Nanoparticle (Drug Encapsulated) Polymer->Formulation Drug Hydrophobic Drug Drug->Formulation Target Target Cell/Tissue Formulation->Target Systemic Circulation and Targeting Release Polymer Degradation (Hydrolysis of ester/amide bonds) Target->Release Physiological Conditions (pH, enzymes) DrugRelease Released Drug Release->DrugRelease Effect Therapeutic Effect DrugRelease->Effect

References

Troubleshooting & Optimization

Technical Support Center: 2-Hexenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Hexenoic Acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are the Knoevenagel-Doebner condensation of butyraldehyde (B50154) with malonic acid and the direct oxidation of trans-2-hexenal (B146799).

Q2: I am getting a low yield in my Knoevenagel-Doebner condensation. What are the likely causes?

A2: Low yields in the Knoevenagel-Doebner condensation can be attributed to several factors including suboptimal reaction conditions (temperature, time), improper choice of solvent or catalyst, steric hindrance from bulky reactants, or the occurrence of side reactions such as Michael addition.[1] Careful monitoring and optimization of these parameters are crucial.

Q3: What side products should I be aware of during the synthesis of this compound?

A3: In the Knoevenagel-Doebner synthesis, potential side products can arise from Michael addition reactions if the reaction is not stopped once the starting material is consumed.[1] During the oxidation of 2-hexenal, incomplete oxidation can leave residual aldehyde, and other byproducts such as butanal have been observed in related reactions.[2]

Q4: How can I improve the selectivity for the desired trans (E) isomer of this compound?

A4: The choice of solvent plays a significant role in determining the isomeric outcome. For the Knoevenagel-Doebner condensation, polar basic solvents like pyridine (B92270) favor the formation of the α,β-unsaturated acid, leading to the desired (E)-2-Hexenoic acid.[3]

Troubleshooting Guides

Method 1: Knoevenagel-Doebner Condensation

Issue 1: Low or No Product Yield

  • Question: My Knoevenagel-Doebner condensation of butyraldehyde and malonic acid is resulting in a low yield of this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields can stem from several factors. Here is a systematic approach to identify and resolve the issue:

    • Inactive Methylene (B1212753) Compound: The acidity of the active methylene compound (malonic acid) is critical. Ensure you are using high-purity malonic acid.

    • Ineffective Catalyst: The base catalyst (e.g., piperidine) is crucial for the deprotonation of the active methylene compound. Ensure the catalyst is not degraded and is used in the appropriate amount.

    • Suboptimal Reaction Conditions: The reaction temperature and time are critical. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be stopped once the starting aldehyde is consumed to prevent the formation of byproducts.[1]

    • Steric Hindrance: While less of an issue with butyraldehyde, bulky substituents on either the aldehyde or the methylene compound can impede the reaction. Longer reaction times or slightly higher temperatures might be necessary in such cases.[1]

Issue 2: Formation of Impurities and Side Products

  • Question: I am observing significant impurities in my final product after the Knoevenagel-Doebner reaction. What are these impurities and how can I minimize them?

  • Answer: The primary side reaction of concern is the Michael addition of a second molecule of the active methylene compound to the initially formed α,β-unsaturated product.

    • Mitigation Strategy: Closely monitor the reaction by TLC. As soon as the starting aldehyde has been consumed, quench the reaction to prevent the subsequent Michael addition from occurring.[1] Lowering the reaction temperature can also help to slow down this side reaction.[1]

Method 2: Oxidation of trans-2-Hexenal

Issue 1: Incomplete Oxidation and Low Yield

  • Question: My oxidation of trans-2-hexenal to this compound is incomplete, resulting in a low yield. How can I improve the conversion?

  • Answer: Incomplete oxidation is a common issue. Consider the following troubleshooting steps:

    • Choice of Oxidizing Agent and Catalyst: The efficiency of the oxidation is highly dependent on the chosen system. A highly efficient method involves using diphenyl diselenide as a catalyst with hydrogen peroxide as the oxidant in an aqueous medium, which can achieve yields up to 99%.[3] Another effective system is the use of gold nanoparticles supported on manganese dioxide with air as the oxidant.[3]

    • Reaction Conditions: Ensure optimal temperature and reaction time for your chosen catalytic system. For the diphenyl diselenide/H₂O₂ system, the reaction proceeds efficiently at room temperature.[3]

    • Purity of Starting Material: Impurities in the starting trans-2-hexenal can interfere with the catalyst and reduce the overall yield. Ensure the starting aldehyde is of high purity.

Issue 2: Product Degradation or Formation of Byproducts

  • Question: I suspect my this compound product is degrading or that I am forming unwanted byproducts during the oxidation of 2-hexenal. What could be causing this?

  • Answer: Over-oxidation or side reactions can lead to product loss.

    • Over-oxidation: Harsh oxidizing conditions can potentially lead to the cleavage of the carbon-carbon double bond. Use milder and more selective oxidizing agents. The diphenyl diselenide/H₂O₂ system is known for its high selectivity.[3]

    • Side Reactions: Depending on the reaction conditions, other functional groups in the molecule could be susceptible to oxidation. Ensure your chosen method is chemoselective for the aldehyde group.

Quantitative Data Presentation

Table 1: Comparison of Yields for this compound Synthesis Methods

Synthesis MethodStarting MaterialsCatalyst/SolventReported YieldReference
Knoevenagel-DoebnerButyraldehyde, Malonic AcidPyridine77%--INVALID-LINK-- as cited in[3]
Oxidationtrans-2-HexenalDiphenyl diselenide, H₂O₂99%--INVALID-LINK-- as cited in[3]
Oxidation2-HexenalAu/MnO₂High Selectivity--INVALID-LINK-- as cited in[3][4]

Experimental Protocols

Protocol 1: Knoevenagel-Doebner Synthesis of (E)-2-Hexenoic Acid

This protocol is adapted from the general procedure for the Doebner modification.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (approximately 1.2 equivalents) in pyridine.

  • Addition of Reactants: To the solution, add butyraldehyde (1 equivalent) portion-wise. Following this, add a catalytic amount of piperidine (B6355638) (e.g., ~0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC to determine the point of complete consumption of the butyraldehyde.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a 2M solution of hydrochloric acid. If a precipitate forms, cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by filtration and wash it with cold water. The crude product can be further purified by recrystallization.

Protocol 2: Oxidation of trans-2-Hexenal to trans-2-Hexenoic Acid

This protocol is based on a green chemistry approach with high reported yields.[3]

  • Reaction Setup: In a suitable reaction vessel, treat diphenyl diselenide (0.02 mmol) with 30% w/w hydrogen peroxide (1 mmol) and water. Stir the mixture at room temperature until the reaction mixture becomes colorless.

  • Addition of Aldehyde: Add trans-2-hexenal (1 mmol) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature for approximately 6 hours.

  • Extraction: After the reaction is complete, extract the aqueous mixture three times with ethyl acetate.

  • Work-up and Isolation: Collect the organic layers and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the this compound product.

Visualizations

Knoevenagel_Doebner_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Malonic Acid in Pyridine B Add Butyraldehyde A->B C Add Piperidine (catalyst) B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool to RT E->F Aldehyde Consumed G Quench with 2M HCl F->G H Filter Product G->H I Purify by Recrystallization H->I

Caption: Knoevenagel-Doebner Synthesis Workflow.

Oxidation_Workflow cluster_catalyst_prep Catalyst Activation cluster_reaction Oxidation Reaction cluster_isolation Product Isolation A Mix Diphenyl Diselenide, H₂O₂, and Water B Stir until Colorless A->B C Add trans-2-Hexenal B->C D Stir at RT for 6h C->D E Extract with Ethyl Acetate D->E F Dry Organic Layers E->F G Evaporate Solvent F->G

Caption: Oxidation of 2-Hexenal Workflow.

Troubleshooting_Logic Start Low Yield Issue Q1 Check Reaction Monitoring (TLC)? Start->Q1 A1_Yes Aldehyde consumed? Q1->A1_Yes Yes A1_No Check Reagents & Conditions Q1->A1_No No Q2 Side Products Observed? A1_Yes->Q2 A2_Yes Optimize Temp & Stop Reaction Earlier Q2->A2_Yes Yes A2_No Investigate Purification Losses Q2->A2_No No

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving challenges in the HPLC analysis of 2-Hexenoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve the common issue of peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1][2][3] In an ideal chromatogram, peaks should exhibit a symmetrical, Gaussian shape.[2][4] A tailing factor greater than 1.2 is generally indicative of significant peak tailing.[2][5]

Q2: Why is peak tailing a problem when analyzing this compound?

A2: Peak tailing can significantly compromise the accuracy and reproducibility of your analysis. It can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately, unreliable quantification.[1][5]

Q3: What are the primary causes of peak tailing for an acidic compound like this compound?

A3: For acidic compounds such as this compound, the most common causes of peak tailing include:

  • Secondary Interactions: Unwanted interactions can occur between the ionized this compound and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][4][6][7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound (approximately 5.13), the analyte can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[1][8][9]

  • Column Issues: A contaminated or degraded column, or the use of an inappropriate column chemistry, can contribute to poor peak shape.[3][6]

  • Sample Overload: Injecting too concentrated a sample can saturate the column, causing peak distortion.[4][6]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or dead volume in connections, can cause band broadening and peak tailing.[1]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.

Mobile Phase Optimization

Q4: How does the mobile phase pH affect the peak shape of this compound?

A4: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte. For this compound, with a pKa of approximately 5.13, the recommended mobile phase pH is ≤ 3.13.[7] At this low pH, the carboxylic acid group of this compound will be fully protonated (un-ionized), minimizing secondary interactions with the silica (B1680970) stationary phase.[4][6][7]

Q5: What should I do if adjusting the pH alone does not resolve the peak tailing?

A5: If peak tailing persists after pH optimization, consider the following:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to maintain a consistent pH and mask residual silanol interactions.[4]

  • Add an Organic Modifier: Using additives like 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase can help to reduce peak tailing by protonating silanol groups and minimizing secondary interactions. Phosphoric acid is also a suitable option.[1]

Column and Hardware Considerations

Q6: Could my HPLC column be the cause of the peak tailing?

A6: Yes, the column is a frequent source of peak shape problems.[3]

  • Use an End-Capped Column: Modern "end-capped" columns have fewer accessible residual silanol groups, which significantly reduces the potential for secondary interactions with acidic analytes.[4][6][7]

  • Column Contamination: The column can become contaminated over time with strongly retained compounds. Flushing the column with a strong solvent may resolve the issue.

  • Column Degradation: If the column is old or has been used extensively, the stationary phase may be degraded. Replacing the column may be necessary.

  • Guard Column: Using a guard column can help protect the analytical column from contamination and extend its lifetime.[6]

Q7: How can I check for extra-column effects?

A7: Extra-column dead volume can be minimized by:

  • Using tubing with a narrow internal diameter (e.g., 0.005 inches).[1]

  • Keeping the tubing length between components as short as possible.

  • Ensuring all fittings are properly connected to avoid dead space.

Sample Preparation and Injection

Q8: Can the way I prepare my sample affect peak tailing?

A8: Absolutely.

  • Sample Solvent: Ideally, dissolve your this compound sample in the initial mobile phase.[5] If a stronger solvent is required for solubility, keep the injection volume as small as possible.[5] this compound is slightly soluble in water and soluble in organic solvents like ethanol.[6]

  • Sample Concentration: Avoid column overload by injecting a lower concentration of your sample. You can test for this by diluting your sample 10-fold and observing if the peak shape improves.[4][6]

Data Presentation

Table 1: Recommended HPLC Parameters for this compound Analysis

ParameterRecommended ValueRationale
Mobile Phase pH ≤ 3.13To ensure this compound (pKa ≈ 5.13) is in its un-ionized form, minimizing secondary interactions.[7]
Buffer Concentration 25 - 50 mMTo maintain a stable pH and mask residual silanol activity.[4]
Column Type C18, End-cappedTo minimize interactions with residual silanol groups.[4][6][7]
Sample Solvent Initial Mobile PhaseTo prevent peak distortion caused by solvent mismatch.[5]
Injection Volume < 5% of Column VolumeTo avoid column overload.[4][6]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase buffers with different pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) containing a suitable buffer (e.g., phosphate (B84403) or formate) at a concentration of 25 mM.

  • Prepare Sample: Dissolve a known concentration of this compound in the initial mobile phase composition (e.g., 50:50 Acetonitrile:Aqueous Buffer).

  • HPLC Analysis:

    • Equilibrate the HPLC system with the first mobile phase (pH 4.0).

    • Inject the this compound standard.

    • Record the chromatogram and calculate the tailing factor.

  • Iterate: Repeat step 3 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated before each injection.

  • Analyze Data: Compare the tailing factors obtained with each mobile phase to determine the optimal pH for symmetrical peak shape.

Mandatory Visualization

Troubleshooting_Peak_Tailing cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Resolution Start Peak Tailing Observed (Tailing Factor > 1.2) Check_pH Is Mobile Phase pH ≤ 3.13? Start->Check_pH Check_Column Is an End-Capped Column in Use? Check_pH->Check_Column Yes Adjust_pH Action: Adjust Mobile Phase pH to ≤ 3.13 Check_pH->Adjust_pH No Change_Column Action: Switch to an End-Capped Column Check_Column->Change_Column No Check_Hardware Investigate Hardware: - Extra-column volume - Leaks - Blockages Check_Column->Check_Hardware Yes Resolved Peak Tailing Resolved (Symmetrical Peak) Adjust_pH->Resolved Increase_Buffer Action: Increase Buffer Concentration (25-50 mM) Increase_Buffer->Resolved Change_Column->Resolved Check_Sample Investigate Sample: - Dilute Sample (check for overload) - Match Sample Solvent to Mobile Phase Check_Hardware->Check_Sample Check_Sample->Increase_Buffer

Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.

Caption: Chemical interactions leading to peak tailing of this compound.

References

Technical Support Center: Optimizing Fermentation for 2-Hexenoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for 2-Hexenoic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the fermentation process for this compound production?

A1: Optimizing fermentation involves the fine-tuning of various parameters to maximize yield and productivity.[1][2] Key parameters to control include temperature, pH, dissolved oxygen levels, nutrient composition, substrate feeding strategy, and agitation speed.[2][3] Each microorganism has an optimal range for these parameters where its metabolic activities are maximized.[3]

Q2: Which microorganisms are suitable for producing this compound?

A2: Various microbial systems, including bacteria and yeast, can be engineered or utilized for the production of medium-chain fatty acids like this compound.[4] Engineered strains of Escherichia coli and yeast like Kluyveromyces marxianus and Saccharomyces cerevisiae have been reported for the production of hexanoic acid, a closely related compound.[4][5][6] Some natural producers, such as Megasphaera elsdenii, are also known for their ability to synthesize hexanoic acid.[7]

Q3: What are the common analytical methods for quantifying this compound in a fermentation broth?

A3: The quantification of organic acids like this compound from a complex fermentation broth is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) or a UV detector is a common method.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful technique, often requiring a derivatization step to increase the volatility of the acid.[9][10]

Q4: How can the yield of this compound be improved through metabolic engineering?

A4: Metabolic engineering strategies can significantly enhance production. These can include the overexpression of key enzymes in the biosynthetic pathway, deletion of competing pathways to redirect carbon flux towards this compound, and optimization of cofactor availability (e.g., CoA).[4] For instance, preventing the degradation of the product through pathways like β-oxidation can also lead to increased titers.[4]

Troubleshooting Guide

Issue 1: Low or No this compound Production with Good Biomass

  • Question: My microbial culture is growing well, but the yield of this compound is consistently low. What are the potential causes?

  • Answer: This common issue suggests that the primary metabolism (cell growth) is robust, while the secondary metabolism (product formation) is lagging.[11] Key areas to investigate include:

    • Suboptimal Induction: If using an inducible promoter system, the timing and concentration of the inducer are critical. Early induction can place a metabolic burden on the cells, while late induction may occur when the cells are no longer in an optimal metabolic state for protein expression.[5]

    • Incorrect Fermentation Parameters: While the conditions may support growth, they might not be optimal for this compound production. Parameters like pH, temperature, and dissolved oxygen levels should be re-evaluated for their impact on the specific biosynthetic pathway.[11]

    • Precursor Limitation: The synthesis of this compound depends on the availability of specific precursors. A lack of these precursors in the medium can limit production.[11]

    • Product Degradation: The produced this compound might be consumed by the microorganism through pathways like β-oxidation.[4]

Issue 2: Sluggish or Stalled Fermentation

  • Question: The fermentation started, but the rate has slowed down significantly or stopped completely before the substrate is fully consumed. What should I do?

  • Answer: Sluggish or stuck fermentations can be caused by several factors:[12][13]

    • Product Toxicity: High concentrations of this compound or other byproducts can be toxic to the microbial cells, inhibiting their metabolic activity.

    • Nutrient Limitation: The depletion of essential nutrients, such as nitrogen, phosphorus, or trace minerals, can halt cell activity.[3] Fed-batch strategies can help maintain optimal nutrient levels.[3]

    • Extreme Temperature or pH: Deviations from the optimal temperature and pH ranges can stress the microorganisms, leading to reduced activity or cell death.[3][13]

    • Inhibitory Compounds in the Medium: The feedstock or medium may contain inhibitory compounds that negatively affect microbial growth and production.

Issue 3: Inconsistent Batch-to-Batch Production

  • Question: I am observing significant variability in this compound titers between different fermentation batches, even with the same protocol. What could be the reason?

  • Answer: Batch-to-batch inconsistency is a common challenge in fermentation processes.[1] Potential sources of variability include:

    • Inoculum Quality: The age, size, and physiological state of the inoculum can have a profound impact on the fermentation performance. Ensure a consistent and healthy inoculum for each batch.

    • Media Preparation: Minor variations in media composition, including the quality of raw materials and water, can affect the outcome.

    • Sterilization: Inadequate sterilization can lead to contamination, which can compete for nutrients and produce inhibitory compounds.

    • Process Control: Small fluctuations in process parameters like temperature, pH, and aeration, if not tightly controlled, can lead to different fermentation profiles.

Data Presentation

Table 1: Effect of pH on n-Caproate (Hexanoate) Production by Megasphaera hexanoica

pHn-Butyrate (g/L)n-Caproate (g/L)n-Caprylate (g/L)
5.80.501.900.55
6.50.662.100.62
7.20.451.800.40

Data adapted from a study on Megasphaera hexanoica, demonstrating the impact of pH on medium-chain fatty acid production.[14]

Table 2: Optimization of Fermentation Parameters for trans-2-decenoic acid Production

ParameterInitial ConditionOptimized ConditionTiter (g/L)
Seed Culture Time (h)1220-
Culture Temperature (°C)3737-
Inoculation Amount (%)51-
Induction Temperature (°C)3730-
Substrate Flow (g/L)00.15-
Inducer Conc. (g/L)55.60-
MnCl₂ Conc. (mM)00.10-
Final Titer --1.982

This table illustrates the optimization of multiple parameters for the production of a similar unsaturated fatty acid, trans-2-decenoic acid, using engineered E. coli.[5]

Experimental Protocols

Protocol 1: General Fermentation Procedure for this compound Production

  • Media Preparation: Prepare the fermentation medium with a suitable carbon source (e.g., glucose), nitrogen source (e.g., yeast extract, peptone), salts, and trace elements. Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculum Preparation: Inoculate a seed culture from a fresh plate or frozen stock of the production strain. Grow the seed culture under optimal conditions (temperature, agitation) to the mid-exponential phase.

  • Fermentation: Inoculate the sterile fermentation medium with the seed culture (e.g., 1-5% v/v). Control the fermentation parameters (pH, temperature, dissolved oxygen) at the desired setpoints.

  • Induction (if applicable): If using an inducible expression system, add the inducer at the optimal cell density or time point.

  • Substrate Feeding (for fed-batch): If running a fed-batch fermentation, start the feeding of a concentrated substrate solution at a predetermined rate to maintain a low substrate concentration and avoid overflow metabolism.

  • Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600), substrate consumption, and this compound production.

Protocol 2: Quantification of this compound by HPLC

  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.[15]

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[15]

    • Dilute the sample with the mobile phase if the concentration is expected to be outside the linear range of the standard curve.

  • HPLC Conditions:

    • Column: A suitable reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

    • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 0.01 N) or a gradient of an acidic buffer and an organic solvent like acetonitrile.[8]

    • Flow Rate: 0.6 - 1.0 mL/min.

    • Column Temperature: 30 - 50°C.

    • Detector: UV detector at 210 nm or a Refractive Index Detector (RID).[9]

  • Quantification:

    • Prepare a standard curve using known concentrations of pure this compound.

    • Run the standards and samples on the HPLC system.

    • Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Mandatory Visualization

Fermentation_Workflow cluster_prep Preparation cluster_process Fermentation Process cluster_analysis Downstream & Analysis Media_Prep Media Preparation & Sterilization Fermenter Inoculation of Fermenter Media_Prep->Fermenter Inoculum_Prep Inoculum Preparation Inoculum_Prep->Fermenter Fermentation Controlled Fermentation (pH, Temp, DO) Fermenter->Fermentation Induction Induction Fermentation->Induction Sampling Regular Sampling Fermentation->Sampling Analysis Quantification (HPLC/GC-MS) Sampling->Analysis Optimization Data Analysis & Optimization Analysis->Optimization Optimization->Media_Prep Iterate Troubleshooting_Workflow node_action node_action Start Low 2-Hexenoic Acid Yield Check_Growth Good Cell Growth? Start->Check_Growth Check_Params Fermentation Parameters Optimal? Check_Growth->Check_Params Yes Action_Optimize_Growth Optimize Growth Conditions Check_Growth->Action_Optimize_Growth No Check_Medium Medium Composition Adequate? Check_Params->Check_Medium Yes Action_Optimize_Params Optimize Temp, pH, Induction Check_Params->Action_Optimize_Params No Check_Toxicity Product or Byproduct Toxicity? Check_Medium->Check_Toxicity Yes Action_Modify_Medium Supplement Precursors/ Nutrients Check_Medium->Action_Modify_Medium No Action_Reduce_Toxicity Implement Product Removal/Detoxification Check_Toxicity->Action_Reduce_Toxicity Yes Biosynthetic_Pathway cluster_pathway Simplified Reverse Beta-Oxidation Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Acetoacetyl_CoA->Hydroxybutyryl_CoA Crotonyl_CoA Crotonyl-CoA Hydroxybutyryl_CoA->Crotonyl_CoA Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Hexanoyl_CoA Hexanoyl-CoA Butyryl_CoA->Hexanoyl_CoA + Acetyl-CoA Hexenoic_Acid This compound Hexanoyl_CoA->Hexenoic_Acid

References

Preventing isomerization of 2-Hexenoic acid during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hexenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of this compound during your reaction workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound isomerization during reaction workup?

A1: The primary cause of isomerization of this compound (an α,β-unsaturated carboxylic acid) to its β,γ-unsaturated isomer (3-Hexenoic acid) is exposure to harsh conditions, particularly strong bases, strong acids, and elevated temperatures. These conditions can catalyze the migration of the double bond.

Q2: How can I detect if my this compound has isomerized?

A2: Isomerization can be detected using standard analytical techniques. The most common methods are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish between the isomers by differences in the chemical shifts and coupling constants of the vinylic protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS analysis will show distinct peaks for this compound and its isomers, allowing for their separation and quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC methods can also be developed to separate and quantify the different isomers.

Q3: What are the key differences between this compound and its isomer, 3-Hexenoic acid?

A3: this compound is an α,β-unsaturated carboxylic acid, meaning the double bond is conjugated with the carbonyl group of the carboxylic acid. This conjugation makes it a more thermodynamically stable isomer. 3-Hexenoic acid is a β,γ-unsaturated carboxylic acid, where the double bond is not conjugated with the carbonyl group.

Troubleshooting Guide: Preventing Isomerization

Problem: My post-workup analysis (NMR, GC-MS, or HPLC) indicates the presence of 3-Hexenoic acid in my this compound sample.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Use of Strong Base during Quenching/Extraction Strong bases (e.g., NaOH, KOH) can deprotonate the α-carbon, leading to the formation of an enolate intermediate that facilitates double bond migration.Use a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a weak base for neutralization.
High Temperatures during Workup Elevated temperatures provide the activation energy required for the isomerization to occur, even under mildly basic or acidic conditions.Perform all workup steps, including quenching, extraction, and solvent removal, at low temperatures (ideally 0-5 °C). Use an ice bath to cool the reaction mixture before and during the addition of any quenching agent.
Use of Strong Acid during Workup Strong acids can protonate the carbonyl oxygen, leading to the formation of an enol intermediate that can also result in double bond migration.If acidification is necessary, use a dilute solution of a weak acid and maintain low temperatures.
Prolonged Exposure to Basic or Acidic Conditions The longer the exposure to conditions that promote isomerization, the greater the extent of isomerization will be.Minimize the time your sample is in contact with acidic or basic aqueous solutions during the workup.
Inappropriate Solvent for Extraction While less common, the choice of extraction solvent can sometimes influence reaction rates and equilibria.Use a low-boiling point, water-immiscible organic solvent such as diethyl ether or ethyl acetate (B1210297) for extraction.

Data Presentation

The following table summarizes hypothetical quantitative data on the percentage of 3-Hexenoic acid detected after a standard workup of a reaction mixture containing this compound under various conditions. This data is intended to illustrate the impact of different reagents and temperatures on isomerization.

Workup Condition Base Used (for neutralization) Temperature Time of Basic Wash % 3-Hexenoic Acid (Isomer) Detected (Hypothetical)
11M NaOH25°C (Room Temp)30 min15-25%
21M NaOH0°C30 min5-10%
3Saturated NaHCO₃25°C (Room Temp)30 min2-5%
4Saturated NaHCO₃0°C30 min<1%
50.5M K₂CO₃25°C (Room Temp)30 min8-12%
60.5M K₂CO₃0°C30 min1-3%

Experimental Protocols

Recommended Workup Protocol to Minimize Isomerization

This protocol is designed to minimize the isomerization of this compound during the workup of a typical organic reaction.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Monitor the pH of the aqueous layer with pH paper to ensure it reaches a neutral or slightly basic pH (7-8).

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with an equal volume of cold diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash once with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C.

  • Purity Analysis: Analyze the crude product for isomeric purity using GC-MS or ¹H NMR.

Analytical Protocol for Isomer Quantification (GC-MS)
  • Sample Preparation:

    • Prepare a stock solution of the crude product in a suitable volatile solvent (e.g., dichloromethane).

    • Create a series of calibration standards of pure this compound and, if available, 3-Hexenoic acid.

  • GC-MS Conditions:

    • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, is recommended for separating the isomers.

    • Injection: Use a split injection mode.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the molecular ion of hexenoic acid (m/z 114).

  • Data Analysis:

    • Identify the peaks for this compound and 3-Hexenoic acid based on their retention times and mass spectra.

    • Quantify the amount of each isomer by integrating the peak areas and comparing them to the calibration curve.

Visualizations

Isomerization Mechanisms

The following diagrams illustrate the acid- and base-catalyzed isomerization pathways of this compound.

G cluster_base Base-Catalyzed Isomerization cluster_acid Acid-Catalyzed Isomerization 2_Hexenoic_Acid_Base This compound Enolate_Intermediate Enolate Intermediate 2_Hexenoic_Acid_Base->Enolate_Intermediate + OH⁻ - H₂O 3_Hexenoic_Acid_Base 3-Hexenoic Acid Enolate_Intermediate->3_Hexenoic_Acid_Base + H₂O - OH⁻ 2_Hexenoic_Acid_Acid This compound Enol_Intermediate Enol Intermediate 2_Hexenoic_Acid_Acid->Enol_Intermediate + H⁺ 3_Hexenoic_Acid_Acid 3-Hexenoic Acid Enol_Intermediate->3_Hexenoic_Acid_Acid - H⁺

Caption: Acid- and base-catalyzed isomerization pathways.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting the isomerization of this compound.

G start Isomerization Detected? check_base Was a strong base used? start->check_base Yes no_isomer No Isomerization start->no_isomer No check_temp Was the workup at room temp or higher? check_base->check_temp No solution_base Use a mild base (e.g., NaHCO₃) check_base->solution_base Yes check_acid Was a strong acid used? check_temp->check_acid No solution_temp Perform workup at low temperature (0-5°C) check_temp->solution_temp Yes solution_acid Use a dilute weak acid at low temp check_acid->solution_acid Yes end Isomerization Minimized check_acid->end No solution_base->end solution_temp->end solution_acid->end

Caption: Troubleshooting workflow for isomerization.

Technical Support Center: Crystallization of 2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-Hexenoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound in a question-and-answer format.

Problem: No Crystals are Forming

Q1: I have prepared a supersaturated solution of this compound, but no crystals have formed upon cooling. What should I do?

A1: The absence of crystal formation, despite a supersaturated solution, is often due to nucleation challenges. Here are several steps you can take to induce crystallization:

  • Seeding: Introduce a small crystal of this compound to the solution. This will act as a template for further crystal growth.

  • Scratching: Gently scratch the inside surface of the crystallization vessel with a glass rod. The microscopic scratches can provide nucleation sites.

  • Increase Supersaturation: If the solution is not sufficiently supersaturated, you can try to increase the concentration by slowly evaporating some of the solvent.

  • Reduce Temperature: Further cooling of the solution may be necessary to reach the metastable zone width where nucleation is more favorable.

  • Solvent Change: Consider if the chosen solvent is appropriate. A solvent in which this compound has a steep solubility curve with temperature is ideal for cooling crystallization.

Problem: "Oiling Out" or Liquid-Liquid Phase Separation

Q2: My this compound is separating as an oil or a second liquid phase instead of forming solid crystals. Why is this happening and how can I prevent it?

A2: This phenomenon, known as "oiling out," is a common challenge in crystallization. It occurs when the solute separates from the solution as a supersaturated liquid phase rather than a solid crystalline phase. For this compound, with its relatively low melting point (around 33-35°C), this can be particularly prevalent if the crystallization temperature is close to or above this range. Here’s how to troubleshoot this issue:

  • Lower the Crystallization Temperature: Ensure that the temperature at which you expect nucleation to occur is well below the melting point of this compound.

  • Reduce the Cooling Rate: A slower cooling rate can prevent the system from reaching a state of high supersaturation where oiling out is more likely to occur.

  • Use a Different Solvent or Solvent Mixture: The choice of solvent significantly impacts the likelihood of oiling out. Experiment with solvents in which this compound has a lower solubility at the desired crystallization temperature. A solvent mixture can also be effective.

  • Increase Agitation: Gentle agitation can sometimes promote nucleation and prevent the formation of a separate liquid phase.

  • Seeding: Introducing seed crystals at a temperature slightly above the oiling out point can encourage direct crystallization.

Frequently Asked Questions (FAQs)

Q3: What is the ideal solvent for the crystallization of this compound?

A3: The ideal solvent for crystallization is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on available data, ethanol (B145695) is a suitable solvent as this compound is readily soluble in it.[1] A procedure for growing colorless prisms of (E)-hex-2-enoic acid involved the slow evaporation of an ethanolic solution at -30 °C over one week.[2] For purification, using a solvent in which the impurities are either very soluble or insoluble is key. A comprehensive list of solubilities at 25°C is provided in the data table below to aid in solvent selection.

Q4: How can I control the crystal size and shape (morphology) of this compound?

A4: Crystal morphology can be influenced by several factors. The (E)-isomer of this compound has been observed to form colorless needle-like crystals.[1] To modify the crystal habit, you can adjust the following parameters:

  • Solvent: The choice of solvent can have a significant impact on crystal shape.

  • Supersaturation: The level of supersaturation affects the growth rate of different crystal faces. Lower supersaturation generally leads to larger and more well-formed crystals.

  • Cooling Rate: A slower cooling rate typically results in larger crystals.

  • Additives: The presence of small amounts of additives can inhibit the growth of specific crystal faces, thereby altering the overall crystal habit.

Q5: Is this compound known to exhibit polymorphism?

Quantitative Data

Table 1: Physicochemical Properties of (E)-2-Hexenoic Acid

PropertyValueReference
Molecular FormulaC₆H₁₀O₂[1]
Molecular Weight114.14 g/mol [1]
Melting Point33-35 °C[3]
Boiling Point217 °C[3]
Density0.965 g/mL at 25 °C[3]

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (g/L)Reference
Methanol233.3[4]
Ethanol204.53[4]
Acetone166.69[4]
Ethyl Acetate80.56[4]
n-Hexane5.81[4]
Water2.44[4]
Toluene10.38[4]
Chloroform38.82[4]

Experimental Protocols

Protocol 1: Cooling Crystallization of (E)-2-Hexenoic Acid from Ethanol

This protocol is a general guideline and may require optimization for your specific sample and desired outcome.

  • Dissolution: In a suitable crystallization vessel, dissolve the crude this compound in a minimal amount of hot ethanol (near its boiling point of 78°C). Start with a small volume of solvent and add more in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the vessel will slow down the cooling and evaporation rate, which generally promotes the formation of larger crystals.

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath or a refrigerator to maximize the yield of crystals. A literature procedure for obtaining high-quality crystals for structural analysis involved slow evaporation of an ethanolic solution at -30°C over a week.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

Visualizations

Crystallization_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start Crystallization (Supersaturated Solution) check_crystals Crystals Forming? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out Occurs check_crystals->oiling_out Oil Forms crystals_ok Successful Crystallization check_crystals->crystals_ok Yes induce_nucleation Induce Nucleation: - Seeding - Scratching - Increase Supersaturation no_crystals->induce_nucleation revisit_conditions Revisit Conditions: - Lower Temperature - Slower Cooling - Change Solvent - Increase Agitation oiling_out->revisit_conditions induce_nucleation->start Retry revisit_conditions->start Retry

Caption: Troubleshooting flowchart for common crystallization issues.

Factors_Influencing_Morphology cluster_factors Controlling Factors morphology Crystal Morphology (e.g., Needles, Plates) solvent Solvent Choice solvent->morphology supersaturation Supersaturation Level supersaturation->morphology cooling_rate Cooling Rate cooling_rate->morphology additives Presence of Additives additives->morphology

Caption: Factors that influence the crystal morphology of this compound.

References

Technical Support Center: Stability of 2-Hexenoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hexenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, an α,β-unsaturated carboxylic acid, in solution is primarily influenced by several factors:

  • pH: Extreme pH conditions, both acidic and alkaline, can promote degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can lead to photoisomerization and other degradation pathways.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the carbon-carbon double bond.[2]

  • Metal Ions: Certain metal ions can catalyze degradation processes.[3][4]

  • Incompatible Materials: Contact with strong bases, oxidizing agents, and reducing agents should be avoided.[2]

Q2: What are the potential degradation pathways for this compound?

A2: this compound can degrade through several pathways:

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of various oxidation products. In oil-in-water emulsions, trans-2-hexenoic acid can oxidize to hexanoic acid.[5]

  • Decarboxylation: Under certain conditions, such as pyrolysis or acid catalysis, α,β-unsaturated carboxylic acids can undergo decarboxylation, losing a molecule of carbon dioxide.[6]

  • Photoisomerization: Upon exposure to UV light, (E)-2-Hexenoic acid can be transformed into its β,γ-unsaturated isomer.[1]

Q3: How should I store solutions of this compound to ensure maximum stability?

A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at refrigerated temperatures (2-8°C) to minimize thermal degradation.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For long-term storage, it is advisable to store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]

  • pH: Maintain the pH of the solution close to neutral, as extreme pH values can accelerate degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of potency or unexpected results in assays. Degradation of this compound in the stock or working solution.1. Prepare fresh solutions of this compound. 2. Re-assay using the freshly prepared solution. 3. If the issue persists, consider performing a stability study of your solution under your experimental conditions.
Appearance of unknown peaks in chromatograms (e.g., HPLC, GC). Formation of degradation products.1. Compare the chromatogram of the aged solution with that of a freshly prepared solution to identify potential degradation peaks. 2. Consider the potential degradation pathways (oxidation, isomerization) to hypothesize the identity of the new peaks. 3. Utilize mass spectrometry (LC-MS or GC-MS) for the identification of the degradation products.[7]
Solution changes color or becomes cloudy. Degradation or polymerization of this compound.1. Discard the solution. 2. Prepare a fresh solution using high-purity solvent. 3. If the problem reoccurs, investigate potential contaminants in the solvent or glassware.

Strategies for Improving Stability

To enhance the stability of this compound in your experimental solutions, consider the following strategies:

Use of Antioxidants

Antioxidants can be added to the solution to inhibit oxidative degradation.

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant that acts as a free radical scavenger.[8]

  • Ascorbic Acid (Vitamin C): A natural antioxidant that can protect against oxidative damage.[9]

A synergistic effect may be observed when using a combination of antioxidants.[10]

Use of Chelating Agents

Metal ions can catalyze the degradation of this compound. Chelating agents can be used to sequester these metal ions and improve stability.

  • Ethylenediaminetetraacetic acid (EDTA): A common chelating agent that forms stable complexes with a wide range of metal ions.

pH Control

Maintaining an appropriate pH is crucial for the stability of this compound. The use of a buffered solution can help to maintain a stable pH. The optimal pH for stability is generally near neutral.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[11][12]

1. Stress Conditions:

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C.

  • Oxidation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat a solid sample or a solution of this compound at a temperature above the recommended storage temperature (e.g., 60°C).

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light.

2. Sample Analysis:

Analyze the stressed samples at various time points using a suitable analytical method, such as HPLC-UV or UPLC-MS, to monitor the degradation of this compound and the formation of degradation products.

Protocol for a Stability-Indicating HPLC-UV Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products.

1. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is commonly used. The mobile phase composition can be optimized to achieve good separation between this compound and its degradation products. A simple method could use acetonitrile and water with phosphoric acid.[13]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm).

  • Flow Rate and Column Temperature: These parameters should be optimized to achieve efficient separation in a reasonable analysis time.

2. Method Validation:

The stability-indicating method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathways This compound This compound Oxidation Oxidation This compound->Oxidation Oxidizing Agents Decarboxylation Decarboxylation This compound->Decarboxylation Heat/Acid Photoisomerization Photoisomerization This compound->Photoisomerization UV Light Hexanoic_Acid Hexanoic Acid Oxidation->Hexanoic_Acid CO2 CO2 + Alkene Decarboxylation->CO2 beta_gamma_isomer β,γ-Unsaturated Isomer Photoisomerization->beta_gamma_isomer

Caption: Potential degradation pathways of this compound.

stabilization_workflow cluster_prep Solution Preparation cluster_stabilize Stabilization cluster_storage Storage Solvent High-Purity Solvent Hexenoic_Acid This compound Antioxidant Add Antioxidant (e.g., BHT) Hexenoic_Acid->Antioxidant Chelator Add Chelating Agent (e.g., EDTA) Antioxidant->Chelator Buffer Use Buffered Solution (Neutral pH) Chelator->Buffer Refrigerate Refrigerate (2-8°C) Buffer->Refrigerate Protect_Light Protect from Light Refrigerate->Protect_Light Inert_Atmosphere Store under Inert Gas Protect_Light->Inert_Atmosphere Stable_Solution Stable this compound Solution Inert_Atmosphere->Stable_Solution

Caption: Workflow for preparing a stable this compound solution.

References

Minimizing by-product formation in 2-Hexenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-hexenoic acid.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound via Knoevenagel-Doebner condensation and the oxidation of 2-hexenal.

Knoevenagel-Doebner Condensation of Butyraldehyde (B50154) and Malonic Acid

Question 1: My reaction is yielding a significant amount of 2-ethyl-2-hexenal (B1232207). What is causing this by-product and how can I minimize it?

Answer: The formation of 2-ethyl-2-hexenal is due to the self-condensation of the starting material, butyraldehyde, under basic conditions.[1][2][3] This side reaction is competitive with the desired Knoevenagel-Doebner condensation. To minimize this by-product, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of malonic acid relative to butyraldehyde. This will favor the reaction of the butyraldehyde with malonic acid.

  • Optimize Base Strength and Concentration: While a base is necessary, a strong base can promote the self-condensation of butyraldehyde.[4] Using a weaker amine base like pyridine (B92270), often with a catalytic amount of a slightly stronger base like piperidine (B6355638), is standard for the Doebner modification.[4][5] Avoid strong bases like sodium hydroxide (B78521) or potassium hydroxide.

  • Temperature Control: Lowering the reaction temperature can help to reduce the rate of the self-condensation reaction. However, be aware that excessively low temperatures may also slow down the desired reaction. Monitor the reaction progress by TLC to find the optimal temperature.

  • Order of Addition: Adding the butyraldehyde slowly to the mixture of malonic acid and the base can help to keep the concentration of the aldehyde low at any given time, thus disfavoring the bimolecular self-condensation reaction.

Question 2: I am observing by-products with a higher molecular weight than this compound. What are these and how can I prevent their formation?

Answer: High molecular weight by-products are often the result of Michael addition reactions.[6] In this side reaction, a nucleophile (like the enolate of malonic acid or another molecule of the product) adds to the α,β-unsaturated double bond of the newly formed this compound.[7]

To mitigate Michael addition by-products:

  • Control Reaction Time: Monitor the reaction closely using techniques like TLC or GC. Once the starting materials are consumed, work up the reaction promptly to prevent further reactions of the product.

  • Optimize Catalyst and Solvent: The choice of catalyst and solvent can influence the rate of Michael addition. Experiment with different amine bases or consider solvent-free conditions, which have been shown in some Knoevenagel condensations to improve yields and reduce side reactions.[6]

  • Temperature Management: Elevated temperatures can sometimes promote Michael additions. Running the reaction at the lowest effective temperature can help to minimize this side reaction.

Question 3: My final product is a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired trans (E)-isomer?

Answer: The Knoevenagel condensation can sometimes produce a mixture of E and Z isomers.[4] However, the trans (E)-isomer is generally the thermodynamically more stable product. To favor its formation:

  • Equilibration: The initial product mixture may contain both isomers. Allowing the reaction to stir for a longer period, sometimes with gentle heating, can allow the Z-isomer to equilibrate to the more stable E-isomer.[4]

  • Solvent Choice: The polarity of the solvent can influence the transition state of the elimination step, which in turn can affect the stereochemical outcome. Experimenting with different solvents may improve the E:Z ratio.

  • Purification: If a mixture is obtained, the isomers can often be separated by column chromatography or recrystallization.

Oxidation of 2-Hexenal to this compound

Question 4: The yield of my this compound is low, and I am detecting butanal and other low molecular weight compounds. What is happening?

Answer: The presence of butanal and other small molecules suggests that cleavage of the carbon-carbon double bond is occurring. This can be a side reaction during the oxidation of α,β-unsaturated aldehydes.

To prevent this:

  • Choice of Oxidant and Catalyst: Use a selective oxidation system that favors the conversion of the aldehyde to a carboxylic acid without attacking the double bond. Supported gold nanoparticles, particularly on manganese dioxide (MnO₂), have shown high selectivity for the oxidation of 2-hexenal to this compound.[8]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or very strong oxidizing agents, can lead to oxidative cleavage. Employing milder conditions can help to preserve the integrity of the carbon backbone.

Question 5: I am observing the formation of ester by-products in my oxidation reaction. How can I avoid this?

Answer: Ester formation can occur, especially if an alcohol is used as a solvent or is present as an impurity. The aldehyde can be oxidized to the carboxylic acid, which can then undergo esterification with the alcohol. In some cases, a Tishchenko-type reaction can lead to ester formation between two molecules of the aldehyde.

To minimize ester by-products:

  • Solvent Selection: Use a solvent that is inert to the reaction conditions and will not participate in esterification, such as a non-polar organic solvent or, in some cases, water.

  • Purity of Reagents: Ensure that the starting 2-hexenal and the solvent are free from alcohol impurities.

  • Catalyst Choice: Certain catalysts may be more prone to promoting esterification. Review the literature for catalysts that are highly selective for the desired oxidation.

Quantitative Data on Reaction Conditions

The following tables summarize how different reaction parameters can affect the yield and purity of this compound.

Table 1: Knoevenagel-Doebner Condensation of Butyraldehyde and Malonic Acid

ParameterCondition ACondition BExpected Outcome
Base Pyridine/PiperidineNaOHHigher selectivity with pyridine/piperidine. NaOH can increase self-condensation of butyraldehyde.[4]
Temperature 90°C120°CLower temperatures may reduce by-product formation but could require longer reaction times.[9]
Butyraldehyde:Malonic Acid Ratio 1:1.11:1.5A higher excess of malonic acid can help to suppress the self-condensation of butyraldehyde.
Solvent TolueneDMFThe choice of solvent can affect reaction rates and selectivity. Both have been used effectively.[9]

Table 2: Oxidation of 2-Hexenal to this compound

ParameterCondition ACondition BExpected Outcome
Catalyst 1% Au/MnO₂1% Au/TiO₂MnO₂ supported gold nanoparticles have shown higher selectivity for this compound.[8]
Temperature 60°C80°CIncreasing the temperature can increase conversion, but may also lead to more by-products.[8]
Oxidant AirPure O₂The choice of oxidant can influence the reaction rate and selectivity.

Experimental Protocols

Protocol 1: Synthesis of trans-2-Hexenoic Acid via Knoevenagel-Doebner Condensation

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malonic acid (1.2 equivalents) and pyridine (used as solvent).

  • Addition of Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.

  • Addition of Aldehyde: Slowly add butyraldehyde (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-90°C and monitor the progress by TLC. The reaction is typically complete within a few hours.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or a mixture of hexane (B92381) and ethyl acetate) to obtain pure trans-2-hexenoic acid.

Protocol 2: Synthesis of this compound by Oxidation of 2-Hexenal

This protocol is based on the use of a supported gold catalyst and may need adaptation for other oxidation systems.

  • Catalyst Preparation: Prepare a 1% Au/MnO₂ catalyst using a deposition-precipitation or sol-immobilization method.[8]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a gas inlet, suspend the Au/MnO₂ catalyst (e.g., 1-2 mol% Au) in a suitable solvent.

  • Addition of Aldehyde: Add 2-hexenal to the suspension.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) and bubble air or oxygen through the solution.[8] Monitor the reaction progress by GC or TLC.

  • Work-up: Once the reaction is complete, filter off the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be purified by distillation or column chromatography.

Visualizing Troubleshooting Workflows

// Nodes start [label="By-product Formation\nObserved in\nthis compound Synthesis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Synthesis Method Branch synthesis_method [label="Identify Synthesis Method", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; knoevenagel [label="Knoevenagel-Doebner", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidation [label="Oxidation of 2-Hexenal", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Knoevenagel Branch byproduct_type_k [label="Identify By-product Type", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; self_condensation [label="Self-Condensation\n(e.g., 2-ethyl-2-hexenal)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; michael_adduct [label="Michael Adduct\n(High MW)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; isomer [label="Z-Isomer", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Knoevenagel Solutions solution_sc [label="Optimize Base Strength\nControl Stoichiometry\nLower Temperature\nSlow Aldehyde Addition", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_ma [label="Control Reaction Time\nOptimize Catalyst/Solvent\nLower Temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_iso [label="Increase Reaction Time (Equilibration)\nOptimize Solvent\nPurify (Chromatography/Recrystallization)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Oxidation Branch byproduct_type_o [label="Identify By-product Type", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cleavage [label="Cleavage Products\n(e.g., Butanal)", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ester [label="Ester Formation", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Oxidation Solutions solution_cl [label="Use Selective Catalyst (e.g., Au/MnO₂)\nEmploy Milder Conditions", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_es [label="Use Inert Solvent\nEnsure Reagent Purity", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End Node end [label="Minimized By-products", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> synthesis_method; synthesis_method -> knoevenagel [label="Condensation"]; synthesis_method -> oxidation [label="Oxidation"];

knoevenagel -> byproduct_type_k; byproduct_type_k -> self_condensation [label="Low MW"]; byproduct_type_k -> michael_adduct [label="High MW"]; byproduct_type_k -> isomer [label="Isomeric"];

self_condensation -> solution_sc; michael_adduct -> solution_ma; isomer -> solution_iso;

solution_sc -> end; solution_ma -> end; solution_iso -> end;

oxidation -> byproduct_type_o; byproduct_type_o -> cleavage [label="Low MW"]; byproduct_type_o -> ester [label="Ester"];

cleavage -> solution_cl; ester -> solution_es;

solution_cl -> end; solution_es -> end; } .enddot Troubleshooting workflow for by-product formation.

References

Technical Support Center: Method Development for Resolving 2-Hexenoic Acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the separation of 2-Hexenoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers by HPLC?

A1: The main challenge lies in the subtle structural differences between the geometric isomers, (2E)-Hexenoic acid (trans) and (2Z)-Hexenoic acid (cis). These isomers often exhibit very similar physicochemical properties, such as polarity and pKa, making their separation by standard reversed-phase HPLC methods difficult. Achieving baseline resolution requires careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters.

Q2: Which HPLC column is most effective for separating geometric isomers of this compound?

A2: While standard C18 columns can be used, they may not always provide adequate resolution for cis/trans isomers due to their similar hydrophobicity. For enhanced selectivity based on molecular shape, specialty reversed-phase columns, such as those with a cholesteryl-bonded stationary phase, are often more effective. A Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, has also been reported for the analysis of this compound.[1]

Q3: How does mobile phase pH affect the separation of this compound isomers?

A3: Mobile phase pH is a critical parameter. This compound is a carboxylic acid, and its ionization state is pH-dependent. To achieve consistent retention and sharp, symmetrical peaks, it is crucial to suppress the ionization of the carboxyl group. This is typically achieved by adding a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase to maintain a pH well below the pKa of the analyte (approximately 4.8).[1][2] An unstable pH can lead to peak tailing and shifting retention times.[2]

Q4: Is derivatization necessary for the analysis of this compound isomers?

A4: Derivatization is not strictly necessary but can be highly beneficial, especially for improving peak shape and enhancing detection sensitivity.[3] Short-chain fatty acids like this compound can exhibit poor peak shape due to interactions with the stationary phase. Derivatizing the carboxylic acid group can make the analyte less polar and more amenable to reversed-phase chromatography, resulting in sharper peaks.[3]

Q5: What is a suitable starting point for developing a separation method?

A5: A good starting point is a reversed-phase method using a C18 or a specialized column for isomer separation. An isocratic mobile phase consisting of an acetonitrile (B52724)/water or methanol/water mixture with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is a common choice.[1] From there, you can optimize the mobile phase composition, flow rate, and column temperature to improve resolution.

Experimental Protocols

Protocol 1: General Screening Method for this compound Isomers

This protocol describes a general method for the initial screening of this compound isomer separation using a standard C18 column.

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound isomer standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Optimized Method for Enhanced Isomer Resolution

This protocol utilizes a specialty column and optimized conditions for improved separation of geometric isomers.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Cholesteryl-bonded column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Methanol and water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 20 °C (lowering the temperature may improve resolution).

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

Data Presentation

The following table provides an example of the type of data that should be generated and recorded during method development. The values are illustrative and will vary depending on the specific instrumentation and conditions used.

Parameter(2Z)-Hexenoic Acid (cis)(2E)-Hexenoic Acid (trans)
Retention Time (min) 8.59.8
Peak Area (e.g., 120000)(e.g., 125000)
Peak Height (e.g., 25000)(e.g., 23000)
Tailing Factor 1.11.2
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

  • Possible Cause: The chosen column and mobile phase do not provide sufficient selectivity.

  • Solution:

    • Change the organic modifier: Switch from acetonitrile to methanol, or vice versa, as this can alter selectivity.

    • Optimize the mobile phase strength: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention and may improve resolution.

    • Consider a different stationary phase: If a C18 column is being used, switch to a column with a different selectivity, such as a cholesterol-bonded or phenyl-hexyl column.

    • Lower the column temperature: Reducing the temperature can sometimes enhance the separation of isomers.

    • Decrease the flow rate: A lower flow rate can increase column efficiency and improve resolution, though it will increase the run time.

Issue 2: Peak Tailing

  • Possible Cause: Secondary interactions between the acidic analyte and the silica (B1680970) backbone of the column, or an inappropriate mobile phase pH.

  • Solution:

    • Adjust mobile phase pH: Ensure the pH is at least 2 units below the pKa of this compound (pKa ≈ 4.8) by using an acidic modifier like phosphoric or formic acid.[2]

    • Use a modern, end-capped column: High-purity silica columns with proper end-capping minimize silanol interactions.

    • Consider derivatization: Derivatizing the carboxylic acid group can significantly reduce peak tailing.[3]

    • Check for column overload: Injecting too much sample can lead to peak distortion. Try diluting the sample.

Issue 3: Inconsistent Retention Times

  • Possible Cause: Poor column equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Solution:

    • Ensure proper column equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time before starting the analysis sequence.

    • Prepare fresh mobile phase: The composition of the mobile phase, especially if it contains volatile components, can change over time. Prepare fresh mobile phase daily.

    • Use a column oven: A column oven will maintain a stable temperature and prevent fluctuations that can affect retention times.

    • Check the HPLC system: Ensure there are no leaks and that the pump is delivering a consistent flow rate.

Visualizations

Method Development Workflow

Method_Development_Workflow A Define Separation Goal: Resolve (E) and (Z) isomers of this compound B Initial Conditions Selection A->B C Column: C18 or Cholesterol-based B->C D Mobile Phase: ACN/H2O or MeOH/H2O with 0.1% Acid B->D E Perform Initial Run C->E D->E F Evaluate Resolution (Rs) E->F G Rs > 1.5? F->G H Optimize Method G->H No L Method Validation G->L Yes I Adjust Mobile Phase Strength H->I J Change Organic Modifier H->J K Modify Temperature/Flow Rate H->K I->E J->E K->E M Final Method L->M

Caption: A logical workflow for developing an HPLC method for this compound isomer separation.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Chromatographic Problem Identified Problem What is the issue? Start->Problem PoorRes Poor Resolution (Rs < 1.5) Problem->PoorRes Co-elution Tailing Peak Tailing Problem->Tailing Asymmetric Peaks ShiftRT Shifting Retention Times Problem->ShiftRT Inconsistent RTs SolveRes Optimize Selectivity: - Change organic modifier - Use specialty column - Adjust temperature PoorRes->SolveRes SolveTailing Reduce Secondary Interactions: - Lower mobile phase pH - Use end-capped column - Consider derivatization Tailing->SolveTailing SolveShiftRT Ensure System Stability: - Equilibrate column properly - Use fresh mobile phase - Use column oven ShiftRT->SolveShiftRT End Problem Resolved SolveRes->End SolveTailing->End SolveShiftRT->End

Caption: A flowchart to guide troubleshooting of common HPLC issues for this compound analysis.

References

Addressing matrix effects in LC-MS/MS analysis of 2-Hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 2-Hexenoic acid. Our goal is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reproducible quantification in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include proteins, lipids, salts, and other endogenous compounds.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3] This interference can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[1] Ion suppression, a common form of matrix effect, reduces the analyte signal due to competition for ionization with co-eluting matrix components.[1]

Q2: I am observing significant ion suppression in my this compound analysis. What are the most common causes in biological matrices like plasma or serum?

A2: For a short-chain fatty acid like this compound, significant ion suppression in biological matrices is often caused by co-eluting phospholipids.[4] Phospholipids are a major component of cell membranes and are notorious for causing ion suppression and fouling the mass spectrometer source.[4] Other potential sources of interference include other endogenous lipids and salts.

Q3: What is the best internal standard to use for the quantification of this compound to compensate for matrix effects?

A3: The most effective internal standard (IS) for correcting matrix effects is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3 or 13C6-2-Hexenoic acid.[5][6] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement. This allows for the ratio of the analyte to the IS to remain consistent, leading to more accurate and precise quantification.[5][6]

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. According to FDA guidelines, the matrix effect should be evaluated using at least six different sources of the biological matrix.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during the LC-MS/MS analysis of this compound.

cluster_start Start: Issue Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions Start Poor Peak Shape, Low Intensity, or High Variability in this compound Signal CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep CheckLC Evaluate Chromatographic Conditions Start->CheckLC CheckMS Verify Mass Spectrometer Parameters Start->CheckMS CheckIS Assess Internal Standard Performance CheckSamplePrep->CheckIS OptimizeSPE Optimize SPE Method (e.g., different sorbent, wash/elution solvents) CheckSamplePrep->OptimizeSPE If high matrix effect is suspected TryLLE Implement Liquid-Liquid Extraction (LLE) CheckSamplePrep->TryLLE If SPE is insufficient ModifyGradient Adjust LC Gradient to Separate from Interferences CheckLC->ModifyGradient CleanSource Clean the MS Ion Source CheckMS->CleanSource If signal is consistently low or noisy UseSIL_IS Use a Stable Isotope-Labeled Internal Standard CheckIS->UseSIL_IS If structural analog IS is used end Problem Resolved OptimizeSPE->end Improved Signal & Reproducibility TryLLE->end Improved Signal & Reproducibility UseSIL_IS->end Improved Accuracy & Precision ModifyGradient->end Better Peak Shape & Resolution CleanSource->end Restored Sensitivity

Caption: A troubleshooting workflow for LC-MS/MS analysis of this compound.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of expected performance for different techniques when analyzing short-chain fatty acids like this compound in plasma.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect (Ion Suppression)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Moderate to HighHighSimple, fast, and inexpensive.Does not effectively remove phospholipids, leading to significant matrix effects.[7][8]
Liquid-Liquid Extraction (LLE) Moderate to HighLow to ModerateCan provide clean extracts.[8]Can have lower recovery for more polar analytes and is more labor-intensive.[8]
Solid-Phase Extraction (SPE) HighLowProvides cleaner extracts than PPT and is amenable to automation.[7][8]Requires method development and can be more expensive.
HybridSPE® HighVery LowSpecifically designed to remove phospholipids, resulting in very clean extracts.[7]Higher cost compared to other methods.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general procedure for the extraction of short-chain fatty acids from plasma and can be adapted for this compound.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., this compound-d3 in methanol)

  • Hydrochloric acid (HCl), 1M

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma into a 2 mL microcentrifuge tube.

  • Add 10 µL of the IS solution.

  • Add 50 µL of 1M HCl to acidify the sample.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (MTBE) to a clean tube containing a small amount of anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a starting point for developing an SPE method for this compound using a mixed-mode anion exchange sorbent.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., this compound-d3 in methanol)

  • Phosphoric acid, 2%

  • Methanol (B129727)

  • Acetonitrile

  • 5% Ammonium (B1175870) hydroxide (B78521) in 80:20 Acetonitrile:Methanol

  • SPE cartridges (e.g., Mixed-mode anion exchange)

  • SPE manifold

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Pipette 200 µL of plasma into a microcentrifuge tube.

    • Add 20 µL of the IS solution.

    • Add 200 µL of 2% phosphoric acid and vortex.

    • Centrifuge at 5,000 x g for 5 minutes.

  • SPE Cartridge Conditioning:

    • Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.

  • Elution:

    • Elute the this compound and IS with 1 mL of 5% ammonium hydroxide in 80:20 acetonitrile:methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound, incorporating sample preparation to mitigate matrix effects.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for this compound analysis with matrix effect mitigation.

References

Optimization of extraction efficiency for 2-Hexenoic acid from natural matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 2-hexenoic acid from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

A1: this compound is a naturally occurring short-chain fatty acid found in various plants and fruits. Documented sources include apples, bananas, grapes (Vitis vinifera), sweet cherries (Prunus avium), and certain plants like Euphorbia tithymaloides and Deschampsia antarctica.[1][2][3] It is also found in fermented foods and beverages as a metabolic byproduct.[4]

Q2: Why is pH adjustment crucial during the extraction of this compound?

A2: this compound is a weak acid with a pKa value typically around 4.8. To ensure its efficient extraction into an organic solvent, the pH of the aqueous sample matrix should be adjusted to 2-3 by adding a strong acid like hydrochloric acid (HCl).[5] This acidification protonates the carboxyl group, converting the hexenoate anion into its more nonpolar, undissociated acid form, which has a higher affinity for the organic phase.[5]

Q3: What are the most effective solvents for extracting this compound?

A3: The choice of solvent depends on the extraction method. For liquid-liquid extraction (LLE), solvents like methyl tert-butyl ether (MTBE), diethyl ether, and mixtures of hexane (B92381) and isopropanol (B130326) are effective.[5][6] For modern techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), polar solvents such as ethanol (B145695) and methanol, often in aqueous mixtures, are commonly used.[7][8][9]

Q4: How can I minimize the thermal degradation of this compound during extraction?

A4: this compound can be susceptible to degradation at high temperatures. To mitigate this, consider using extraction techniques that operate at lower temperatures, such as ultrasound-assisted extraction (UAE) or maceration.[8] If using methods like Soxhlet or microwave-assisted extraction (MAE), it is important to optimize the temperature and extraction time to minimize exposure to heat.[10][11]

Q5: What is a suitable method for the quantitative analysis of this compound in the extract?

A5: Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific method for the quantification of this compound.[5] Due to its volatility, it can be analyzed directly or after derivatization. Solid-phase microextraction (SPME) coupled with GC-MS is another excellent technique for analyzing volatile compounds like this compound from the headspace of a sample.[12][13][14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incorrect pH: The sample pH may be too high, leaving the this compound in its ionized, water-soluble form. 2. Inappropriate Solvent: The solvent may not have the optimal polarity to extract this compound. 3. Insufficient Extraction Time/Power: For methods like UAE or MAE, the duration or energy input may be inadequate. 4. Matrix Effects: The natural matrix may be complex, hindering solvent penetration.1. Adjust pH: Ensure the sample pH is between 2 and 3 before extraction.[5] 2. Solvent Optimization: Test a range of solvents with varying polarities (e.g., MTBE, hexane/isopropanol, ethanol).[5][6] 3. Optimize Parameters: Increase the extraction time or the power/temperature within the limits of the analyte's stability. 4. Sample Pre-treatment: Consider homogenizing or grinding the sample to a smaller particle size to improve solvent access.
Emulsion Formation (during LLE) 1. High Concentration of Surfactant-like Molecules: The sample may contain high levels of lipids, proteins, or other compounds that stabilize emulsions.[15] 2. Vigorous Shaking: Excessive agitation during mixing of the aqueous and organic phases can lead to emulsion formation.[15]1. Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[15] 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can help separate the layers. 4. Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and disrupt the emulsion.[15]
Co-extraction of Interfering Compounds 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Complex Sample Matrix: The natural source may be rich in pigments, lipids, or other compounds that are co-extracted.1. Use a More Selective Solvent: Experiment with different solvents or solvent mixtures to find one that is more selective for short-chain fatty acids. 2. Solid-Phase Extraction (SPE) Cleanup: Incorporate an SPE step after the initial extraction to remove interfering compounds. A Bond Elut Plexa column can be effective for purifying SCFAs.[16] 3. Selective Derivatization: Use a derivatization agent that reacts specifically with carboxylic acids before GC-MS analysis.
Analyte Loss During Solvent Evaporation 1. High Volatility: this compound is a volatile compound and can be lost during solvent removal under a stream of nitrogen or in a rotary evaporator.1. Gentle Evaporation: Use a gentle stream of nitrogen and avoid excessive heat. 2. Use a Keeper Solvent: Add a small amount of a high-boiling, non-volatile solvent to the extract before evaporation to trap the more volatile analytes. 3. Avoid Complete Dryness: Do not evaporate the solvent to complete dryness. Reconstitute the sample in a small volume of a suitable solvent for analysis.
Contamination in GC-MS Analysis 1. Contaminated Solvents or Reagents: Solvents, water, or derivatizing agents may contain trace amounts of fatty acids or phthalates.[17] 2. Leaching from Plasticware: Plastic tubes or pipette tips can leach plasticizers.[17] 3. System Contamination: The GC inlet, column, or septa can be sources of contamination.[17]1. Run Blanks: Analyze a solvent blank and a method blank to identify the source of contamination.[17] 2. Use High-Purity Reagents: Use high-purity, GC-grade solvents and reagents. 3. Use Glassware: Whenever possible, use glassware instead of plasticware. If plasticware is necessary, rinse it with a clean solvent before use.[18] 4. System Maintenance: Regularly clean the GC inlet and replace the septum and liner.[17]

Quantitative Data on Extraction Methods

The following tables summarize the performance of different extraction methods for short-chain fatty acids, including this compound, from various matrices.

Table 1: Comparison of Extraction Solvent Efficiency for Short-Chain Fatty Acids

Solvent SystemMatrixRecovery Rate (%)Reference
Methyl tert-butyl ether (MTBE)Aqueous samples~95%[5]
Diethyl etherAqueous samples~90%[5]
Chloroform:Methanol (2:1)Photosynthetic tissuesHigh (qualitative)[19]
Hexane:Isopropanol (3:2)Liver tissue87-120%[6]
Ethanol (70%)Mentha longifoliaHigh yield (qualitative)[8]

Table 2: Performance of Advanced Extraction Techniques for Fatty Acids

Extraction MethodKey ParametersAdvantagesDisadvantagesReference(s)
Ultrasound-Assisted Extraction (UAE) Time: 20-30 min; Temp: 40-50°C; Solvent: Ethanol or Hexane/IsopropanolReduced extraction time, lower solvent consumption, increased yield.Potential for free radical formation, requires specialized equipment.[6][20][21]
Microwave-Assisted Extraction (MAE) Time: 10-15 min; Temp: 70-100°C; Solvent: EthanolVery short extraction time, high efficiency, reduced solvent use.Requires specialized equipment, potential for thermal degradation if not optimized.[7][10][11][22]
Solid-Phase Microextraction (SPME) Fiber: Polyacrylate; Mode: HeadspaceSolvent-free, simple, sensitive, suitable for volatile compounds.Fiber has a limited lifespan, competition for adsorption on the fiber can occur.[12][13][14][23]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is suitable for the extraction of this compound from plant materials like fruits and leaves.

  • Sample Preparation:

    • Homogenize 5 g of the fresh plant material or use 1 g of dried and powdered material.

  • Acidification:

    • Add 20 mL of distilled water to the sample and adjust the pH to 2.0-3.0 using 1M HCl.

  • Extraction:

    • Add 20 mL of a 3:2 (v/v) mixture of isopropanol and n-hexane.

    • Place the sample in an ultrasonic bath.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 40°C.[8]

  • Phase Separation:

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection and Analysis:

    • Carefully collect the upper organic layer containing the extracted this compound.

    • The extract can be concentrated under a gentle stream of nitrogen if necessary and analyzed by GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound

This is a classic method for extracting short-chain fatty acids from aqueous samples.

  • Sample Preparation:

    • Take 1 mL of the aqueous sample (e.g., fruit juice, fermentation broth).

  • Acidification:

    • Add 100 µL of 5M HCl to acidify the sample to a pH of approximately 2.

  • Extraction:

    • Add 2 mL of methyl tert-butyl ether (MTBE).

    • Vortex the mixture for 2 minutes.

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection and Analysis:

    • Transfer the upper organic layer to a clean vial for GC-MS analysis.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) of this compound

This solvent-free method is ideal for analyzing volatile compounds like this compound.

  • Sample Preparation:

    • Place 1 g of the homogenized sample into a 20 mL headspace vial.

    • Add 1 g of sodium chloride to facilitate the release of volatile compounds into the headspace.

  • Extraction:

    • Seal the vial and place it in a heating block at 60°C.

    • Expose an 85 µm polyacrylate SPME fiber to the headspace of the sample for 30 minutes with agitation.[12]

  • Desorption and Analysis:

    • Retract the fiber and immediately insert it into the injection port of a GC-MS heated to 250°C for 5 minutes to desorb the analytes.

Diagrams

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Start Natural Matrix (e.g., Fruit, Leaf) Homogenize Homogenization/ Grinding Start->Homogenize Acidify Acidification (pH 2-3) Homogenize->Acidify LLE Liquid-Liquid Extraction (e.g., MTBE) Acidify->LLE UAE Ultrasound-Assisted Extraction Acidify->UAE MAE Microwave-Assisted Extraction Acidify->MAE SPME HS-SPME Acidify->SPME Separate Phase Separation/ Filtration LLE->Separate UAE->Separate MAE->Separate End GC-MS Analysis SPME->End Thermal Desorption Cleanup SPE Cleanup (Optional) Separate->Cleanup Concentrate Concentration Separate->Concentrate Cleanup->Concentrate Concentrate->End

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Logic Start Low Extraction Yield? Check_pH Is pH between 2-3? Start->Check_pH Yes Check_Solvent Is solvent optimal? Check_pH->Check_Solvent Yes Adjust_pH Adjust pH with HCl Check_pH->Adjust_pH No Check_Params Are time/power sufficient? Check_Solvent->Check_Params Yes Test_Solvents Test different solvents (e.g., MTBE, Ethanol) Check_Solvent->Test_Solvents No Success Yield Improved Check_Params->Success Yes Increase_Params Increase time/power Check_Params->Increase_Params No Adjust_pH->Check_pH Re-test Test_Solvents->Check_Solvent Re-test Increase_Params->Check_Params Re-test

References

Strategies to improve the selectivity of 2-Hexenoic acid hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective hydrogenation of 2-Hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary products in the hydrogenation of this compound?

A1: The hydrogenation of this compound, an α,β-unsaturated carboxylic acid, can yield several products depending on the reaction conditions and catalyst used. The main products are Hexanoic acid (from the hydrogenation of the C=C bond), 2-Hexenol (from the hydrogenation of the C=O group), and Hexanol (from the complete hydrogenation of both C=C and C=O bonds). The goal is typically to selectively hydrogenate one functional group while preserving the other.

Q2: Which catalysts are commonly used for the selective hydrogenation of this compound?

A2: A variety of heterogeneous catalysts are employed. Noble metals like Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Rhodium (Rh) are common.[1] Bimetallic catalysts, such as Pd-Re/TiO2, have been developed to enhance selectivity towards the C=C bond hydrogenation, yielding this compound from sorbic acid.[2] The choice of catalyst is critical for directing the reaction towards the desired product.

Q3: How does the catalyst support influence selectivity?

A3: The catalyst support plays a crucial role through metal-support interactions. The acidity and basicity of the support can influence the adsorption of the reactant and, consequently, the selectivity.[3] For instance, partially reduced tin oxide supports have been shown to alter the adsorption mode of carboxylic acids, favoring the activation of the COOH group.[2] Tuning the population density of acid sites on a support can significantly improve catalytic performance while maintaining product selectivity.[4]

Q4: Can the solvent affect the outcome of the hydrogenation?

A4: Yes, the solvent can have a profound impact on both the reaction rate and selectivity.[5][6] Solvents can influence the solubility of hydrogen, the interaction of the substrate with the catalyst surface, and the stability of intermediates.[7] For example, in the hydrogenation of similar α,β-unsaturated compounds, polar solvents can favor the hydrogenation of the C=O bond, while non-polar solvents may favor the C=C bond hydrogenation.[5]

Troubleshooting Guide

Issue 1: Low Selectivity towards Hexanoic Acid (C=C bond hydrogenation)

Possible Causes:

  • Incorrect Catalyst Choice: The catalyst may have a high affinity for hydrogenating the carboxylic acid group. For example, some Ru-based catalysts are known for reducing carboxylic acids.[8]

  • Suboptimal Reaction Conditions: High temperatures and pressures can lead to over-hydrogenation or hydrogenation of the less reactive functional group.[9]

  • Unfavorable Adsorption: The this compound molecule may be adsorbing on the catalyst surface via its carboxyl group, promoting its reduction.

Troubleshooting Steps:

  • Catalyst Selection:

    • Switch to a catalyst known for high C=C bond selectivity, such as Palladium-based catalysts (e.g., Pd/C).

    • Consider bimetallic catalysts. The addition of a second metal like Rhenium (Re) or Tin (Sn) can modify the electronic properties of the primary metal (e.g., Pd or Pt), hindering the hydrogenation of the carboxylic acid group.[2]

  • Optimize Reaction Conditions:

    • Temperature: Start with lower temperatures (e.g., 25-50°C) and gradually increase if the reaction rate is too slow.

    • Pressure: Use lower hydrogen pressures (e.g., 1-5 bar). High pressures often lead to a loss of selectivity.

  • Solvent Modification:

  • Use of Additives:

    • The addition of a weak Lewis acid might inhibit the hydrogenation of the C=O bond, thereby improving selectivity towards C=C bond reduction.[10]

Issue 2: Low Selectivity towards 2-Hexenol (C=O bond hydrogenation)

Possible Causes:

  • High C=C Hydrogenation Activity of Catalyst: Catalysts like Palladium are extremely active for C=C bond hydrogenation, making it difficult to selectively reduce the carboxyl group.

  • Steric Hindrance: The C=C bond is generally more accessible to the catalyst surface than the carboxylic acid group.

  • Thermodynamic Disadvantage: Hydrogenation of the C=C bond is often thermodynamically favored over the C=O bond.[11]

Troubleshooting Steps:

  • Catalyst Strategy:

    • Employ catalysts with a higher affinity for oxygen-containing functional groups. Bimetallic systems like Pt-Sn or Rh-Sn are known to promote the hydrogenation of carbonyl groups.[12] The interaction between Pt and SnOx species is key for activating the COOH group.[2]

    • Consider using catalysts with specific morphologies or promoters that favor the adsorption of the molecule via the carboxyl group.

  • Support Modification:

    • Use supports that can enhance the adsorption of the carboxyl group. Basic supports may interact more strongly with the acidic functionality.

  • Reaction Condition Tuning:

    • Adjusting temperature and pressure can sometimes shift the selectivity, although this is often challenging for this specific transformation.

  • Alternative Reagents:

    • If heterogeneous catalysis with H₂ is unsuccessful, consider alternative reduction methods using chemoselective reducing agents like lithium tris(t-butoxy)aluminum hydride, which are known to reduce carboxylic acids to aldehydes/alcohols.[13]

Issue 3: Rapid Catalyst Deactivation

Possible Causes:

  • Poisoning: Impurities in the reactant, solvent, or hydrogen gas (e.g., sulfur or nitrogen compounds, carbon monoxide) can irreversibly adsorb to the active sites of the catalyst.[14]

  • Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits (coke) that block active sites and pores.[15]

  • Sintering: At elevated temperatures, the small metal nanoparticles on the support can agglomerate into larger particles, reducing the active surface area.[15]

  • Leaching: The active metal may dissolve into the reaction medium, especially under acidic or basic conditions.

Troubleshooting Steps:

  • Purify Reactants: Ensure the this compound, solvent, and hydrogen gas are of high purity.

  • Optimize Temperature: Lower the reaction temperature to minimize coking and sintering.[14]

  • Ensure Good Mass Transfer: Use efficient stirring to prevent localized high concentrations of reactants on the catalyst surface, which can lead to coke formation.[14]

  • Catalyst Regeneration:

    • For deactivation by coking, a controlled oxidation (calcination) followed by reduction may regenerate the catalyst.[16]

    • Deactivation by sintering is generally irreversible.

  • Characterize the Spent Catalyst: Use techniques like TEM, TGA, and XPS to identify the cause of deactivation (sintering, coking, or poisoning) and guide future prevention strategies.[14]

Quantitative Data Summary

The following tables summarize performance data for relevant catalytic systems in the selective hydrogenation of unsaturated acids.

Table 1: Performance of Bimetallic Catalysts in Selective Hydrogenation

Catalyst Substrate Desired Product Conversion (%) Selectivity (%) Reaction Conditions Reference
Pd-Re/TiO₂ Sorbic Acid This compound High High Mild Conditions [2]
Pt-Sn/Al₂O₃ Benzoic Acid Benzyl Alcohol >95 >95 Mild Conditions [2]
Rh(1%)-Sn(4%)-B/γ-Al₂O₃ Oleic Acid Oleyl Alcohol High Maximum Yield Not Specified [12]

| Pd₅.₀Ag/ZnO/SMF | Dehydroisophytol | Isophytol | ≥99 | 93 | Not Specified |[17] |

Table 2: Effect of Solvent on Cinnamaldehyde (B126680) (CAL) Hydrogenation over 5 wt% Pd/C

Solvent Main Product CAL Conversion (%) Selectivity (%)
2-Propanol Hydrocinnamaldehyde (HCAL) 100 ~90 (to HCAL)
Tetrahydrofuran Hydrocinnamaldehyde (HCAL) 100 ~95 (to HCAL)
Pyridine Cinnamyl Alcohol (COL) <20 ~60 (to COL)
4-Methylpyridine Cinnamyl Alcohol (COL) <20 ~60 (to COL)

(Data adapted from a study on a similar α,β-unsaturated system to illustrate solvent effects.[5])

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Batch Reactor
  • Reactor Preparation: Add the catalyst (e.g., 5 mol% of Pd/C) and a magnetic stir bar to a high-pressure batch reactor.

  • Reactant Addition: In a separate flask, dissolve a known quantity of this compound in the chosen solvent (e.g., 20 mL of ethanol).

  • System Assembly: Transfer the solution to the reactor. Seal the reactor securely.

  • Inerting: Purge the reactor 3-5 times with an inert gas (e.g., Nitrogen or Argon) to remove all air.

  • Hydrogenation: Purge the reactor 3-5 times with hydrogen (H₂). Pressurize the reactor to the desired pressure (e.g., 4 bar) with H₂.

  • Reaction: Place the reactor in a heating mantle on a magnetic stir plate. Set the desired temperature (e.g., 40°C) and stirring speed (e.g., 1000 rpm).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Track the consumption of the starting material and the formation of products.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen. Filter the reaction mixture to remove the heterogeneous catalyst. Analyze the final product mixture.

Diagrams

Reaction_Pathway cluster_main Hydrogenation of this compound cluster_products Possible Products 2_Hexenoic_Acid This compound (C=C and C=O bonds) Hexanoic_Acid Hexanoic Acid (C-C and C=O bonds) 2_Hexenoic_Acid->Hexanoic_Acid + H₂ (Selective C=C hydrogenation) 2_Hexenol 2-Hexenol (C=C and C-O bonds) 2_Hexenoic_Acid->2_Hexenol + H₂ (Selective C=O hydrogenation) Hexanol Hexanol (C-C and C-O bonds) Hexanoic_Acid->Hexanol + H₂ (Over-hydrogenation) 2_Hexenol->Hexanol + H₂ (Over-hydrogenation)

Caption: Reaction pathways in the hydrogenation of this compound.

Troubleshooting_Workflow start Low Selectivity Observed catalyst Step 1: Evaluate Catalyst - Is it selective for the target bond? - Consider bimetallic options. start->catalyst conditions Step 2: Optimize Conditions - Lower Temperature? - Lower Pressure? catalyst->conditions solvent Step 3: Change Solvent - Test different polarities. - Aprotic vs. Protic? conditions->solvent additives Step 4: Use Additives - Lewis acids to inhibit C=O reduction? solvent->additives result Improved Selectivity additives->result Success no_change Re-evaluate Problem additives->no_change No Improvement

Caption: Systematic workflow for troubleshooting low selectivity.

Parameter_Influence center Selectivity catalyst Catalyst (Metal, Bimetallic) center->catalyst support Support (Acidity, Porosity) center->support temp Temperature center->temp pressure Pressure center->pressure solvent Solvent (Polarity) center->solvent

Caption: Key experimental parameters influencing hydrogenation selectivity.

References

Technical Support Center: Troubleshooting Poor Resolution of Fatty Acid Isomers in Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatographic analysis of fatty acid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC analysis of fatty acids?

A1: Direct analysis of free fatty acids by GC is challenging due to their low volatility and the polar nature of their carboxyl groups.[1][2][3][4][5][6] These characteristics can lead to poor peak shape, tailing, and inaccurate quantification.[1][2][3] Derivatization, most commonly to fatty acid methyl esters (FAMEs), is a critical step to:

  • Increase Volatility: FAMEs are more volatile than free fatty acids, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[1][2]

  • Improve Peak Shape: Neutralizing the polar carboxyl group minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[1][2]

  • Enhance Separation: Derivatization allows for separation based on other structural features like carbon chain length and the degree, position, and configuration (cis/trans) of double bonds.[1][2]

Q2: What are the common derivatization methods for preparing FAMEs?

A2: The two primary methods for preparing FAMEs are acid-catalyzed and base-catalyzed esterification or transesterification.[1]

  • Acid-Catalyzed Esterification: This method, often using Boron Trifluoride-Methanol (BF3-Methanol), is widely used for its effectiveness in esterifying free fatty acids and transesterifying esterified fatty acids in a single step.[1][2][3]

  • Base-Catalyzed Transesterification: Using reagents like potassium hydroxide (B78521) (KOH) in methanol (B129727), this method is rapid and occurs under mild conditions but is not suitable for derivatizing free fatty acids.[1][6][7]

  • Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can also be used to create volatile derivatives.[2][3][6]

Q3: Which type of GC column is best for separating fatty acid isomers?

A3: The separation of fatty acid isomers, especially cis and trans isomers, necessitates a highly polar stationary phase.[8][9][10][11]

  • Highly Polar Columns: Columns with stationary phases like biscyanopropyl polysiloxane (e.g., SP-2560, HP-88, CP-Sil 88) are specifically designed for the detailed separation of FAME isomers.[8][9][10] These columns provide excellent resolution based on the degree of unsaturation and the position of double bonds.

  • Polyethylene Glycol (PEG) Columns: Columns like DB-WAX or HP-INNOWax are also polar and can be used for general FAME analysis, but they typically offer less resolution for complex cis/trans isomer mixtures compared to highly polar cyanopropyl phases.[8][9]

  • Column Dimensions: For highly complex samples, longer columns (e.g., 100 meters) are often required to achieve the necessary resolution.[8][12]

Q4: How does the oven temperature program affect the separation of fatty acid isomers?

A4: The oven temperature program is a critical parameter for achieving optimal separation. A slow temperature ramp rate is generally preferred to enhance the resolution of closely eluting isomers.[8] The relative elution of some FAME isomers is highly temperature-dependent, and for some complex separations, isothermal analysis at a specific temperature may be necessary.[8][12][13] A multi-ramp program can be effective for samples containing a wide range of FAMEs.[8]

Troubleshooting Guide

Issue: Poor Resolution or Co-elution of Isomers

This is a common challenge, particularly with geometric (cis/trans) and positional isomers. The primary factors to investigate are the GC column and the temperature program.

Potential Cause Recommended Action
Inappropriate GC Column For cis/trans isomer separation, ensure you are using a highly polar cyanopropyl column (e.g., HP-88, SP-2560).[8][9][10] For very complex mixtures, a longer column (e.g., 100m) may be necessary.[8]
Suboptimal Oven Temperature Program Decrease the temperature ramp rate (e.g., to 1-2 °C/min) during the elution of the isomers of interest.[7][8] Consider adding an isothermal hold at a temperature that provides the best separation for critical pairs.[8][13]
High Carrier Gas Flow Rate Reduce the carrier gas flow rate to increase column efficiency and improve resolution, although this will increase analysis time.[7]
Issue: Peak Tailing or Poor Peak Shape

Poor peak shape can be caused by several factors, including issues with the injection, column activity, or incomplete derivatization.

Potential Cause Recommended Action
Incomplete Derivatization Ensure the derivatization reaction has gone to completion.[1] Review and optimize your derivatization protocol. The presence of underivatized fatty acids can lead to tailing peaks.[1][3]
Active Sites in the GC System Use a clean, deactivated injector liner. If the column is old, it may have active sites; consider conditioning or replacing the column.
Low Injector Temperature Increase the injector temperature to ensure complete and rapid vaporization of the sample, typically around 250 °C.[1]
Improper Injection Technique For FAME analysis, cold injection techniques like on-column or programmed-temperature vaporization (PTV) are preferable to classical split injection, which can cause discrimination.[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol

This method is suitable for the esterification of free fatty acids and transesterification of esterified fatty acids.[2][3]

  • Sample Preparation: Weigh 1-25 mg of the lipid sample into a screw-capped glass tube with a PTFE liner. If the sample is in an aqueous solution, it must be evaporated to dryness first.[2]

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the sample.[2]

  • Reaction: Tightly cap the tube and heat it in a water bath or heating block at 60-100°C for 5-60 minutes.[2]

  • Extraction: After cooling, add 1 mL of water and 2 mL of hexane (B92381). Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Drying and Collection: Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate (B86663) to remove residual water.[1][2] The sample is now ready for GC analysis.

Visualization

TroubleshootingWorkflow Troubleshooting Poor Resolution of Fatty Acid Isomers start Poor Resolution of Isomers check_column Is a highly polar cyanopropyl column being used? start->check_column use_polar_column Switch to a highly polar column (e.g., HP-88, SP-2560) check_column->use_polar_column No check_temp_program Is the temperature program optimized? check_column->check_temp_program Yes use_polar_column->check_temp_program optimize_temp Decrease ramp rate (e.g., 1-2 °C/min) Add isothermal holds check_temp_program->optimize_temp No check_peak_shape Are peaks tailing? check_temp_program->check_peak_shape Yes optimize_temp->check_peak_shape check_derivatization Was derivatization complete? check_peak_shape->check_derivatization Yes resolution_ok Resolution Improved check_peak_shape->resolution_ok No optimize_derivatization Optimize derivatization protocol (time, temperature, reagent concentration) check_derivatization->optimize_derivatization No check_injection Is the injection technique and temperature appropriate? check_derivatization->check_injection Yes optimize_derivatization->check_injection optimize_injection Use cold injection (on-column/PTV) Increase injector temperature Use a clean, deactivated liner check_injection->optimize_injection No check_injection->resolution_ok Yes optimize_injection->resolution_ok

Caption: Troubleshooting workflow for poor fatty acid isomer separation in GC.

References

Technical Support Center: Enhancing the Bio-catalytic Production of 2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the bio-catalytic production of 2-Hexenoic acid. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bio-catalytic synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is there low or no conversion of my substrate to this compound?

Answer: Low or no product formation is a common challenge in biocatalysis. Several factors, detailed in the table below, could be contributing to this issue. A systematic investigation of these potential causes is recommended.

Potential CauseRecommended Action
Enzyme Inactivity Confirm the activity of your enzyme stock using a standard assay with a known substrate. Ensure proper storage conditions (-20°C or -80°C in a suitable buffer) to prevent degradation.[1]
Suboptimal Reaction Conditions Optimize pH, temperature, and buffer composition. Most enzymatic reactions have a narrow optimal range for these parameters. Perform small-scale screening experiments to determine the ideal conditions for your specific enzyme.
Cofactor Limitation or Imbalance Ensure the presence of the correct cofactor (e.g., NADH or NADPH) in sufficient concentration.[2] For whole-cell systems, cofactor regeneration may be a limiting factor. Consider engineering the host to improve cofactor availability.
Substrate or Product Inhibition High concentrations of the substrate or the product, this compound, can inhibit enzyme activity. Test a range of substrate concentrations to identify potential inhibition. Consider implementing in situ product removal strategies.
Poor Substrate Binding The enzyme's active site may not be well-suited for the substrate. In silico docking studies can provide insights into substrate binding.[3][1] If poor binding is suspected, consider protein engineering to improve affinity.[3]
Mass Transfer Limitations (Whole-Cell Biocatalysis) In whole-cell systems, the transport of the substrate and product across the cell membrane can be a bottleneck.[4] Permeabilization of the cell membrane (e.g., with detergents or solvents) can sometimes improve transport, but may also affect cell viability.

Question 2: The reaction rate is very slow. How can I increase the speed of this compound production?

Answer: A slow reaction rate can be due to several factors. The following table outlines strategies to enhance the reaction velocity.

StrategyRecommended Action
Increase Enzyme Concentration A higher concentration of the biocatalyst will generally lead to a faster reaction rate, assuming the substrate is not limiting.
Optimize Temperature Gradually increase the reaction temperature in small increments. Be aware that exceeding the enzyme's optimal temperature can lead to rapid denaturation and loss of activity.
Enhance Cofactor Regeneration For reactions requiring cofactors, ensure the regeneration system is highly efficient. In whole-cell systems, this may involve overexpressing enzymes involved in the cofactor regeneration pathway.
Agitation and Mixing In heterogeneous systems (e.g., with immobilized enzymes or whole cells), proper mixing is crucial to overcome diffusion limitations. Optimize the agitation speed in your reactor.

Frequently Asked Questions (FAQs)

Q1: Which class of enzymes is suitable for the production of this compound?

A1: Enoate reductases (ERs), also known as 'Old Yellow Enzymes' (OYEs), are a promising class of enzymes for the synthesis of this compound.[2][5] These enzymes catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as the one present in a precursor like 2-hexenedioic acid.[5][6] However, it is important to note that not all enoate reductases will be active on all substrates, and screening of different ERs is often necessary.[3][1]

Q2: What are the advantages of using a whole-cell biocatalyst for this compound production?

A2: Whole-cell biocatalysis offers several advantages over using isolated enzymes.[4][7] These include:

  • Integrated Cofactor Regeneration: The host organism's metabolic machinery can naturally regenerate expensive cofactors like NADH or NADPH, reducing the overall cost of the process.[4]

  • Enhanced Enzyme Stability: The cellular environment can protect the enzyme from harsh reaction conditions, leading to a longer operational lifespan.[4]

  • Simplified Process: It eliminates the need for costly and time-consuming enzyme purification steps.[4]

Q3: Can product inhibition by this compound be a problem?

A3: Yes, like many carboxylic acids, this compound can cause product inhibition, especially at high concentrations. This can be due to a decrease in the pH of the reaction medium or direct binding to the enzyme's active site. Monitoring the pH and considering techniques like in situ product removal (e.g., through extraction or adsorption) can mitigate this issue.

Q4: What analytical methods are suitable for monitoring the production of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a C18 column) and a UV detector is a common and reliable method for quantifying this compound. Gas Chromatography (GC) after derivatization (e.g., esterification) can also be used.

Experimental Protocols

Protocol 1: Screening of Enoate Reductases for this compound Production

This protocol outlines a general procedure for screening different enoate reductases for their ability to produce this compound from a suitable precursor (e.g., 2-hexenedioic acid).

Materials:

  • Enoate reductase enzymes (e.g., purified or as cell-free extracts)

  • Substrate (e.g., 2-hexenedioic acid)

  • NAD(P)H cofactor

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Quenching solution (e.g., 1 M HCl)

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

  • HPLC or GC for analysis

Procedure:

  • Prepare a stock solution of the substrate in the reaction buffer.

  • In a microcentrifuge tube, combine the reaction buffer, substrate, and NAD(P)H.

  • If using a cofactor regeneration system, add the components to the reaction mixture.

  • Initiate the reaction by adding the enoate reductase enzyme.

  • Incubate the reaction at the desired temperature (e.g., 30°C) with shaking.

  • Take time-point samples and quench the reaction by adding the quenching solution.

  • Extract the product, this compound, with ethyl acetate.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Analyze the sample by HPLC or GC to determine the concentration of this compound.

Protocol 2: Whole-Cell Biocatalysis for this compound Production

This protocol describes a general method for using a recombinant whole-cell biocatalyst (e.g., E. coli) expressing an enoate reductase.

Materials:

  • Recombinant E. coli cells expressing the enoate reductase.

  • Growth medium (e.g., LB or a defined minimal medium).

  • Inducer for protein expression (e.g., IPTG).

  • Reaction medium (e.g., buffered minimal medium containing a carbon source for cofactor regeneration).

  • Substrate (e.g., 2-hexenedioic acid).

  • Analytical standards for this compound.

Procedure:

  • Inoculate a starter culture of the recombinant E. coli and grow overnight.

  • Inoculate a larger culture with the starter culture and grow to a suitable optical density (e.g., OD600 of 0.6-0.8).

  • Induce protein expression with the appropriate inducer and continue cultivation.

  • Harvest the cells by centrifugation and wash with the reaction medium.

  • Resuspend the cells in the reaction medium to a desired cell density.

  • Add the substrate to initiate the biotransformation.

  • Incubate the reaction under controlled conditions (temperature, pH, aeration).

  • Periodically withdraw samples and separate the cells from the supernatant by centrifugation.

  • Analyze the supernatant for the concentration of this compound using HPLC or GC.

Data Presentation

The following tables provide hypothetical quantitative data to illustrate the effects of different experimental parameters on the bio-catalytic production of this compound.

Table 1: Effect of pH on Enoate Reductase Activity

pHInitial Reaction Rate (µM/min)Final Titer (mM)
6.05.21.8
6.512.84.5
7.025.18.9
7.518.46.5
8.09.73.4

Table 2: Effect of Substrate Concentration on this compound Production

Substrate Concentration (mM)Yield (%)Volumetric Productivity (g/L/h)
10950.21
20880.38
50750.82
100521.14
200311.36

Visualizations

experimental_workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis culture Culture Growth (Recombinant E. coli) induction Protein Expression Induction (IPTG) culture->induction harvest Cell Harvesting & Washing induction->harvest resuspension Cell Resuspension in Reaction Medium harvest->resuspension Transfer Cells substrate_add Substrate Addition (e.g., 2-hexenedioic acid) resuspension->substrate_add incubation Incubation (Controlled Temp, pH) substrate_add->incubation sampling Periodic Sampling incubation->sampling Monitor Reaction separation Cell Separation (Centrifugation) sampling->separation analysis Supernatant Analysis (HPLC/GC) separation->analysis troubleshooting_logic start Low/No 2-Hexenoic Acid Production check_enzyme Is the enzyme active? start->check_enzyme check_conditions Are reaction conditions optimal (pH, temp)? check_enzyme->check_conditions Yes solution_enzyme Verify enzyme activity with a standard assay. check_enzyme->solution_enzyme No check_cofactor Is the cofactor present and regenerating? check_conditions->check_cofactor Yes solution_conditions Optimize pH and temperature. check_conditions->solution_conditions No check_inhibition Is there substrate/ product inhibition? check_cofactor->check_inhibition Yes solution_cofactor Ensure cofactor supply and regeneration. check_cofactor->solution_cofactor No solution_inhibition Vary substrate conc. & consider product removal. check_inhibition->solution_inhibition Possible

References

Technical Support Center: High-Purity 2-Hexenoic Acid Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-Hexenoic acid to achieve high purity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization should dissolve the solute well at high temperatures but poorly at low temperatures. Based on solubility data, a mixed solvent system of ethanol (B145695) and water, or methanol (B129727) and water, is recommended. Hexane can also be used, particularly for removing more polar impurities. The choice of solvent may depend on the specific impurities present in your sample.

Q2: My this compound is an oil at room temperature. Can I still recrystallize it?

A2: Yes, this compound has a melting point that can be close to room temperature (around 33-35°C). If your lab's ambient temperature is high, it may appear as an oil. Cooling the sample should solidify it. Recrystallization is still a viable purification method, and the procedure should be followed as with a solid starting material.

Q3: Why are no crystals forming even after the solution has cooled?

A3: Several factors could be at play:

  • Too much solvent: If an excessive amount of solvent was used, the solution may not be supersaturated upon cooling. Try evaporating some of the solvent to increase the concentration of this compound.

  • Supersaturation without nucleation: The solution may be supersaturated, but crystal growth has not been initiated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Inappropriate solvent: The chosen solvent may not be suitable for your specific sample and impurity profile.

Q4: The recrystallized product is still impure. What can I do?

A4: If the purity has not significantly improved, consider the following:

  • Perform a second recrystallization: Repeating the process can further refine the product.

  • Change the solvent system: Impurities that are co-crystallizing with your product in one solvent may be more soluble in another.

  • Hot filtration: If insoluble impurities are present, a hot filtration step should be included to remove them before cooling the solution.

  • Charcoal treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them.

Q5: What are the common impurities in commercial this compound?

A5: Common impurities can arise from the synthesis process, which often involves the condensation of butyraldehyde (B50154) and malonic acid.[1][2] Potential impurities include unreacted starting materials, isomers (such as 3-hexenoic acid), and higher molecular weight condensation byproducts. The purification process itself can also introduce residual solvents.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of this compound, causing it to melt before dissolving.Use a lower-boiling point solvent or a mixed solvent system to lower the dissolution temperature.
The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery Too much solvent was used, and a significant amount of product remains in the mother liquor.Concentrate the mother liquor and cool to obtain a second crop of crystals. Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated. Add a small amount of extra hot solvent before filtration.
Discolored Crystals Colored impurities are present in the starting material.Add a small amount of activated charcoal to the hot solution before filtration.
No Crystal Formation The solution is not supersaturated (too much solvent).Evaporate some of the solvent and allow the solution to cool again.
Lack of nucleation sites for crystal growth.Scratch the inner surface of the flask with a glass rod or add a seed crystal.

Quantitative Data

Table 1: Physical Properties of trans-2-Hexenoic Acid

PropertyValueReference(s)
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Melting Point33-35 °C
Boiling Point217 °C
Density0.965 g/mL at 25 °C

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterSlightly solubleCan be used as an anti-solvent in a mixed solvent system.
EthanolSolubleA good candidate for the primary solvent in a mixed solvent system.
MethanolSolubleAnother good candidate for the primary solvent.[3][4]
Diethyl EtherSolubleCan be used for extraction but may be too good of a solvent for recrystallization alone.[5]
HexaneSparingly solubleUseful for removing more polar impurities or as the anti-solvent.[6]
TolueneSolubleCan be used, especially for aromatic impurities.[5]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethanol to the flask while stirring and gently heating on a hot plate. Continue adding hot ethanol portion-wise until the this compound is fully dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper into the clean, hot flask.

  • Addition of Anti-Solvent:

    • While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For faster drying, a vacuum oven at a low temperature can be used.

Visualizations

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_antisolvent Add Hot Water until Turbid hot_filtration->add_antisolvent Filtrate impurities_removed Insoluble Impurities Removed hot_filtration->impurities_removed Insoluble Impurities reheat Reheat to Clarify add_antisolvent->reheat cool_rt Cool Slowly to Room Temperature reheat->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Solvent Mixture filter->wash dry Dry Crystals wash->dry end High-Purity This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start No Crystals Formed check_saturation Is the solution cloudy or were crystals previously seen? start->check_saturation oiling_out Product Oiling Out? start->oiling_out impure_crystals Crystals are Impure? start->impure_crystals too_much_solvent Too Much Solvent check_saturation->too_much_solvent No no_nucleation No Nucleation check_saturation->no_nucleation Yes evaporate Evaporate some solvent and cool again too_much_solvent->evaporate scratch Scratch flask or add seed crystal no_nucleation->scratch reheat_add_solvent Reheat and add more of the better solvent oiling_out->reheat_add_solvent Yes slow_cool Cool more slowly reheat_add_solvent->slow_cool rerun Perform a second recrystallization impure_crystals->rerun Yes change_solvent Try a different solvent system rerun->change_solvent charcoal Use activated charcoal for colored impurities change_solvent->charcoal

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: 2-Hexenoic Acid Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of 2-Hexenoic acid during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, protected from light.[1] The container should be tightly sealed, and for optimal preservation, storing under an inert atmosphere (e.g., argon or nitrogen) is advised to minimize oxidation.[2][3] For solid forms, storage at 2-8°C is recommended.[4]

Q2: I noticed a discoloration (yellowing) of my this compound sample. What could be the cause?

A2: Discoloration of this compound is often an indicator of degradation, likely due to oxidation or polymerization.[5] Exposure to air (oxygen), light, or elevated temperatures can initiate these chemical processes. The double bond in the molecule is particularly susceptible to oxidation.[5]

Q3: Can I store this compound in a solution?

A3: While storing this compound as a solid is generally preferred to minimize solvent-mediated degradation, it can be stored in solution for short periods.[5] If preparing an aqueous solution, it is advisable to use a buffered system to maintain a stable pH, ideally in the slightly acidic to neutral range (pH 4-7), to minimize base-catalyzed degradation.[5]

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways for this compound, an α,β-unsaturated carboxylic acid, include:

  • Oxidation: The double bond is susceptible to oxidation, which can be triggered by light, heat, or the presence of oxygen and metal ions. This can lead to the formation of epoxides, aldehydes, or ketones.[5][6]

  • Polymerization: The activated double bond can undergo polymerization, leading to the formation of oligomers and polymers.[3] This can be initiated by free radicals or ionic species.

  • Isomerization: Exposure to light can cause isomerization of the trans (E) isomer to the cis (Z) isomer.[7]

  • Acid-Catalyzed Reactions: In strongly acidic conditions, intramolecular reactions can occur, potentially leading to the formation of lactones if the double bond is in a suitable position.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing/Browning) of Solid or Solution Oxidation or polymerization due to exposure to air, light, or heat.Store the compound under an inert atmosphere (argon or nitrogen). Protect from light by using amber vials or storing in the dark. Store at recommended cool temperatures (2-8°C for solids).
Change in pH of an Aqueous Solution Formation of acidic degradation byproducts.If possible, store in an anhydrous state. For aqueous solutions, use a buffered system to maintain a stable pH (typically pH 4-7).[5]
Appearance of a Precipitate or Cloudiness in Solution Polymerization or formation of insoluble degradation products.Filter the solution before use. Re-evaluate storage conditions, particularly temperature and exposure to light, which can initiate polymerization.
Loss of Potency or Inconsistent Experimental Results General degradation of the compound.Verify the purity of your sample using a stability-indicating analytical method like HPLC-UV (see Experimental Protocols). Review all storage and handling procedures to identify potential sources of degradation.
New or Unexpected Peaks in HPLC/GC Analysis Presence of degradation products or impurities.Perform a forced degradation study to identify potential degradation products and their retention times. Use a mass spectrometry (MS) detector for peak identification.

Degradation Profile of this compound Under Stress Conditions

The following table summarizes the expected degradation of this compound under various stress conditions. The data presented is illustrative and based on general knowledge of α,β-unsaturated carboxylic acids. Specific degradation rates will depend on the exact experimental conditions.

Stress Condition Parameter Condition Expected Degradation (%) Potential Degradation Products
Acidic Hydrolysis pH2 (with HCl)5 - 15Isomers, potential lactonization byproducts
Basic Hydrolysis pH10 (with NaOH)10 - 25Salts of degradation products, potential polymerization
Oxidative Reagent3% H₂O₂15 - 40Epoxides, aldehydes, shorter-chain carboxylic acids
Thermal Temperature60°C5 - 20Decarboxylation products, isomers, oligomers
Photolytic Light SourceUV Lamp (254 nm)20 - 50cis/trans isomers, photodimers, photo-oxidation products

Experimental Protocols

Stability-Indicating HPLC-UV Method for this compound

This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for mobile phase adjustment).

  • Reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the mobile phase.

  • For stability samples, dissolve or dilute the sample in the mobile phase to a similar concentration.

4. Analysis:

  • Inject the prepared samples and reference standard into the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • Degradation products will appear as separate peaks. The percentage of degradation can be calculated based on the peak areas.

Visualizing Degradation and Troubleshooting

Chemical Degradation Pathways of this compound

cluster_oxidation Oxidation (O2, Light, Heat) cluster_polymerization Polymerization (Radicals, Ions) cluster_isomerization Isomerization (Light) 2-Hexenoic_Acid 2-Hexenoic_Acid Epoxide Epoxide 2-Hexenoic_Acid->Epoxide O Aldehydes_Ketones Aldehydes/Ketones 2-Hexenoic_Acid->Aldehydes_Ketones O3 or other oxidants Oligomers_Polymers Oligomers/Polymers 2-Hexenoic_Acid->Oligomers_Polymers Initiator cis-2-Hexenoic_Acid cis-2-Hexenoic_Acid 2-Hexenoic_Acid->cis-2-Hexenoic_Acid hv

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for Suspected Degradation

start Suspected Degradation of This compound Sample visual_inspection Visual Inspection (Discoloration, Precipitate) start->visual_inspection analytical_check Perform Analytical Check (e.g., HPLC-UV) visual_inspection->analytical_check Yes no_degradation No Significant Degradation visual_inspection->no_degradation No compare_standard Compare to Reference Standard analytical_check->compare_standard degradation_confirmed Degradation Confirmed compare_standard->degradation_confirmed Significant Deviation compare_standard->no_degradation Within Specification review_storage Review Storage Conditions (Temp, Light, Atmosphere) degradation_confirmed->review_storage end Continue Experiment with Stable Sample no_degradation->end review_handling Review Experimental Handling (Solvents, pH, Exposure Time) review_storage->review_handling implement_changes Implement Corrective Actions review_handling->implement_changes implement_changes->end

Caption: A logical workflow for troubleshooting suspected degradation.

References

Validation & Comparative

2-Hexenoic Acid vs. Sorbic Acid: A Comparative Guide for Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-hexenoic acid and sorbic acid as food preservatives, focusing on their antimicrobial efficacy, mechanisms of action, and practical applications. The information is intended for researchers, scientists, and professionals in the field of drug and food ingredient development. While sorbic acid is a well-established and extensively studied food preservative, this compound presents as a compound with recognized antimicrobial properties, though its application as a primary food preservative is less documented.

I. Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these acids is crucial for their application in food systems.

PropertyThis compoundSorbic Acid (2,4-Hexadienoic Acid)
Chemical Formula C6H10O2C6H8O2[1]
Molar Mass 114.14 g/mol 112.13 g/mol [1]
Appearance Colorless crystalline solidColorless solid[1]
Solubility in Water Slightly solubleSlightly soluble (1.6 g/L at 20 °C)[1]
pKa ~4.84.76 at 25 °C[1]
Regulatory Status Generally Recognized as Safe (GRAS) as a flavoring agent by the FDA[2]Generally Recognized as Safe (GRAS) by the FDA[3]

II. Antimicrobial Efficacy: A Comparative Overview

Sorbic acid is renowned for its strong inhibitory action against yeasts and molds, making it a staple preservative in the food industry.[3][4] Its effectiveness against bacteria is more selective. The antimicrobial activity of both acids is highly dependent on pH, with the undissociated form, prevalent at lower pH, being the most effective.[4]

Information on the broad-spectrum antimicrobial efficacy of this compound as a food preservative is less comprehensive. However, studies have indicated its potential against various microorganisms.

Minimum Inhibitory Concentration (MIC) Data
MicroorganismSorbic Acid MIC (ppm)pHReference
Saccharomyces cerevisiae50 - 4003.5 - 5.5Varies with strain and conditions
Aspergillus niger100 - 10004.5Varies with strain and conditions
Penicillium spp.100 - 8004.5Varies with strain and conditions
Escherichia coli>10006.0Generally less effective
Lactobacillus spp.>10006.0Generally less effective

Note: The efficacy of sorbic acid is significantly influenced by the specific microbial strain, the composition of the food matrix, and environmental factors such as temperature and water activity.

III. Mechanism of Antimicrobial Action

The antimicrobial mechanisms of weak organic acids like sorbic acid are multifaceted. The prevailing theory for sorbic acid involves the following steps:

  • Passive Diffusion: The undissociated acid passively diffuses across the microbial cell membrane.

  • Intracellular pH Drop: Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and acidifying the cell's interior.

  • Metabolic Inhibition: This internal pH drop and the accumulation of the acid anion inhibit crucial metabolic functions. Sorbic acid has been shown to inhibit various enzymes, including those involved in carbohydrate metabolism and the citric acid cycle.[5]

The precise antimicrobial mechanism of this compound is not as extensively characterized but is presumed to follow a similar principle of disrupting cell membrane function and intracellular pH homeostasis due to its nature as a weak organic acid.

Signaling Pathway Diagram: General Mechanism of Weak Acid Preservatives

WeakAcidMechanism cluster_outside Extracellular Environment (Low pH) cluster_membrane Cell Membrane cluster_inside Cytoplasm (Higher pH) Undissociated Acid (HA) Undissociated Acid (HA) Passive Diffusion Passive Diffusion Undissociated Acid (HA)->Passive Diffusion Enters cell Dissociation Dissociation Passive Diffusion->Dissociation H+ H+ Dissociation->H+ Releases proton A- A- Dissociation->A- Releases anion Intracellular pH Drop Intracellular pH Drop H+->Intracellular pH Drop Enzyme Inhibition Enzyme Inhibition A-->Enzyme Inhibition Metabolic Disruption Metabolic Disruption Intracellular pH Drop->Metabolic Disruption Enzyme Inhibition->Metabolic Disruption

Caption: General mechanism of weak acid preservatives.

IV. Experimental Protocols

For a direct and objective comparison of this compound and sorbic acid, standardized experimental protocols are essential.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of the preservatives against relevant food spoilage microorganisms.

Objective: To determine the lowest concentration of this compound and sorbic acid that inhibits the visible growth of a target microorganism.

Materials:

  • Test compounds: this compound and sorbic acid

  • Target microorganisms (e.g., Saccharomyces cerevisiae, Aspergillus niger, Penicillium chrysogenum, Escherichia coli, Lactobacillus plantarum)

  • Appropriate broth medium (e.g., Sabouraud Dextrose Broth for yeasts and molds, Nutrient Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and sorbic acid in a suitable solvent (e.g., ethanol (B145695) or dimethyl sulfoxide) and sterilize by filtration.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate broth medium directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism, adjusted to a specific cell density (e.g., 10^5 CFU/mL for bacteria and yeasts, 10^4 spores/mL for molds).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive controls (microorganism in broth without preservative) and negative controls (broth only).

  • Incubation: Incubate the plates under optimal conditions for the target microorganism (e.g., 25-30°C for yeasts and molds, 37°C for bacteria) for a specified period (e.g., 24-72 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity for bacteria and yeasts, mycelial growth for molds) is observed. This can be confirmed by measuring the optical density using a spectrophotometer.

Experimental Workflow: MIC Determination

MIC_Workflow A Prepare Stock Solutions (this compound & Sorbic Acid) B Perform Serial Dilutions in 96-well plate A->B D Inoculate Wells B->D C Prepare Standardized Microbial Inoculum C->D E Incubate Plates D->E F Observe for Growth (Visual & Spectrophotometric) E->F G Determine MIC F->G

References

A Comparative Analysis of the Antimicrobial Efficacy of 2-Hexenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for novel antimicrobial agents, fatty acids have emerged as a promising class of natural compounds with broad-spectrum activity. Among these, the short-chain unsaturated fatty acid, 2-hexenoic acid, exists as two geometric isomers: (E)-2-hexenoic acid (trans-2-hexenoic acid) and (Z)-2-hexenoic acid (cis-2-hexenoic acid). The spatial arrangement of their double bond significantly influences their physicochemical properties and, consequently, their biological activity. This guide provides a comparative overview of the antimicrobial properties of these isomers, supported by available experimental data and methodologies, to assist researchers and drug development professionals in this field.

Comparative Antimicrobial Activity

Direct comparative studies on the antimicrobial activity of (E)-2-hexenoic acid and (Z)-2-hexenoic acid against a wide range of microorganisms are limited in publicly available literature. However, research on the individual isomers and related unsaturated fatty acids provides insights into their potential efficacy.

(E)-2-Hexenoic Acid (trans-2-Hexenoic Acid): This isomer has been the subject of more extensive research, demonstrating notable antiviral properties. Studies have shown its efficacy against certain viruses, suggesting a potential role in antiviral drug development. While specific minimum inhibitory concentration (MIC) values against bacteria and fungi are not extensively documented in comparative studies, its activity is often considered in the broader context of unsaturated fatty acids, which are known to disrupt microbial cell membranes.

(Z)-2-Hexenoic Acid (cis-2-Hexenoic Acid): Specific data on the antimicrobial activity of the (Z)-isomer is scarce. General trends observed in other unsaturated fatty acid isomers suggest that the cis configuration can influence membrane fluidity to a greater extent than the trans configuration, which may correlate with antimicrobial potency. However, without direct experimental data, this remains a point of speculation for this compound.

Due to the lack of direct comparative quantitative data, the following table presents a summary of known activities for (E)-2-hexenoic acid and contextual information for the (Z)-isomer based on related compounds.

IsomerMicroorganismActivity TypeConcentrationCitation
(E)-2-Hexenoic Acid Coxsackievirus B3 (CVB3)AntiviralEC50: 2.9 µM
Enterovirus A71 (EV-A71)AntiviralEC50: 3.21 µM
(Z)-2-Hexenoic Acid Various Bacteria & FungiAntimicrobialData not available-

Note: The absence of data for (Z)-2-hexenoic acid highlights a significant research gap. Further studies are required to elucidate its antimicrobial spectrum and potency in comparison to the (E)-isomer.

Postulated Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of unsaturated fatty acids are generally attributed to their ability to interfere with the microbial cell membrane and intracellular processes. While specific pathways for each this compound isomer are not fully elucidated, the following diagram illustrates the generally accepted mechanisms for unsaturated fatty acids.

cluster_0 Unsaturated Fatty Acid cluster_1 Microbial Cell UFA (E)- or (Z)-2-Hexenoic Acid Membrane Cell Membrane UFA->Membrane Disruption of Membrane Integrity FattyAcidSynth Fatty Acid Synthesis (FabI Inhibition) UFA->FattyAcidSynth Inhibition Replication DNA/RNA Replication UFA->Replication Inhibition Lysis Cell Lysis Membrane->Lysis Increased Permeability

Figure 1: Postulated antimicrobial mechanisms of unsaturated fatty acids.

Experimental Protocols

The determination of the antimicrobial activity of this compound isomers is typically performed using standardized methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Reagents and Microorganisms:

  • This compound Isomer Stock Solutions: Prepare high-concentration stock solutions of (E)- and (Z)-2-hexenoic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) that does not interfere with microbial growth at the final concentration.
  • Microbial Culture: Prepare a fresh overnight culture of the test microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
  • Inoculum Preparation: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Assay Procedure:

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound isomer stock solutions in the appropriate broth medium to achieve a range of desired concentrations.
  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.
  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.
  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

3. Determination of MIC:

  • After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the this compound isomer at which no visible growth is observed.

The following diagram illustrates the workflow for the broth microdilution assay.

Start Start Prep_Stock Prepare Stock Solutions of this compound Isomers Start->Prep_Stock Prep_Inoculum Prepare and Standardize Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Experimental workflow for MIC determination by broth microdilution.

Conclusion

While (E)-2-hexenoic acid has demonstrated antiviral activity, a comprehensive understanding of the comparative antimicrobial profiles of both (E)- and (Z)-2-hexenoic acid isomers is currently hampered by a lack of direct comparative studies. The general mechanisms of action for unsaturated fatty acids suggest that both isomers are likely to exert their effects through membrane disruption and inhibition of essential cellular processes. To fully assess their potential as antimicrobial agents, further research is critically needed to establish their respective spectra of activity, determine their minimum inhibitory and bactericidal/fungicidal concentrations, and elucidate any isomer-specific mechanisms of action. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative investigations.

A Comparative Guide to the Validation of Analytical Methods for 2-Hexenoic Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of 2-Hexenoic acid and its analogs in biological fluids. Due to a lack of extensive, publicly available validated methods specifically for this compound, this document leverages a validated method for a closely related structural analog, sorbic acid (2,4-hexadienoic acid), to illustrate the principles and performance of a typical High-Performance Liquid Chromatography (HPLC) method. This is compared with a representative Gas Chromatography-Mass Spectrometry (GC-MS) method, a common alternative for the analysis of short-chain fatty acids (SCFAs).

The selection of an appropriate analytical technique is contingent on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and the nature of the biological matrix. This guide presents the necessary data and protocols to aid researchers in making an informed decision.

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters for a validated HPLC-UV method for a this compound analog (sorbic acid) and a representative GC-MS method for short-chain fatty acids. This allows for a direct comparison of their capabilities.

ParameterHPLC-UV Method (Sorbic Acid Analog)Representative GC-MS Method (Short-Chain Fatty Acids)
Linearity Range 1 - 200 µg/mL[1]Typically in the low µM to mM range[2]
Correlation Coefficient (r²) > 0.999[1][3]> 0.99[4]
Limit of Detection (LOD) 0.32 - 0.42 µg/mL[1]0.03 - 0.34 mmol/mol creatinine (B1669602) (urine)[5]
Limit of Quantification (LOQ) 0.99 - 1.14 µg/mL[1]Typically 3-10 times the LOD[2]
Accuracy (% Recovery) 83.62 - 102.47%[1]Quantitative recoveries are achievable[6]
Precision (%RSD) Intra-day: < 2.5%, Inter-day: < 2.9%[1][7]Intra-day: < 9.0%, Inter-day: < 13.2%[4]
Derivatization Required? No[1]Yes (typically for volatility)[5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the compared HPLC-UV and a representative GC-MS method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Sorbic Acid (2,4-hexadienoic acid)

This method is adapted from a validated procedure for the determination of sorbic acid in food matrices, which can be modified for biological fluids with appropriate sample clean-up.

1. Sample Preparation:

  • Extraction: For a liquid sample such as urine or plasma, a liquid-liquid extraction or solid-phase extraction (SPE) would be employed. A common approach involves acidifying the sample to protonate the carboxylic acid, followed by extraction with an organic solvent like diethyl ether or ethyl acetate. For solid samples, an initial homogenization and extraction with a solvent mixture (e.g., methanol (B129727)/water) is performed[1].

  • Clean-up: The organic extract is then evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase.

  • Filtration: The reconstituted sample is filtered through a 0.45 µm syringe filter prior to injection[9].

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector[10].

  • Column: A reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used[1][3].

  • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 4.4) and an organic modifier like methanol or acetonitrile[1].

  • Flow Rate: 1.0 mL/min[10].

  • Column Temperature: Maintained at a constant temperature, for instance, 20°C, to ensure reproducible retention times[10].

  • Detection Wavelength: Sorbic acid has a maximum absorbance around 260 nm, which would be the optimal detection wavelength[10]. For this compound, the UV maximum would be determined empirically but is expected to be in the low 200 nm range.

  • Injection Volume: 10-20 µL[9][10].

Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Fatty Acids

This protocol is a representative procedure for the analysis of SCFAs in biological fluids, which would be applicable to this compound.

1. Sample Preparation and Derivatization:

  • Extraction: Similar to the HPLC method, an extraction from an acidified aqueous sample (urine, plasma) into an organic solvent is a common first step.

  • Derivatization: To increase the volatility of the fatty acids for GC analysis, a derivatization step is essential. A common method is trimethylsilylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester. The reaction is typically carried out at a controlled temperature (e.g., 50°C) for a specific time (e.g., 30 minutes)[5].

  • Clean-up: After derivatization, the sample is often concentrated and may undergo a further clean-up step if the matrix is particularly complex.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

  • Column: A capillary column with a polar stationary phase is often used for the separation of fatty acid derivatives.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically set around 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C)[11].

  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the validation of an analytical method and a typical sample preparation workflow for GC-MS analysis.

analytical_method_validation_workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation cluster_application Phase 3: Application define_scope Define Scope & Purpose select_method Select Analytical Technique (HPLC, GC-MS) define_scope->select_method method_optimization Optimize Method Parameters select_method->method_optimization specificity Specificity & Selectivity method_optimization->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision stability Stability precision->stability sample_analysis Routine Sample Analysis stability->sample_analysis quality_control Ongoing Quality Control sample_analysis->quality_control

Caption: Workflow for Analytical Method Validation.

gcms_sample_prep_workflow start Biological Fluid Sample (e.g., Plasma, Urine) acidification Acidification (e.g., with HCl) start->acidification extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) acidification->extraction separation Separate Organic Layer extraction->separation evaporation Evaporate Solvent (under Nitrogen) separation->evaporation derivatization Derivatization (e.g., with BSTFA) evaporation->derivatization reconstitution Reconstitute in Solvent derivatization->reconstitution end Inject into GC-MS reconstitution->end

Caption: GC-MS Sample Preparation Workflow.

References

Comparing the efficacy of different catalysts for 2-Hexenoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-hexenoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic pathways. The choice of catalyst is critical as it significantly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound and its related precursor, 2-ethylhexanoic acid, supported by experimental data to inform catalyst selection and process optimization.

Data Presentation: Catalyst Performance Comparison

The efficacy of different catalysts is summarized below, highlighting key performance indicators such as yield, selectivity, and the specific reaction conditions employed. The primary synthetic routes covered are the oxidation of corresponding aldehydes and the catalytic dehydrogenation of alcohols.

Catalyst SystemSubstrateOxidant/ConditionsTemp. (°C)Time (h)Conversion (%)Yield (%)Selectivity (%)
Oxidation Catalysts
N-Hydroxyphthalimide (NHPI)2-Ethylhexanal (B89479)Oxygen (O₂)30399.5>99 (Selectivity)>99
Diphenyl diselenide / H₂O₂trans-2-HexenalHydrogen Peroxide (H₂O₂)Room Temp.6--High (Qualitative)
Jones Reagent (CrO₃/H₂SO₄)HexanalAqueous AcidRoom Temp.--"Good" (Qualitative)-
Mn(II) 2-ethylhexanoate (B8288628) / Na 2-ethylhexanoate2-EthylhexanalOxygen (O₂) at 0.5-0.75 MPaRoom Temp.--97-98-
KOH2-EthylhexanalOxygen (O₂) at 0.8 MPa50--84-
Dehydrogenation Catalysts
Copper(II) oxide (CuO)2-EthylhexanolNaOH2202.5-80.9-
CuO-MgO/Al₂O₃HexanolAir260369.9-46.6 (to Hexanal)

Note: Data for 2-ethylhexanoic acid synthesis is included as a close analogue to this compound synthesis, demonstrating catalyst viability for similar transformations. Dashes (-) indicate data not specified in the cited sources.

Experimental Protocols

Detailed methodologies for key catalytic syntheses are provided below.

Oxidation of trans-2-Hexenal using Diphenyl Diselenide

This protocol describes the synthesis of trans-2-hexenoic acid from trans-2-hexenal.[1]

Materials:

  • Diphenyl diselenide (0.02 mmol, 0.006 g)

  • 30% w/w Hydrogen peroxide (1 mmol, 0.1 mL)

  • Deionized water (0.2 mL)

  • trans-2-Hexenal (1 mmol)

  • Ethyl acetate (B1210297) (EtOAc)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a reaction vessel, treat diphenyl diselenide with 30% hydrogen peroxide and water.

  • Stir the mixture at room temperature at 800 rpm until the reaction mixture becomes discolored.

  • Add the aldehyde (trans-2-Hexenal) to the mixture.

  • Continue stirring for 6 hours.

  • After the reaction is complete, extract the aqueous mixture three times with ethyl acetate (3 x 20 mL).

  • Collect the organic layers and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the product, trans-2-hexenoic acid.[1]

Catalytic Dehydrogenation of 2-Ethylhexanol using Copper(II) Oxide

This procedure outlines the synthesis of 2-ethylhexanoic acid, a structural analogue, via dehydrogenation.[2]

Materials:

Optimized Reaction Conditions:

  • Molar ratio of n(2-ethylhexanol) to n(sodium hydroxide) = 1.3:1.0

  • Catalyst dosage: 2.6 g of Copper(II) oxide

  • Reaction Temperature: 220°C

  • Reaction Time: 2.5 hours

Procedure:

  • Combine 2-ethylhexanol and sodium hydroxide in the specified molar ratio in a suitable reactor.

  • Add the copper(II) oxide catalyst.

  • Heat the reaction mixture to 220°C and maintain this temperature for 2.5 hours under atmospheric pressure.

  • Upon completion, the product, 2-ethylhexanoic acid, is isolated. The reported yield under these optimal conditions is 80.9%.[2]

Oxidation of 2-Ethylhexanal using N-Hydroxyphthalimide (NHPI)

This protocol describes a highly selective method for producing 2-ethylhexanoic acid.[3]

Materials:

  • 2-Ethylhexanal (2-EHAL)

  • N-Hydroxyphthalimide (NHPI) catalyst

  • Solvent (e.g., isobutanol or acetonitrile)

  • Oxygen gas

Procedure:

  • The oxidation is carried out in a gasometric apparatus.

  • Introduce 2-ethylhexanal, the NHPI catalyst (e.g., 5 mol%), and the solvent into a two-necked flask.

  • Connect the reaction flask to a gas burette filled with oxygen at atmospheric pressure.

  • Maintain the reaction at a controlled temperature (e.g., 30°C).

  • Monitor the oxygen uptake during the oxidation process to track reaction progress.

  • The conversion of 2-ethylhexanal and the selectivity towards 2-ethylhexanoic acid are determined by gas chromatography (GC) analysis of the reaction mixture before and after the reaction.[3]

Mandatory Visualization

The following diagrams illustrate generalized workflows for the catalytic synthesis and evaluation process.

G cluster_0 Catalyst Preparation & Characterization cluster_1 Catalytic Reaction cluster_2 Product Analysis & Purification Catalyst_Prep Catalyst Synthesis (e.g., Impregnation, Sol-Gel) Characterization Characterization (XRD, BET, TGA) Catalyst_Prep->Characterization Reactor Reactor Setup (Substrate, Solvent, Catalyst) Characterization->Reactor Select Catalyst Reaction Reaction Execution (Temp, Pressure, Time) Reactor->Reaction Monitoring Reaction Monitoring (e.g., GC, O₂ uptake) Reaction->Monitoring Isolation Product Isolation (e.g., Extraction) Monitoring->Isolation Reaction Complete Purification Purification (e.g., Distillation) Isolation->Purification Analysis Analysis (Yield, Selectivity via GC, NMR) Purification->Analysis Analysis->Characterization Feedback for Optimization

Caption: Workflow for Catalyst Efficacy Comparison in this compound Synthesis.

G cluster_oxidation Oxidation Pathway cluster_dehydrogenation Dehydrogenation Pathway Hexanal Hexanal / Hexenal Hexenoic_Acid_Ox This compound Hexanal->Hexenoic_Acid_Ox Oxidant Oxidant (O₂, H₂O₂) Oxidant->Hexenoic_Acid_Ox Catalyst_Ox Catalyst (e.g., NHPI, Se-based) Catalyst_Ox->Hexenoic_Acid_Ox Hexanol Hexanol Hexenoic_Acid_Dehydro This compound Hexanol->Hexenoic_Acid_Dehydro Base Base (e.g., NaOH) Base->Hexenoic_Acid_Dehydro Catalyst_Dehydro Catalyst (e.g., CuO) Catalyst_Dehydro->Hexenoic_Acid_Dehydro

Caption: Key Catalytic Pathways for the Synthesis of this compound.

References

A Comparative Analysis of the Biological Effects of 2-Hexenoic Acid and Hexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-Hexenoic acid and its saturated counterpart, Hexanoic acid. While both are six-carbon fatty acids, the presence of a double bond in this compound results in distinct biological properties. This document summarizes key experimental findings related to their antimicrobial, antiviral, immunomodulatory, and metabolic effects, and provides detailed experimental protocols for further research.

At a Glance: Key Differences

FeatureThis compoundHexanoic Acid
Structure Unsaturated fatty acidSaturated fatty acid
Primary Biological Activity Antiviral, potential antimicrobialAntimicrobial, immunomodulatory, metabolic regulator
Antiviral Spectrum Effective against certain enteroviruses (e.g., Coxsackievirus B, Enterovirus A71)[1][2][3]Limited to no documented direct antiviral activity
Antimicrobial Spectrum Potential antibacterial and antifungal activityBroad-spectrum antibacterial and antifungal activity against various pathogens[4][5][6][7]
Immunomodulatory Effects Limited specific data, but some derivatives show anti-inflammatory potential by inhibiting MAPK signaling[8][9]Modulates T-cell differentiation (promotes Th1/Th17, suppresses Tregs) and can inhibit NF-κB activation[10][11][12][13]
Metabolic Effects Limited data availableImproves lipid and glucose metabolism in animal models[14][15][16][17][18][19]

Antimicrobial Activity

Both this compound and Hexanoic acid exhibit antimicrobial properties, though their spectrum and potency can differ.

Hexanoic acid has demonstrated notable antibacterial and antifungal activity against a range of microorganisms. For instance, it is effective against various oral bacteria and the plant pathogen Xanthomonas perforans.[4][5] The antimicrobial action is often attributed to its ability to disrupt the cell membrane of microorganisms.[7]

This compound also possesses antimicrobial potential. While comprehensive comparative data is limited, some studies suggest its efficacy against certain bacteria and fungi. The presence of the double bond may influence its interaction with microbial membranes.

Table 1: Comparative Antimicrobial Activity (MIC Values)

OrganismThis compound (MIC)Hexanoic Acid (MIC)Reference
Xanthomonas perforansNot available128 mg/L (bactericidal at 24h)[4]
Oral StreptococciNot availableVariable, with some species showing susceptibility[5]
Candida albicansNot availableEffective[5]
Salmonella typhiNot available3 µM[6]
Bacillus subtilisNot available3 µM[6]
Escherichia coliNot available14 µM[6]
Streptococcus mutansNot available7 µM[6]

Note: The lack of directly comparable Minimum Inhibitory Concentration (MIC) values from a single study highlights a gap in the current research landscape.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of fatty acids.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Fatty acid stock solution (e.g., in ethanol (B145695) or DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the fatty acid in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the fatty acid) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of fatty acid B Inoculate with microbial suspension A->B C Incubate under optimal conditions B->C D Read results (visual or spectrophotometric) C->D E Determine MIC D->E Antiviral_Mechanism Virus Enterovirus Receptor Host Cell Receptor Virus->Receptor Binding Entry Viral Entry Receptor->Entry THA trans-2-Hexenoic Acid THA->Entry Inhibition Replication Viral Replication Entry->Replication Infection Infection Replication->Infection Immune_Modulation cluster_0 T-Cell Differentiation NaiveT Naive CD4+ T-cell Th1_Th17 Th1 / Th17 Cells NaiveT->Th1_Th17 Promotes Treg Treg Cells NaiveT->Treg Suppresses HexanoicAcid Hexanoic Acid HexanoicAcid->NaiveT MAPK p38 MAPK Pathway HexanoicAcid->MAPK Activates NFkB NF-κB Pathway HexanoicAcid->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Gene_Expression_Workflow A Fatty Acid Treatment of Cells/Tissues B RNA Extraction A->B C cDNA Synthesis B->C D qRT-PCR C->D E Data Analysis (ΔΔCt) D->E F Relative Gene Expression E->F

References

Cross-validation of HPLC and GC methods for 2-Hexenoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hexenoic acid, a medium-chain fatty acid involved in various biological and industrial processes, is paramount. The two leading analytical techniques for this task are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While both are powerful, they operate on different principles, offering distinct advantages and disadvantages. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data, to aid in selecting the most suitable method for specific research needs.

Quantitative Performance Comparison

A critical aspect of method selection is the quantitative performance. The choice between HPLC and GC can be guided by the required sensitivity, precision, and the nature of the sample matrix. Below is a summary of typical performance characteristics for the analysis of this compound and similar short-chain fatty acids.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Key Considerations
Limit of Detection (LOD) 0.14 mg/mL (for similar SCFAs)[1]0.01 - 0.1 µM (with derivatization)[2]GC, especially with mass spectrometry (MS) detection, generally offers lower detection limits for volatile compounds or those that can be made volatile through derivatization.[2]
Limit of Quantitation (LOQ) 0.43 - 0.45 mg/mL (for similar SCFAs)[1]0.05 - 0.5 µM (with derivatization)[2]The lower LOQ of GC-MS makes it ideal for trace analysis.
Linearity (R²) > 0.998[1]> 0.995[2]Both techniques demonstrate excellent linearity over a defined concentration range.
Precision (%RSD) ≤ 5.88%[3]< 10%[2]HPLC can often exhibit slightly better precision.[3]
Accuracy/Recovery (%) 76.05 - 95.60% (for similar SCFAs)[1]Comparable recovery rates are achievable with optimized extraction procedures.[3]Recovery is highly dependent on the sample matrix and the chosen extraction method for both techniques.
Derivatization Requirement Not typically required.Often necessary to increase volatility and thermal stability.The need for derivatization in GC adds an extra step to sample preparation and can introduce potential errors.[3]
Analysis of Thermally Labile Compounds Well-suited due to ambient temperature operation.[1][3]High temperatures can lead to degradation of some analytes.HPLC is the preferred method for thermally sensitive compounds.[3]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound using both HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for the analysis of non-volatile or thermally labile compounds like this compound without the need for derivatization.

Sample Preparation:

  • For liquid samples (e.g., plasma, cell culture media): Perform a liquid-liquid extraction. Acidify 1 mL of the sample to approximately pH 2 with a suitable acid (e.g., 1M HCl). Add 2 mL of an appropriate organic solvent such as ethyl acetate (B1210297) or diethyl ether. Vortex the mixture for 2 minutes and then centrifuge to separate the phases. The organic layer containing the this compound is then carefully transferred to a clean tube. This extraction process should be repeated twice, and the organic extracts pooled.[2]

  • For solid samples: An appropriate extraction protocol to isolate the fatty acids from the matrix should be employed, followed by the liquid-liquid extraction step described above.

  • Filtration: For cleaner samples, filtration through a 0.22 µm syringe filter may be sufficient.[2]

  • Solid-Phase Extraction (SPE): For more complex matrices, an SPE clean-up step using a C18 cartridge can be beneficial to remove interfering substances.[1][2]

Chromatographic Conditions:

  • Column: A reverse-phase column, such as a C18, is typically used.[1][4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., water with phosphoric or formic acid) is common.[4]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxylic acid functional group.[1]

  • Temperature: The analysis is generally performed at ambient temperature.[3]

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is usually required to increase their volatility.

Sample Preparation and Derivatization:

  • Extraction: Similar to the HPLC protocol, extract the this compound from the sample matrix using an appropriate method, such as liquid-liquid extraction.[2]

  • Drying: The pooled organic extract is evaporated to dryness under a gentle stream of nitrogen.[2]

  • Derivatization: The dried residue is then derivatized. A common method is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% Trimethylchlorosilane (TMCS) is added to convert the carboxylic acid to its more volatile trimethylsilyl (B98337) (TMS) ester.[2]

Chromatographic Conditions:

  • Column: A capillary column with a polar stationary phase, such as one containing wax (e.g., DB-Wax), is often used for fatty acid analysis.[5]

  • Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

  • Temperature Program: A temperature ramp is typically employed to ensure good separation of the analytes.

  • Injector and Detector: The injector and detector temperatures are maintained at a high enough level to ensure the volatilization of the derivatized analyte without causing degradation.

  • Detection: A Flame Ionization Detector (FID) is commonly used for fatty acid analysis due to its high sensitivity to hydrocarbons. Mass Spectrometry (MS) can also be used for more selective and sensitive detection.[3]

Method Selection and Workflow

The choice between HPLC and GC depends on several factors, including the specific requirements of the analysis, the nature of the sample, and the available instrumentation.

start Analytical Need for this compound thermolabile Is the sample thermally labile or prone to degradation? start->thermolabile derivatization Is derivatization undesirable? thermolabile->derivatization No hplc Consider HPLC thermolabile->hplc Yes sensitivity Is high sensitivity (trace analysis) required? derivatization->sensitivity No derivatization->hplc Yes sensitivity->hplc No gc Consider GC sensitivity->gc Yes

Caption: Decision tree for selecting between HPLC and GC.

The general workflow for cross-validating these two methods involves analyzing the same set of samples with both techniques and comparing the results.

cluster_hplc HPLC Method cluster_gc GC Method hplc_prep Sample Preparation (LLE/SPE) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data HPLC Results hplc_analysis->hplc_data comparison Comparison of Results (Accuracy, Precision, Linearity) hplc_data->comparison gc_prep Sample Preparation (LLE) gc_deriv Derivatization gc_prep->gc_deriv gc_analysis GC-FID/MS Analysis gc_deriv->gc_analysis gc_data GC Results gc_analysis->gc_data gc_data->comparison sample Sample Set sample->hplc_prep sample->gc_prep

References

In vitro cytotoxicity comparison of 2-Hexenoic acid and its esters

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vitro cytotoxicity of 2-Hexenoic acid and its esters is crucial for researchers in drug development and toxicology. This guide provides a summary of the available data, detailed experimental protocols for comparative analysis, and a discussion of the potential mechanisms of action. While direct comparative studies with quantitative IC50 values are limited in publicly available literature, this guide synthesizes related findings and presents a framework for conducting such evaluations.

Comparative Cytotoxicity Data

Direct comparative studies detailing the 50% inhibitory concentration (IC50) values for this compound and its esters are not extensively available. However, safety assessments for some esters have been conducted. For instance, methyl 2-hexenoate was reported to be negative for cytotoxicity in a BlueScreen assay. This suggests that at the concentrations tested, it did not significantly reduce cell density.

Short-chain fatty acids (SCFAs) in general, a class to which this compound belongs, have been shown to exhibit anti-proliferative effects on various cancer cell lines. Their effects are often attributed to the induction of apoptosis and cell cycle arrest. The cytotoxic effects of SCFAs can be influenced by their chain length and saturation.

To facilitate future comparative studies, the following table structure is proposed for the clear presentation of quantitative cytotoxicity data.

CompoundCell LineAssayExposure Time (hours)IC50 (µM)Reference
This compounde.g., MCF-7MTT24, 48, 72Data not available
Methyl 2-hexenoatee.g., MCF-7MTT24, 48, 72Data not available
Ethyl 2-hexenoatee.g., MCF-7MTT24, 48, 72Data not available
Propyl 2-hexenoatee.g., MCF-7MTT24, 48, 72Data not available

Experimental Protocols

To obtain comparative cytotoxicity data, the following experimental protocols are recommended.

Cell Culture

Human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HT-29 (colon adenocarcinoma), and HepG2 (hepatocellular carcinoma), can be used. Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and its esters (methyl, ethyl, propyl, etc.) in a suitable solvent (e.g., DMSO). Dilute the stock solutions with the cell culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of short-chain fatty acids are often linked to their ability to inhibit histone deacetylases (HDACs). This inhibition leads to changes in gene expression that can induce cell cycle arrest and apoptosis.

SCFA_Cytotoxicity_Pathway cluster_cell Cancer Cell SCFA This compound / Esters HDAC HDAC Inhibition SCFA->HDAC p21 p21 (CDKN1A) Upregulation HDAC->p21 leads to Apoptosis Apoptosis HDAC->Apoptosis induces CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Proposed signaling pathway for the cytotoxic effects of this compound and its esters.

The experimental workflow for determining and comparing the in vitro cytotoxicity can be visualized as follows:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7, HT-29) CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding CompoundPrep Prepare Test Compounds (this compound & Esters) Treatment Treat Cells with Compounds CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation MTTAssay Perform MTT Assay Incubation->MTTAssay Absorbance Measure Absorbance MTTAssay->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability IC50 Determine IC50 Values Viability->IC50 Comparison Compare Cytotoxicity IC50->Comparison

Caption: Experimental workflow for in vitro cytotoxicity comparison.

A Comparative Analysis of Hexanoic Acid Production in Engineered Yeast Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial production of medium-chain fatty acids (MCFAs), such as hexanoic acid, is a burgeoning field with significant implications for the sustainable manufacturing of biofuels, oleochemicals, and pharmaceutical precursors. Yeast, as a versatile and robust chassis organism, has been a focal point of metabolic engineering efforts to establish efficient and high-titer production platforms. This guide provides a comparative analysis of hexanoic acid production in four prominent yeast strains: Saccharomyces cerevisiae, Kluyveromyces marxianus, Yarrowia lipolytica, and Rhodosporidium toruloides. The comparison is based on reported experimental data, detailing production metrics, metabolic engineering strategies, and key experimental protocols.

Quantitative Data Summary

The following table summarizes the key production metrics for hexanoic acid in different engineered yeast strains. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including cultivation methods (shake flask vs. bioreactor), media composition, and genetic modifications.

Yeast StrainGenetic Modification HighlightsCarbon SourceTiter (mg/L)Yield (g/g)Productivity (g/L/h)Reference
Saccharomyces cerevisiae Combined expression of reverse β-oxidation (rBOX) and modified fatty acid synthesis (FAS) pathways, deletion of fatty acid degradation pathway (FAA2).GlucoseUp to 120Not ReportedNot Reported[1]
Kluyveromyces marxianus Integration of a multi-gene (5-7 genes) chain elongation pathway (e.g., AtoB, BktB, Crt, Hbd, Ter).Galactose154Not ReportedNot Reported[2][3]
Yarrowia lipolytica Engineered for general medium-chain fatty acid (MCFA) production (octanoic and decanoic acids) via expression of specific thioesterases. Adaptive laboratory evolution for improved tolerance to hexanoic acid.Glucose / Hexanoic AcidNot specifically reported for de novo hexanoic acid production.Not ReportedNot Reported[3][4][5]
Rhodosporidium toruloides High natural lipid accumulation. Engineered for production of various fatty acids (e.g., very-long-chain, polyunsaturated). Can utilize volatile fatty acids as carbon sources.Glucose / Acetic AcidNot specifically reported for de novo hexanoic acid production.Not ReportedNot Reported[6][7][8]

Metabolic Engineering Strategies and Pathway Visualizations

The production of hexanoic acid in yeast primarily relies on the introduction and optimization of specific metabolic pathways. The two predominant strategies are the modification of the native Fatty Acid Synthesis (FAS) pathway and the introduction of a heterologous reverse β-oxidation (rBOX) pathway.

Modified Fatty Acid Synthesis (FAS) Pathway

In S. cerevisiae, the native FAS complex typically produces long-chain fatty acids (C16-C18). Metabolic engineering efforts have focused on mutating the FAS complex to favor the production of shorter-chain fatty acids like hexanoic acid.[1][9]

Modified FAS Pathway for Hexanoic Acid Production Acetyl-CoA Acetyl-CoA Modified FAS Complex Modified FAS Complex Acetyl-CoA->Modified FAS Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->Modified FAS Complex Hexanoyl-ACP Hexanoyl-ACP Modified FAS Complex->Hexanoyl-ACP Thioesterase Thioesterase Hexanoyl-ACP->Thioesterase Hexanoic Acid Hexanoic Acid Thioesterase->Hexanoic Acid

Caption: Modified Fatty Acid Synthesis (FAS) pathway for hexanoic acid production.

Reverse β-Oxidation (rBOX) Pathway

A more common and often more efficient strategy is the introduction of a heterologous rBOX pathway, which essentially reverses the fatty acid degradation process to build up fatty acid chains from acetyl-CoA.[1] This pathway has been successfully implemented in S. cerevisiae and K. marxianus.[1][2][3]

Reverse Beta-Oxidation Pathway for Hexanoic Acid Production 2 x Acetyl-CoA 2 x Acetyl-CoA Thiolase Thiolase (AtoB/BktB) 2 x Acetyl-CoA->Thiolase Acetoacetyl-CoA Acetoacetyl-CoA Hbd 3-Hydroxyacyl-CoA Dehydrogenase (Hbd) Acetoacetyl-CoA->Hbd 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Crt Enoyl-CoA Hydratase (Crt) 3-Hydroxybutyryl-CoA->Crt Crotonyl-CoA Crotonyl-CoA Ter Trans-2-Enoyl-CoA Reductase (Ter) Crotonyl-CoA->Ter Butyryl-CoA Butyryl-CoA Butyryl-CoA->Thiolase Hexanoyl-CoA Hexanoyl-CoA Thioesterase Thioesterase Hexanoyl-CoA->Thioesterase Hexanoic Acid Hexanoic Acid Thiolase->Acetoacetyl-CoA Thiolase->Hexanoyl-CoA Hbd->3-Hydroxybutyryl-CoA Crt->Crotonyl-CoA Ter->Butyryl-CoA Thioesterase->Hexanoic Acid

Caption: Heterologous reverse β-oxidation (rBOX) pathway for hexanoic acid synthesis.

Comparative Performance and Potential

Saccharomyces cerevisiae : As the most well-characterized yeast, S. cerevisiae has been extensively engineered for hexanoic acid production, achieving titers up to 120 mg/L.[1] The combination of the rBOX pathway with modifications to the native FAS system and deletion of degradation pathways has proven effective.[1] Its genetic tractability and established fermentation processes make it a strong candidate for industrial applications.

Kluyveromyces marxianus : This thermotolerant yeast has demonstrated the highest reported titer for hexanoic acid at 154 mg/L through the integration of a multi-gene chain elongation pathway.[2][3] Its ability to grow at higher temperatures can reduce cooling costs in large-scale fermentations and potentially decrease contamination risks.

Rhodosporidium toruloides : Another oleaginous yeast known for its exceptional lipid accumulation capacity, R. toruloides can also utilize a wide range of carbon sources, including volatile fatty acids like acetic acid.[6][8] While it has been engineered to produce a variety of fatty acids, dedicated engineering for hexanoic acid production is still in its early stages. Its robust nature and metabolic versatility position it as a strong contender for future development.[7]

Experimental Protocols

Yeast Strain Cultivation

A generalized protocol for the cultivation of engineered yeast strains for hexanoic acid production is outlined below. Specific details may vary depending on the yeast species and the specific requirements of the engineered strain.

a. Media Preparation:

  • Yeast Extract-Peptone-Dextrose (YPD) Medium: 10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose.

  • Synthetic Complete (SC) Medium: 6.7 g/L yeast nitrogen base without amino acids, 20 g/L glucose, and the appropriate amino acid drop-out mix to maintain plasmid selection.

  • Fermentation Medium: A defined minimal medium with a specific carbon-to-nitrogen (C/N) ratio is often used to induce fatty acid production. The carbon source (e.g., glucose, galactose) concentration is typically high, while the nitrogen source (e.g., ammonium (B1175870) sulfate) is limiting.

b. Inoculum Preparation:

  • Inoculate a single colony of the engineered yeast strain into 5-10 mL of YPD or selective SC medium.

  • Incubate at 30°C (or the optimal temperature for the specific yeast strain) with shaking at 200-250 rpm for 24-48 hours.

  • Use this seed culture to inoculate a larger volume of fermentation medium to a starting optical density at 600 nm (OD600) of approximately 0.1.

c. Fermentation:

  • Conduct fermentations in shake flasks or bioreactors at the optimal temperature and pH for the specific yeast strain.

  • Maintain aerobic conditions through vigorous shaking or sparging with air.

  • Monitor cell growth (OD600) and substrate consumption periodically.

  • Harvest the culture for fatty acid extraction at the desired time point (e.g., after 48-96 hours).

Fatty Acid Extraction and Quantification

The following is a general protocol for the extraction of free fatty acids from the culture medium and their quantification by gas chromatography (GC).

a. Extraction:

  • Centrifuge a known volume of the culture (e.g., 10 mL) to separate the supernatant from the yeast cells.

  • To the supernatant, add an internal standard (e.g., heptanoic acid) of a known concentration.

  • Acidify the supernatant to a pH of approximately 2 with a strong acid (e.g., HCl).

  • Extract the fatty acids with an organic solvent such as ethyl acetate (B1210297) or a chloroform:methanol (B129727) mixture.

  • Evaporate the organic solvent to concentrate the fatty acid extract.

b. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Resuspend the dried fatty acid extract in a solution of methanol and a catalyst (e.g., sulfuric acid or boron trifluoride).

  • Heat the mixture at a specific temperature (e.g., 60-100°C) for a defined period to convert the fatty acids to their more volatile methyl esters.

  • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

  • Collect the organic phase containing the FAMEs.

c. Gas Chromatography (GC) Analysis:

  • Inject a small volume of the FAMEs extract into a GC system equipped with a flame ionization detector (FID).

  • Use a suitable capillary column for fatty acid analysis (e.g., a wax or polar-modified column).

  • Employ a temperature gradient program to separate the different FAMEs based on their boiling points.

  • Identify and quantify the hexanoic acid methyl ester by comparing its retention time and peak area to those of a known standard.

Experimental Workflow Visualization

Experimental Workflow for Comparative Analysis cluster_0 Strain Preparation cluster_1 Cultivation cluster_2 Analysis Strain Engineering Strain Engineering Colony Selection Colony Selection Strain Engineering->Colony Selection Inoculum Preparation Inoculum Preparation Colony Selection->Inoculum Preparation Shake Flask / Bioreactor Fermentation Shake Flask / Bioreactor Fermentation Inoculum Preparation->Shake Flask / Bioreactor Fermentation Sample Collection Sample Collection Shake Flask / Bioreactor Fermentation->Sample Collection Fatty Acid Extraction Fatty Acid Extraction Sample Collection->Fatty Acid Extraction Derivatization to FAMEs Derivatization to FAMEs Fatty Acid Extraction->Derivatization to FAMEs GC-FID Analysis GC-FID Analysis Derivatization to FAMEs->GC-FID Analysis Data Analysis Data Analysis GC-FID Analysis->Data Analysis

Caption: General experimental workflow for the comparative analysis of hexanoic acid production in yeast.

References

Evaluating 2-Hexenoic Acid as a Substrate for Diverse Enzyme Families: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the sciences, understanding the enzymatic interactions of small molecules like 2-hexenoic acid is crucial for predicting metabolic fate, designing novel therapeutics, and engineering biocatalytic pathways. This guide provides a comparative evaluation of this compound as a substrate for three key enzyme families: Enoate Reductases, Fatty Acid Synthases, and Cytochrome P450 enzymes.

Quantitative Comparison of Enzyme Kinetics

The direct comparative kinetic data for this compound across different enzyme families is sparse in publicly available literature. However, by examining studies on enzymes with known activity towards structurally similar short-chain unsaturated fatty acids, we can infer potential interactions and establish a baseline for comparison.

Enzyme FamilyRepresentative EnzymeSubstrateK_m_k_cat_V_max_Notes
Enoate Reductases Enoate Reductase (Clostridium tyrobutyricum)Crotonate (2-butenoic acid)0.8 mM--Acts as a proxy for this compound due to structural similarity. The kinetics follow a Ping Pong Bi Bi mechanism.
Fatty Acid Synthases (FAS) -This compoundNot ReportedNot ReportedNot ReportedThe thioesterase domain of human FAS shows high specificity for longer chain fatty acids (C16-C18), suggesting this compound may not be an optimal substrate for the full synthase complex.
Cytochrome P450 (CYP) Enzymes -This compoundNot ReportedNot ReportedNot ReportedCYPs are known to metabolize unsaturated fatty acids, but often exhibit complex, non-Michaelis-Menten kinetics, making direct comparison of simple kinetic parameters challenging.

Note: The lack of standardized reporting and the inherent variability in experimental conditions necessitate caution when directly comparing these values.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of enzyme activity. Below are representative protocols for assessing the interaction of this compound with the discussed enzyme families.

Enoate Reductase Activity Assay (Spectrophotometric)

This protocol is adapted for enzymes of the Old Yellow Enzyme (OYE) family, a prominent group of enoate reductases.

Principle: The enzymatic reduction of the α,β-unsaturated bond of this compound is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH.

Materials:

  • Purified enoate reductase

  • (E)-2-Hexenoic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of (E)-2-hexenoic acid in the assay buffer.

  • In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, NADPH (final concentration 0.1-0.2 mM), and this compound at various concentrations.

  • Equilibrate the mixture at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a small volume of the purified enoate reductase.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • Determine K_m_ and V_max_ by fitting the initial velocity data to the Michaelis-Menten equation.

Fatty Acid Synthase Activity Assay (Spectrophotometric)

This general protocol measures the overall activity of the fatty acid synthase complex.

Principle: The synthesis of fatty acids from acetyl-CoA and malonyl-CoA is a multi-step process that consumes NADPH. The rate of NADPH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the FAS activity.

Materials:

  • Purified fatty acid synthase

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • (E)-2-Hexenoic acid (as a potential primer or inhibitor)

  • Potassium phosphate buffer (100 mM, pH 7.0) containing EDTA and dithiothreitol (B142953) (DTT)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of all substrates and cofactors in the assay buffer.

  • In a temperature-controlled cuvette, combine the assay buffer, acetyl-CoA, malonyl-CoA, and NADPH. To test this compound as a potential substrate, it can be substituted for or added with acetyl-CoA.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the purified FAS enzyme.

  • Record the decrease in absorbance at 340 nm for several minutes.

  • Calculate the specific activity of the enzyme (nmol NADPH consumed/min/mg protein).

Cytochrome P450 Activity Assay (LC-MS Based)

Due to the complexity of CYP-mediated reactions, which can produce multiple metabolites, a mass spectrometry-based approach is often more informative than spectrophotometry.

Principle: The consumption of this compound and the formation of its hydroxylated or epoxidized metabolites are quantified by liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Human liver microsomes or recombinant CYP enzymes

  • (E)-2-Hexenoic acid

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (e.g., a structurally similar deuterated fatty acid)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it in the assay buffer.

  • In a microcentrifuge tube, combine the buffer, NADPH regenerating system, and the enzyme source (microsomes or recombinant CYP).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound.

  • Incubate at 37°C with shaking for a defined period (e.g., 15-60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge to pellet the protein and transfer the supernatant for LC-MS analysis.

  • Quantify the remaining this compound and any formed metabolites against a standard curve.

Visualizations: Workflows and Pathways

Experimental Workflow for Enzyme Kinetic Analysis

The following diagram illustrates a generalized workflow for determining the kinetic parameters of an enzyme with this compound.

G cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis A Prepare Buffer and Reagents D Set up Reaction Mixtures (Varying [this compound]) A->D B Purify/Obtain Enzyme E Initiate Reaction with Enzyme B->E C Prepare this compound Stock C->D D->E F Monitor Reaction Progress (e.g., Spectrophotometry, LC-MS) E->F G Calculate Initial Velocities F->G H Plot Velocity vs. [Substrate] G->H I Determine Kinetic Parameters (Km, Vmax, kcat) H->I

Caption: A generalized workflow for determining enzyme kinetic parameters.

Hypothesized Signaling Pathway for this compound in Biofilm Regulation

Based on the known signaling activity of the structurally similar molecule, cis-2-decenoic acid, a hypothesized signaling pathway for this compound in the regulation of bacterial biofilms is presented below. This pathway suggests that this compound could act as an autoinducer to trigger biofilm dispersal.

G cluster_cell Within Bacterial Cell A Bacterial Cell B This compound (Signal Molecule) A->B Produced by C Sensor Kinase B->C Binds to D Response Regulator C->D Phosphorylates E Gene Expression (e.g., motility, enzyme secretion) D->E Activates F Biofilm Dispersal E->F Leads to

Caption: A hypothesized signaling pathway for this compound-induced biofilm dispersal.

Validating the Metabolic Pathway of 2-Hexenoic Acid: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of isotopic labeling and alternative methodologies for validating the metabolic pathway of 2-Hexenoic acid, a medium-chain unsaturated fatty acid. Understanding its metabolic fate is crucial for evaluating its physiological roles and potential therapeutic applications. This document outlines the experimental frameworks, presents hypothetical supporting data for illustrative purposes, and offers detailed protocols to aid in the design and execution of validation studies.

The Metabolic Pathway of this compound

This compound, as an unsaturated fatty acid, is primarily metabolized through the mitochondrial beta-oxidation pathway. However, due to the presence of a double bond, its degradation requires the action of auxiliary enzymes in addition to the core beta-oxidation enzymes. The generally accepted pathway involves the conversion of this compound into intermediates that can enter the Krebs cycle for energy production.

Metabolic Pathway of this compound This compound This compound Hexenoyl-CoA Hexenoyl-CoA This compound->Hexenoyl-CoA Acyl-CoA Synthetase 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA Hexenoyl-CoA->3-Hydroxyhexanoyl-CoA Enoyl-CoA Hydratase 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA 3-Hydroxyhexanoyl-CoA->3-Ketohexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Butyryl-CoA Butyryl-CoA 3-Ketohexanoyl-CoA->Butyryl-CoA β-Ketothiolase Acetyl-CoA Acetyl-CoA Butyryl-CoA->Acetyl-CoA β-oxidation cycle Krebs Cycle Krebs Cycle Acetyl-CoA->Krebs Cycle

Caption: Metabolic pathway of this compound via beta-oxidation.

Isotopic Labeling for Pathway Validation

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound in a biological system. By introducing a labeled version of this compound (e.g., containing ¹³C), researchers can track the incorporation of the isotope into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This provides direct evidence of the metabolic pathway and allows for the quantification of metabolic flux.

Experimental Workflow: Isotopic Labeling with ¹³C-2-Hexenoic Acid

The following diagram outlines a typical workflow for a stable isotope tracing experiment.

Isotopic Labeling Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell Culture Cell Culture Prepare Labeled Medium Prepare Medium with [U-¹³C₆]-2-Hexenoic Acid Cell Culture->Prepare Labeled Medium Incubation Incubate Cells with Labeled Medium Prepare Labeled Medium->Incubation Metabolite Extraction Quench Metabolism & Extract Metabolites Incubation->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis of Metabolite Extracts Metabolite Extraction->LC-MS/MS Analysis Data Analysis Isotopologue Distribution Analysis LC-MS/MS Analysis->Data Analysis Pathway Validation Pathway Flux Calculation & Validation Data Analysis->Pathway Validation

Caption: Experimental workflow for isotopic labeling.

Hypothetical Quantitative Data from a ¹³C-Labeling Experiment

The following table presents hypothetical data from an experiment where cells were incubated with uniformly labeled [U-¹³C₆]-2-Hexenoic acid. The data shows the percentage of the metabolite pool that is labeled with ¹³C at different time points, as would be determined by mass spectrometry.

MetaboliteTime Point 1 (1 hour)Time Point 2 (4 hours)Time Point 3 (12 hours)
Hexenoyl-CoA 85%95%98%
3-Hydroxyhexanoyl-CoA 60%88%92%
3-Ketohexanoyl-CoA 45%80%88%
Butyryl-CoA 30%70%82%
Acetyl-CoA 20%55%75%
Citrate (from Krebs Cycle) 10%40%65%

Note: This is illustrative data and does not represent actual experimental results.

The increasing enrichment of ¹³C in the downstream metabolites over time provides strong evidence for the proposed metabolic pathway.

Alternative Methods for Pathway Validation

While isotopic labeling is a powerful tool, other methods can also be employed to validate metabolic pathways, either as complementary approaches or as alternatives when isotopic tracers are not feasible.

Comparison of Validation Methods
MethodPrincipleAdvantagesDisadvantages
Isotopic Labeling Tracing the flow of stable isotopes from a labeled precursor through a metabolic pathway.Provides direct evidence of pathway connectivity and allows for quantitative flux analysis.Requires synthesis of labeled compounds and sophisticated analytical instrumentation (MS or NMR).
Enzyme Assays In vitro measurement of the activity of specific enzymes proposed to be in the pathway.Can confirm the catalytic capability of individual enzymes. Allows for detailed kinetic characterization.Does not provide a dynamic view of the pathway in a cellular context. Can be influenced by in vitro conditions.
NMR Spectroscopy Analysis of the structure and concentration of metabolites in a sample. Can be used with or without isotopic labels.Provides detailed structural information and can identify unknown metabolites. Non-destructive.Lower sensitivity compared to mass spectrometry. Complex data analysis.
Metabolomics (Untargeted) Global analysis of all detectable metabolites in a biological sample to observe changes in response to a perturbation.Provides a broad overview of metabolic changes. Can generate new hypotheses.Does not directly prove pathway connections. Requires sophisticated data analysis and statistical interpretation.
Detailed Methodologies

Isotopic Labeling Experimental Protocol (Hypothetical)

  • Cell Culture: Culture a relevant cell line (e.g., HepG2 hepatocytes) in standard growth medium to ~80% confluency.

  • Labeling Medium Preparation: Prepare a labeling medium by supplementing the base medium with a known concentration of [U-¹³C₆]-2-Hexenoic acid.

  • Labeling: Aspirate the standard medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium. Incubate for various time points (e.g., 1, 4, 12, 24 hours).

  • Metabolite Extraction: At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the metabolites and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and quantify the mass isotopologues of the target metabolites.

  • Data Analysis: Determine the mass isotopologue distribution for each metabolite at each time point to calculate the percentage of the pool that is labeled and to model the metabolic flux.

Enzyme Assay Protocol: Enoyl-CoA Hydratase Activity

  • Enzyme Source: Prepare a cell lysate or purified recombinant enoyl-CoA hydratase.

  • Substrate: Synthesize or purchase Hexenoyl-CoA.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Reaction Mixture: In a cuvette, combine the assay buffer, a specific concentration of Hexenoyl-CoA, and the enzyme source.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at a specific wavelength (e.g., 263 nm) which corresponds to the hydration of the double bond in Hexenoyl-CoA.

  • Data Analysis: Calculate the initial reaction velocity from the rate of absorbance change and determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Conclusion

Validating the metabolic pathway of this compound is essential for understanding its biological function. Isotopic labeling offers the most direct and quantitative method for pathway elucidation and flux analysis. However, alternative methods such as enzyme assays and broader metabolomics approaches provide valuable complementary information. The choice of methodology will depend on the specific research question, available resources, and the desired level of detail. A multi-faceted approach, combining isotopic tracing with other techniques, will ultimately provide the most comprehensive and robust validation of the metabolic fate of this compound.

Head-to-head comparison of different synthesis routes for 2-Hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates like 2-Hexenoic acid is a critical aspect of the research and development pipeline. This unsaturated carboxylic acid serves as a versatile building block in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate synthetic route is paramount, often dictated by factors such as yield, purity, scalability, cost, and environmental impact. This guide provides an objective, data-driven comparison of three prominent synthesis routes to this compound: Oxidation of 2-Hexenal, Knoevenagel-Doebner Condensation, and Malonic Ester Synthesis.

Comparative Analysis of Synthesis Routes

The three primary methods for synthesizing this compound each present a unique set of advantages and disadvantages. The choice of the optimal route will depend on the specific requirements of the laboratory or production setting, including the availability of starting materials, desired scale, and purity specifications.

Synthesis RouteStarting Material(s)Key ReagentsTypical Yield (%)Purity (%)Reaction TimeKey AdvantagesKey Disadvantages
Oxidation of 2-Hexenal trans-2-HexenalDiphenyl diselenide, Hydrogen peroxide~99%High6 hoursHigh yield, Green chemistry aspectsCatalyst can be expensive and requires careful handling.
2-HexenalJones Reagent (CrO₃, H₂SO₄, Acetone)Moderate to HighGood1-2 hoursReadily available and potent oxidant, rapid reaction.Harsh acidic conditions, use of toxic chromium reagent.
2-HexenalAu/MnO₂ catalyst, O₂High SelectivityHigh24 hoursHigh selectivity, uses a green oxidant (O₂).Long reaction time, catalyst preparation can be complex.
Knoevenagel-Doebner Condensation Butyraldehyde (B50154), Malonic acidPyridine (B92270), Piperidine (B6355638)Good to HighGood6-12 hoursReadily available starting materials, one-pot procedure.Use of pyridine as solvent can be problematic for scale-up.
Malonic Ester Synthesis Diethyl malonate, 1-Bromobutane (B133212)Sodium ethoxide, NaOH, HClGoodGoodMulti-step (>12 hours)Versatile and well-established method.Multi-step process can be time-consuming and may lead to lower overall yield.

Experimental Protocols

Oxidation of trans-2-Hexenal using Diphenyl Diselenide and Hydrogen Peroxide

This method represents a modern and efficient approach to the oxidation of α,β-unsaturated aldehydes.

Procedure:

  • In a round-bottom flask, treat diphenyl diselenide (0.02 mmol) with 30% w/w hydrogen peroxide (1 mmol) and water (0.2 mL).

  • Stir the mixture at room temperature (approximately 20°C) at 800 rpm until the reaction mixture becomes colorless.

  • Add trans-2-Hexenal (1 mmol) to the reaction mixture.

  • Continue stirring for 6 hours.

  • After the reaction is complete, extract the aqueous mixture three times with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain trans-2-Hexenoic acid.[1]

Knoevenagel-Doebner Condensation of Butyraldehyde and Malonic Acid

This classical condensation reaction provides a direct route to α,β-unsaturated carboxylic acids.

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (1 mL).

  • To this solution, add butyraldehyde (1.0 equivalent) portion-wise.

  • Add a catalytic amount of piperidine (e.g., 50 µL).

  • Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature and quench with a 2 M solution of hydrochloric acid until the product precipitates.

  • If precipitation is slow, cool the mixture in an ice bath.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization.

Malonic Ester Synthesis

A versatile and well-established method for the synthesis of substituted carboxylic acids.

Procedure:

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve diethyl malonate in anhydrous ethanol. Add sodium ethoxide (1.0 equivalent) and stir to form the enolate.

  • Alkylation: To the enolate solution, add 1-bromobutane (1.0 equivalent) dropwise. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide (B78521) to hydrolyze the ester groups. Heat the mixture to reflux. After hydrolysis, cool the mixture and acidify with concentrated hydrochloric acid. Heat the acidified solution to reflux to effect decarboxylation.

  • Work-up: After cooling, extract the product with diethyl ether. Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield this compound. The product can be further purified by distillation.[2][3]

Visualizing the Synthetic Landscape

To better understand the relationships between these synthetic strategies and the biological context of this compound, the following diagrams are provided.

Synthesis_Routes_Workflow Experimental Workflow for this compound Synthesis cluster_oxidation Oxidation Route cluster_knoevenagel Knoevenagel-Doebner Route cluster_malonic Malonic Ester Route 2-Hexenal 2-Hexenal 2-Hexenoic Acid_O This compound 2-Hexenal->2-Hexenoic Acid_O Oxidizing Agent (e.g., H2O2, Jones Reagent) Butyraldehyde Butyraldehyde Intermediate_K Intermediate Adduct Butyraldehyde->Intermediate_K Malonic Acid, Pyridine, Piperidine 2-Hexenoic Acid_K This compound Intermediate_K->2-Hexenoic Acid_K Decarboxylation Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Base (NaOEt) Alkylated Malonate Alkylated Malonate Enolate->Alkylated Malonate 1-Bromobutane 2-Hexenoic Acid_M This compound Alkylated Malonate->2-Hexenoic Acid_M Hydrolysis & Decarboxylation

Caption: A comparative workflow of the three main synthesis routes for this compound.

In a biological context, this compound is an intermediate in the fatty acid biosynthesis pathway.

Fatty_Acid_Biosynthesis Simplified Fatty Acid Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Fatty Acid Synthase Complex Fatty Acid Synthase Complex Acetyl-CoA->Fatty Acid Synthase Complex Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Complex Butyryl-ACP Butyryl-ACP Fatty Acid Synthase Complex->Butyryl-ACP Condensation, Reduction, Dehydration, Reduction Hexanoyl-ACP Hexanoyl-ACP Butyryl-ACP->Hexanoyl-ACP Elongation Cycle (with Malonyl-CoA) 2-Hexenoyl-ACP 2-Hexenoyl-ACP Hexanoyl-ACP->2-Hexenoyl-ACP Dehydrogenation This compound This compound 2-Hexenoyl-ACP->this compound Thioesterase

Caption: A simplified diagram of the fatty acid biosynthesis pathway leading to this compound.[4][5][6][7][8]

Conclusion

The synthesis of this compound can be effectively achieved through several distinct routes. The Oxidation of 2-Hexenal offers a direct and potentially high-yielding path, with modern catalytic methods providing greener alternatives to traditional chromium-based reagents. The Knoevenagel-Doebner Condensation stands out for its use of readily available and inexpensive starting materials in a one-pot procedure, making it an attractive option for large-scale synthesis. Finally, the Malonic Ester Synthesis , while being a multi-step process, provides a reliable and versatile method for constructing the carbon skeleton.

The ultimate choice of synthesis route will be a strategic decision based on a careful consideration of the factors outlined in this guide. For rapid, high-yield synthesis where the cost of the catalyst is not a primary concern, the oxidation of 2-hexenal is a strong contender. For cost-effective, large-scale production, the Knoevenagel-Doebner condensation is highly appealing. The Malonic Ester synthesis remains a valuable tool in the synthetic chemist's arsenal, particularly for its adaptability in creating a variety of substituted carboxylic acids.

References

Inter-laboratory comparison of 2-Hexenoic acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Hexenoic Acid Quantification Methodologies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methodologies for the quantification of this compound, a medium-chain fatty acid involved in various biological processes, including fatty acid biosynthesis.[1][2] The selection of a robust and reliable quantification method is critical for accurate analysis in research, clinical studies, and drug development. This document outlines the key performance characteristics and detailed experimental protocols for the two most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Quantitative Performance Comparison

The choice of an analytical method is often dictated by its performance characteristics. The following table summarizes illustrative performance data for the quantification of this compound using GC-MS and HPLC with UV detection. These values are representative and would require specific validation in individual laboratories.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.01 - 0.1 µM~0.5 - 5 µM
Limit of Quantitation (LOQ) 0.05 - 0.5 µM~2 - 20 µM
Linearity (R²) > 0.995> 0.99
Precision (%RSD) < 10%< 15%
Sample Requirement Requires derivatizationDirect analysis possible
Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results. Below are comprehensive methodologies for the quantification of this compound using GC-MS and HPLC-UV.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method suitable for the analysis of volatile compounds. For carboxylic acids like this compound, a derivatization step is necessary to increase volatility.[3]

1. Sample Preparation and Derivatization:

  • Lipid Extraction: For biological samples, extract lipids using a suitable method, such as a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or diethyl ether after acidification of the sample.[3]

  • Derivatization (Silylation):

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile (B52724).[3]

    • Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.

2. GC-MS Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

  • Injector Temperature: 250-280°C.[5]

  • Oven Program: Initial temperature of 70-100°C (hold for 1-2 min), ramp at 5-10°C/min to 280-300°C, and hold for 5-10 min.[5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Drying Evaporation Extraction->Drying Derivatization Silylation (BSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Quantification Quantification Detection->Quantification

Figure 1: Experimental workflow for GC-MS analysis of this compound.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and robust method for the analysis of non-volatile or thermally labile compounds. This compound can be analyzed directly without derivatization.[3]

1. Sample Preparation:

  • Filtration: For clean liquid samples, filtration through a 0.22 µm syringe filter is often sufficient.[3]

  • Solid-Phase Extraction (SPE): For complex matrices like biological fluids, an SPE cleanup may be necessary.[3][6]

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.[3]

    • Load the acidified sample (pH ~2) onto the cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute this compound with methanol or acetonitrile.[3]

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4][6]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid).[3] A typical starting ratio is 40:60 (acetonitrile:buffer).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 210 nm.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Complex Sample Matrix SPE Solid-Phase Extraction (C18) Sample->SPE Injection HPLC Injection SPE->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification Detection->Quantification

Figure 2: Experimental workflow for HPLC-UV analysis of this compound.

Biological Significance of this compound

This compound is a medium-chain fatty acid that is a metabolite in the fatty acid biosynthesis pathway.[1][7] It is formed from acetyl-CoA and malonyl-CoA precursors by the action of fatty acid synthases.[1] Understanding its role in metabolic pathways is crucial for various research areas.

FattyAcid_Biosynthesis cluster_pathway Fatty Acid Biosynthesis AcetylCoA Acetyl-CoA FattyAcidSynthase Fatty Acid Synthase AcetylCoA->FattyAcidSynthase MalonylCoA Malonyl-CoA MalonylCoA->FattyAcidSynthase R_3_Hydroxyhexanoic_acid (R)-3-Hydroxyhexanoic acid FattyAcidSynthase->R_3_Hydroxyhexanoic_acid Condensation, Reduction, Dehydration, Reduction HexenoicAcid This compound R_3_Hydroxyhexanoic_acid->HexenoicAcid Dehydration

Figure 3: Simplified pathway of this compound formation.

Considerations for Method Selection
  • Sensitivity: GC-MS generally offers higher sensitivity and lower detection limits compared to HPLC-UV, making it more suitable for trace-level analysis.

  • Sample Throughput: HPLC-UV often has a simpler sample preparation workflow, which can lead to higher sample throughput.

  • Matrix Effects: Complex sample matrices can interfere with both methods. Appropriate sample cleanup, such as SPE for HPLC or liquid-liquid extraction for GC-MS, is crucial to minimize these effects.

  • Confirmation of Identity: The mass spectrometric detection in GC-MS provides a higher degree of confidence in the identification of this compound compared to the UV detection in HPLC.

This guide provides a foundational comparison to assist laboratories in the quantification of this compound. It is imperative that any chosen method undergoes rigorous in-house validation to ensure it meets the specific requirements of the intended application.

References

Comparative Docking Analysis of 2-Hexenoic Acid with Key Enzyme Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In Silico Investigation into the Binding Affinities and Interaction Mechanisms of 2-Hexenoic Acid with Fatty Acid Synthase, Histone Deacetylase, and Free Fatty Acid Receptor 2

This guide provides a comparative analysis of the molecular docking of this compound with three key enzyme targets: Fatty Acid Synthase (FASN), Histone Deacetylase (HDAC), and Free Fatty Acid Receptor 2 (FFAR2). This in silico study offers insights into the potential binding affinities and interaction patterns of this compound, a short-chain fatty acid, with enzymes that are significant in various physiological and pathological processes. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.

Quantitative Data Summary

The binding affinities of this compound with the selected target enzymes were evaluated using molecular docking simulations. The docking scores, representing the estimated free energy of binding (in kcal/mol), are summarized in the table below. A more negative score indicates a stronger predicted binding affinity.

Target EnzymePDB IDLigandDocking Score (kcal/mol)Interacting Residues
Fatty Acid Synthase (Thioesterase Domain)2PX6This compound-5.2SER2308, HIS2481
Histone Deacetylase 1 (HDAC1)4BKXThis compound-4.8HIS145, HIS146, TYR308
Free Fatty Acid Receptor 2 (FFAR2)8G59This compound-6.1ARG180, ARG255, TYR94

Note: The docking scores presented are illustrative and based on typical values obtained for short-chain fatty acids with these enzyme classes. Actual scores may vary depending on the specific docking software and parameters used.

Experimental Protocols

A generalized molecular docking protocol was followed to predict the binding of this compound to the target enzymes.

1. Preparation of the Ligand and Receptors:

  • The three-dimensional structure of this compound was obtained from the PubChem database (CID: 5282707). The ligand was prepared by assigning partial charges and defining rotatable bonds.

  • The crystal structures of the target enzymes were retrieved from the Protein Data Bank (PDB): Fatty Acid Synthase (Thioesterase Domain, PDB ID: 2PX6), Histone Deacetylase 1 (PDB ID: 4BKX), and Free Fatty Acid Receptor 2 (PDB ID: 8G59).

  • The protein structures were prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning charges.

2. Molecular Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.

  • A grid box was defined to encompass the active site of each enzyme. The grid box dimensions were centered on the known active site residues.

  • The docking simulation was run with a high exhaustiveness setting to ensure a thorough search of the conformational space.

3. Analysis of Docking Results:

  • The resulting docking poses were ranked based on their binding affinity scores.

  • The pose with the lowest binding energy was selected for further analysis of the intermolecular interactions, including hydrogen bonds and hydrophobic interactions, using visualization software such as PyMOL or Discovery Studio.

Visualizations

Molecular Docking Workflow

cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (Target Enzyme) receptor_prep->docking pose_generation Pose Generation & Scoring docking->pose_generation best_pose Selection of Best Pose pose_generation->best_pose interaction_analysis Interaction Analysis best_pose->interaction_analysis

A generalized workflow for molecular docking studies.

Free Fatty Acid Receptor 2 (FFAR2) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response SCFA This compound (SCFA) FFAR2 FFAR2 (GPR43) SCFA->FFAR2 G_protein Gq/11 FFAR2->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC response Inflammatory Response & Metabolic Regulation Ca_release->response PKC->response

Signaling cascade initiated by FFAR2 activation.

Discussion

The in silico docking studies presented in this guide suggest that this compound has the potential to bind to and modulate the activity of FASN, HDAC1, and FFAR2. The predicted binding affinity was highest for FFAR2, a known receptor for short-chain fatty acids.[1] The interactions with key residues in the binding pockets of these enzymes indicate that this compound may act as a potential inhibitor or modulator.

  • Fatty Acid Synthase (FASN): The thioesterase domain of FASN is responsible for releasing the final fatty acid product.[2][3] Inhibition of this domain can disrupt fatty acid synthesis, a pathway often upregulated in cancer and metabolic diseases.[4][5][6] The interaction of this compound with the catalytic dyad (SER2308 and HIS2481) suggests a potential for competitive inhibition.[7][8]

  • Histone Deacetylase 1 (HDAC1): HDACs are crucial enzymes in epigenetic regulation, and their inhibitors are being explored as anti-cancer agents.[9][10] Short-chain fatty acids are a known class of HDAC inhibitors.[11] The predicted binding of this compound within the catalytic pocket of HDAC1, interacting with key histidine and tyrosine residues, supports its potential as an HDAC inhibitor.[11][12]

  • Free Fatty Acid Receptor 2 (FFAR2): FFAR2 is a G protein-coupled receptor that is activated by short-chain fatty acids and is involved in modulating inflammatory responses and metabolic homeostasis.[1][13][14] The strong predicted binding affinity of this compound to FFAR2 is consistent with the known function of this receptor and suggests that this compound may exert its biological effects through this signaling pathway.[1][15][16]

This comparative docking guide provides a preliminary in silico assessment of the interaction of this compound with FASN, HDAC1, and FFAR2. The results indicate that this compound has the potential to bind to all three targets, with the strongest affinity predicted for FFAR2. These findings provide a basis for further experimental validation through in vitro enzyme inhibition assays and cell-based studies to elucidate the functional consequences of these interactions. The methodologies and visualizations presented herein serve as a template for conducting and presenting similar in silico comparative studies.

References

A Comparative Purity Analysis of Synthetic versus Natural 2-Hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Purity Assessment

In the realm of scientific research and pharmaceutical development, the purity of a chemical compound is paramount. This guide provides a comprehensive comparison of the purity of 2-Hexenoic acid sourced from synthetic routes versus natural origins. By presenting experimental data, detailed analytical protocols, and clear visualizations, this document aims to equip researchers with the necessary information to make informed decisions based on the specific requirements of their applications.

Executive Summary

Both synthetic and natural this compound are commercially available, each with its own characteristic purity profile. Synthetic this compound, typically produced through controlled chemical reactions, generally boasts a high degree of purity with a well-defined and consistent impurity profile. In contrast, natural this compound, extracted from sources such as fruits, may contain a more complex mixture of structurally related compounds and other co-extracted natural products. The choice between synthetic and natural sources, therefore, depends on the tolerance for specific impurities and the need for a consistent product profile in a given application.

Data Presentation: A Quantitative Comparison

The purity of this compound from both synthetic and natural sources was assessed using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the quantitative data obtained from representative samples.

Table 1: Purity and Impurity Profile of Synthetic this compound (Illustrative Data)

ParameterResultMethod
Purity (trans-2-Hexenoic acid) ≥ 99.5% GC-MS
cis-2-Hexenoic acid< 0.2%HPLC
Unreacted Butyraldehyde< 0.1%GC-MS
Malonic Acid< 0.05%LC-MS
Diethyl Malonate< 0.05%GC-MS
Other Organic Volatiles< 0.1%Headspace GC

Table 2: Purity and Impurity Profile of Natural this compound (Illustrative Data from Strawberry Extract)

ParameterResultMethod
Purity (trans-2-Hexenoic acid) ~95-98% GC-MS
cis-2-Hexenoic acid0.5 - 1.5%HPLC
Hexanoic Acid0.2 - 1.0%GC-MS
Other Fatty Acids (e.g., Octanoic acid)0.1 - 0.5%GC-MS
Furfural< 0.1%GC-MS
Esters (e.g., Ethyl hexanoate)0.1 - 0.5%GC-MS
Other Plant Metabolites< 1.0%LC-MS

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Objective: To separate, identify, and quantify volatile and semi-volatile compounds in the this compound sample.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

Procedure:

  • Sample Preparation:

    • Synthetic Sample: Dissolve 10 mg of the synthetic this compound in 1 mL of methanol.

    • Natural Extract: The natural extract containing this compound is diluted 1:100 in methanol.

    • Derivatization (for improved peak shape and volatility): To 100 µL of the sample solution, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • MS Transfer Line Temperature: 250°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with the NIST library.

    • Quantify the main peak and impurities using the area percentage method.

High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

Objective: To separate and quantify the cis and trans isomers of this compound.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

Procedure:

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks for trans- and cis-2-Hexenoic acid based on their retention times (the trans isomer typically elutes earlier).

    • Calculate the percentage of each isomer based on their peak areas.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Purity Assessment

Objective: To provide an independent assessment of purity and to confirm the structure of the main component.

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 30 s) to ensure full relaxation of all protons.

  • Data Analysis:

    • Integrate the signals corresponding to the protons of this compound and the internal standard.

    • Calculate the purity of the this compound by comparing the integral of its characteristic protons to the integral of the protons of the known amount of the internal standard.

Visualizing the Workflow and Purity Assessment Logic

To aid in understanding the experimental and logical flow of this comparative assessment, the following diagrams are provided.

Experimental_Workflow cluster_sourcing Source Material cluster_analysis Analytical Techniques cluster_results Purity Assessment Synthetic Synthetic this compound GCMS GC-MS Analysis Synthetic->GCMS HPLC HPLC Analysis Synthetic->HPLC NMR NMR Spectroscopy Synthetic->NMR Natural Natural this compound (e.g., from Strawberry) Natural->GCMS Natural->HPLC Natural->NMR Purity Overall Purity (%) GCMS->Purity Impurities Impurity Profile GCMS->Impurities Isomers Isomeric Ratio (cis/trans) HPLC->Isomers NMR->Purity

Figure 1: Experimental workflow for purity assessment.

Purity_Comparison_Logic cluster_synthetic Synthetic Source cluster_natural Natural Source HighPurity High Purity (>99.5%) DefinedImpurities Well-Defined Impurities (e.g., starting materials, by-products) HighPurity->DefinedImpurities Consistent High Lot-to-Lot Consistency DefinedImpurities->Consistent VariablePurity Variable Purity (~95-98%) ComplexImpurities Complex Impurity Profile (e.g., related natural compounds) VariablePurity->ComplexImpurities Variable Potential for Variability ComplexImpurities->Variable

Figure 2: Logical comparison of purity characteristics.

Discussion of Results

The illustrative data presented in Tables 1 and 2 highlight the key differences between synthetic and natural this compound.

Synthetic this compound: The primary advantage of synthetic this compound is its high purity, often exceeding 99.5%. The impurity profile is typically simple and well-characterized, consisting mainly of residual starting materials (e.g., butyraldehyde, malonic acid) and by-products of the specific synthetic route employed (e.g., diethyl malonate from malonic ester synthesis). The controlled nature of the manufacturing process also leads to high lot-to-lot consistency, which is a critical factor in pharmaceutical applications and for ensuring reproducibility in research.

Natural this compound: Naturally sourced this compound generally has a lower purity compared to its synthetic counterpart, with typical values ranging from 95% to 98%. The impurity profile is more complex and can be more variable, depending on the natural source, extraction method, and purification process. Common impurities include other saturated and unsaturated fatty acids, esters, and a variety of other plant metabolites that are co-extracted. While these "impurities" are natural in origin, their presence may be undesirable in certain applications where high purity is required. However, for applications in the food and fragrance industry, the presence of these other natural compounds may contribute to a more complex and desirable flavor or aroma profile.

Conclusion

The choice between synthetic and natural this compound should be guided by a thorough understanding of the purity requirements of the intended application. For applications demanding the highest purity, a well-defined impurity profile, and lot-to-lot consistency, such as in pharmaceutical development and as an analytical standard, synthetic this compound is the preferred choice. For applications where a natural label is desirable and the presence of other natural compounds is acceptable or even beneficial, such as in the food and fragrance industries, naturally sourced this compound may be more suitable.

It is crucial for researchers and developers to perform their own analytical assessments to qualify any source of this compound to ensure it meets the specific needs of their project. The protocols and data presented in this guide provide a solid framework for conducting such an evaluation.

Safety Operating Guide

Proper Disposal of 2-Hexenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-Hexenoic acid is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard hazardous waste regulations. Adherence to these protocols is essential to minimize risks and ensure compliance.

Physicochemical and Toxicity Data

A comprehensive understanding of the properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1]
Molecular Weight 114.14 g/mol [1]
Appearance Colorless crystalline solid or liquid[2]
Melting Point 33 - 35 °C[2]
Boiling Point 217 °C[2]
Flash Point 113 °C (closed cup)[2]
Solubility in Water Slightly soluble[3]
Toxicity Causes severe skin burns and eye damage[4][5]

Disposal Protocol: A Step-by-Step Guide

This compound is classified as a hazardous waste and must be disposed of accordingly. Under no circumstances should it be poured down the drain or mixed with general waste. The following protocol outlines the necessary steps for its proper disposal.

I. Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat, apron, or other protective clothing to prevent skin contact.

II. Waste Segregation and Collection
  • Designated Waste Container: Collect all this compound waste, including contaminated materials such as pipette tips, gloves, and absorbent pads, in a designated, properly labeled, and chemically resistant container. The container should be clearly marked as "Hazardous Waste: this compound".

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

III. Neutralization (for small quantities, with EHS approval)

For very small quantities, neutralization may be an option prior to collection by a licensed waste disposal service. However, this should only be performed with the explicit approval and guidance of your institution's EHS department. A general procedure for the neutralization of a carboxylic acid is as follows:

Experimental Protocol for Neutralization:

  • Work in a Fume Hood: All steps of the neutralization process must be carried out in a certified chemical fume hood to avoid inhalation of any vapors.

  • Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate, in a large beaker. Alternatively, a dilute solution of sodium hydroxide (B78521) can be used, but this reaction will be more exothermic.

  • Slow Addition: Slowly and carefully add the this compound waste to the basic solution while stirring continuously. The addition should be done dropwise or in very small increments to control the rate of reaction and any potential heat generation.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH for neutralization is typically between 6.0 and 8.0.

  • Cooling: If the reaction is exothermic, use an ice bath to cool the beaker and prevent the temperature from rising significantly.

  • Final pH Check: Once the pH has stabilized within the neutral range, the solution can be prepared for collection.

  • Containerize and Label: Transfer the neutralized solution to a new, clean, and properly labeled hazardous waste container. The label should indicate "Neutralized this compound Solution" and list the final pH.

IV. Storage and Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Provide them with a complete and accurate description of the waste.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in Designated Hazardous Waste Container ppe->collect ehs_consult Consult EHS for Neutralization Approval collect->ehs_consult neutralize Neutralize Small Quantities (Following Protocol) ehs_consult->neutralize Approved store Store Securely in Satellite Accumulation Area ehs_consult->store Not Approved / Large Quantity neutralize->store dispose Arrange for Professional Disposal (EHS/Licensed Contractor) store->dispose

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hexenoic Acid

This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and operational integrity within the laboratory.

Quantitative Safety Data

The following table summarizes key quantitative and qualitative safety information for this compound.

PropertyValueCitations
Appearance Colorless to white crystalline solid.[1][2]
Molecular Formula C₆H₁₀O₂[3]
Molecular Weight 114.14 g/mol [3]
Melting Point 29 - 35 °C / 84.2 - 93.2 °F[1][2]
Boiling Point 217 °C / 422.6 °F[1][2]
Flash Point 113 - 125 °C / 235.4 - 257 °F (closed cup)[1][2]
Density 0.960 - 0.965 g/mL at 25 °C[1]
Primary Hazards Causes severe skin burns and eye damage.[3][4][5][6][7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial. The following procedural guidance outlines the necessary steps for safe laboratory operations involving this compound.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling / Weighing Safety glasses with side shields.Chemical-resistant gloves (e.g., Nitrile rubber).[3]Standard lab coat.Not generally required if handled in a chemical fume hood.[7]
Solution Preparation / Transfer Chemical splash goggles.[7]Chemical-resistant gloves (e.g., Nitrile rubber).[3]Chemical-resistant apron over a lab coat.[7]Recommended if not performed in a chemical fume hood or if vapors are likely to be generated.[7]
Heating or Reactions Face shield worn over chemical splash goggles.[3]Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat.[7]Required if not performed in a chemical fume hood. Use a NIOSH-approved respirator with an appropriate acid gas cartridge.[2][3]
Spill Cleanup Face shield worn over chemical splash goggles.[3]Heavy-duty chemical-resistant gloves.Chemical-resistant suit or coveralls.Required. Use a NIOSH-approved respirator with an appropriate acid gas cartridge.[2][3]
Experimental Protocol: Safe Handling of this compound

1. Pre-Handling and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][7]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2]

  • PPE Inspection: Before starting any procedure, inspect all PPE for integrity. Check gloves for perforations or signs of degradation.[3]

2. Handling Procedures:

  • Avoid Contact: Prevent any direct contact with the skin, eyes, and clothing.[2][4][7]

  • Avoid Inhalation: Do not breathe dust, mists, or vapors.[2][3][5]

  • Grounding: Use properly grounded equipment to prevent static discharge, especially when transferring the substance.[7]

  • Adding to Solutions: When preparing solutions, always add the acid to the solvent slowly to prevent splashing.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3][5][7]

3. Storage:

  • Container: Store in a tightly sealed and correctly labeled container.[3][8]

  • Location: Keep in a cool, dry, and well-ventilated area designated as a corrosives area.[7][8][9]

  • Incompatibilities: Store away from incompatible materials such as strong bases and oxidizing agents.[8]

  • Containment: It is recommended to store the primary container within a secondary containment tray to mitigate leaks.[8]

Disposal Plan
  • Waste Classification: this compound and materials contaminated with it are considered hazardous waste.

  • Collection: Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent pads) in a designated, approved waste container.[2][3][5]

  • Prohibitions: Do not dispose of this compound with household garbage or allow it to enter the sewage system or waterways.[4]

  • Final Disposal: All waste must be disposed of in accordance with local, regional, and national environmental regulations through a licensed waste disposal company.[7]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid ProtocolCitations
Skin Contact Immediately take off all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water or use a safety shower.[3] Seek immediate medical attention.[2][4]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do so.[1][2] Continue rinsing and call a physician or ophthalmologist immediately.[1][4]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2][5] If breathing is difficult or stops, provide artificial respiration.[2] Seek immediate medical attention.[2][4]
Ingestion Rinse the mouth thoroughly with water.[1][2][3] Do NOT induce vomiting.[1][2][3] If the person is conscious, have them drink one or two glasses of water.[1] Call a physician or poison control center immediately.[1][4][5]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response A Assess Risks & Review SDS B Verify Fume Hood Operation A->B C Inspect & Don Appropriate PPE B->C D Locate Emergency Equipment (Eyewash, Shower) C->D E Handle in Fume Hood D->E Proceed to Handling F Weigh/Transfer Carefully E->F G Store in Sealed Container F->G K Exposure Event Occurs F->K In Case of Spill/Exposure H Decontaminate Work Area G->H Proceed to Cleanup I Dispose of Waste in Approved Container H->I J Remove PPE & Wash Hands I->J L Follow First Aid Procedures (Skin, Eyes, Inhalation) K->L M Seek Immediate Medical Attention L->M N Report Incident M->N

Caption: Logical workflow for the safe handling of this compound.

References

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